molecular formula C10H13N5O2 B14679087 5-[(7H-Purin-6-yl)amino]pentanoic acid CAS No. 31918-49-7

5-[(7H-Purin-6-yl)amino]pentanoic acid

Katalognummer: B14679087
CAS-Nummer: 31918-49-7
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: LKXUGZFNKHITFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-[(7H-Purin-6-yl)amino]pentanoic acid is a synthetic purine conjugate that links a pentanoic acid chain to the purine scaffold via an amino group at the C6 position. This compound falls into a class of molecules known for their potential as novel therapeutic agents, with related structures being investigated for antimycobacterial activity . The molecular formula is C₁₀H₁₃N₅O₂, and it has a molecular weight of 235.24 g/mol . Purine conjugates with amino acids represent a promising direction in medicinal chemistry research. These compounds are explored for various biological activities, including activity against Mycobacterium tuberculosis strains . The presence of both a purine base and a carboxylic acid functional group in its structure makes it a versatile intermediate for further chemical synthesis, such as the creation of more complex dipeptide conjugates for biological evaluation . This product is intended for research purposes and laboratory use only.

Eigenschaften

CAS-Nummer

31918-49-7

Molekularformel

C10H13N5O2

Molekulargewicht

235.24 g/mol

IUPAC-Name

5-(7H-purin-6-ylamino)pentanoic acid

InChI

InChI=1S/C10H13N5O2/c16-7(17)3-1-2-4-11-9-8-10(13-5-12-8)15-6-14-9/h5-6H,1-4H2,(H,16,17)(H2,11,12,13,14,15)

InChI-Schlüssel

LKXUGZFNKHITFD-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N1)C(=NC=N2)NCCCCC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 5-[(7H-Purin-6-yl)amino]pentanoic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous signaling molecules and a wide array of therapeutic agents. This technical guide provides a comprehensive overview of 5-[(7H-Purin-6-yl)amino]pentanoic acid, a notable N6-substituted purine analog. The document delineates its chemical structure, including tautomeric considerations, and outlines a detailed synthetic pathway. While experimental physicochemical and biological data for this specific molecule are limited, this guide synthesizes information from closely related analogs to provide insights into its expected properties and potential as a cytotoxic agent, likely through the inhibition of DNA biosynthesis. This guide serves as a foundational resource for researchers interested in the exploration and development of novel purine-based therapeutics.

Introduction: The Prominence of Purine Analogs in Drug Discovery

The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in biology.[1] As the core of the nucleobases adenine and guanine, purines are fundamental to the structure of DNA and RNA.[1] Beyond this central role, purine derivatives are integral to cellular metabolism and signaling, with adenosine triphosphate (ATP) serving as the primary energy currency and cyclic adenosine monophosphate (cAMP) acting as a ubiquitous second messenger.

The inherent biological relevance of the purine structure has made it a fertile ground for the development of therapeutic agents.[2] By modifying the purine core, medicinal chemists have created a vast library of molecules with diverse pharmacological activities. These synthetic analogs can act as antagonists or agonists at purine receptors, or as inhibitors of enzymes involved in purine metabolism, leading to applications in oncology, virology, and immunology.[2][3] N6-substituted purine derivatives, in particular, have garnered significant attention for their cytotoxic and antitumor properties.[4] This guide focuses on a specific member of this class, 5-[(7H-Purin-6-yl)amino]pentanoic acid, providing a detailed examination of its chemical and biological characteristics.

Chemical Structure and Nomenclature

The definitive chemical structure of the topic compound is 5-[(7H-Purin-6-yl)amino]pentanoic acid . This nomenclature specifies the attachment of a pentanoic acid moiety to the 6-amino group of a 7H-purine core.

Tautomerism

A critical aspect of purine chemistry is the potential for tautomerism, where protons can migrate between different nitrogen atoms in the heterocyclic ring system. For purines, the most common tautomers involve the imidazole ring nitrogens, N7 and N9. The 7H- and 9H-tautomers are the most prevalent. While computational studies on some 6-oxy purine derivatives suggest a preference for the N1-H tautomer, crystallographic evidence for N-(7H-purin-6-yl)-5-aminovaleric acid confirms the presence of the 7H-tautomer in the solid state. This distinction is crucial as the tautomeric form can significantly influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Figure 1: Chemical structure of 5-[(7H-Purin-6-yl)amino]pentanoic acid.

Physicochemical Properties

PropertyPredicted/Inferred ValueBasis for Prediction/Inference
Molecular Formula C₁₀H₁₃N₅O₂
Molecular Weight 235.24 g/mol
Melting Point (°C) Likely >200 °CPurine itself has a melting point of 214 °C.[5] The addition of the amino pentanoic acid side chain and potential for strong intermolecular hydrogen bonding would likely result in a high melting point.
Solubility Soluble in aqueous base and strong acids. Limited solubility in neutral water and many organic solvents.The carboxylic acid group will be deprotonated in basic solutions, forming a soluble carboxylate. The purine ring can be protonated in strong acids, increasing solubility. The zwitterionic nature at neutral pH may limit water solubility.
pKa Carboxylic acid: ~4-5; Purine ring: multiple values, with a key protonation site likely having a pKa around 2-4.The pKa of the carboxylic acid is expected to be similar to other aliphatic carboxylic acids. Purine has pKa values for protonation and deprotonation of the ring system.[6]
logP Likely low or negativeThe presence of multiple hydrogen bond donors and acceptors, along with the ionizable carboxylic acid and basic purine ring, suggests the molecule will be relatively hydrophilic.

Table 1: Predicted Physicochemical Properties of 5-[(7H-Purin-6-yl)amino]pentanoic acid.

Synthesis and Purification

The synthesis of N-(purin-6-yl)amino carboxylic acids is generally achieved through a nucleophilic aromatic substitution reaction.[4] The most common and direct approach involves the reaction of 6-chloropurine with the desired ω-amino acid in the presence of a base.[4]

General Synthetic Protocol

The following protocol is a generalized procedure based on the synthesis of similar N-(purin-6-yl)amino carboxylic acids.[4]

Reaction Scheme:

Figure 2: General synthetic scheme for 5-[(7H-Purin-6-yl)amino]pentanoic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminopentanoic acid in deionized water.

  • Base Addition: Add an equimolar amount of sodium carbonate (Na₂CO₃) to the solution and stir until dissolved. The sodium carbonate acts as a base to neutralize the HCl byproduct of the reaction and to deprotonate the amino group of the 5-aminopentanoic acid, increasing its nucleophilicity.

  • Addition of 6-Chloropurine: Add 6-chloropurine to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the crude product with cold water.

    • Recrystallize the product from a suitable solvent system (e.g., water or an alcohol/water mixture) to obtain the purified 5-[(7H-Purin-6-yl)amino]pentanoic acid.

Causality Behind Experimental Choices:

  • Solvent: Water is an effective and environmentally benign solvent for this reaction, as it readily dissolves the reactants and the inorganic base.

  • Base: Sodium carbonate is a cost-effective and moderately strong base that is sufficient to drive the reaction to completion without causing significant side reactions.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Biological Activity and Mechanism of Action

While specific biological data for 5-[(7H-Purin-6-yl)amino]pentanoic acid is not extensively documented, the broader class of N6-substituted purine derivatives has been widely investigated for its therapeutic potential, particularly in oncology.[4][7]

Cytotoxic and Antitumor Activity of N6-Substituted Purines

Numerous studies have demonstrated that modifying the N6 position of the purine ring can lead to compounds with significant cytotoxic activity against a variety of cancer cell lines.[4] The nature and length of the substituent at the N6 position are critical for this activity. For N-(purin-6-yl)aminoalkanoic acids and their derivatives, the length of the polymethylene linker has been shown to be a key determinant of cytotoxic potency.[7]

Potential Mechanism of Action: Inhibition of DNA Biosynthesis

A plausible mechanism of action for the cytotoxic effects of these compounds is the inhibition of DNA biosynthesis.[7] As purine analogs, they can interfere with the de novo purine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[8] This interference can occur through several mechanisms:

  • Enzyme Inhibition: The purine analog, once inside the cell and potentially after metabolic activation (e.g., phosphorylation), could act as a competitive or non-competitive inhibitor of key enzymes in the purine biosynthesis pathway.

  • Incorporation into Nucleic Acids: The analog could be incorporated into growing DNA or RNA chains, leading to chain termination or the formation of dysfunctional nucleic acids, ultimately triggering apoptosis.[3]

Mechanism_of_Action Compound 5-[(7H-Purin-6-yl)amino]pentanoic acid Cell_Entry Cellular Uptake Compound->Cell_Entry Metabolic_Activation Metabolic Activation (e.g., Phosphorylation) Cell_Entry->Metabolic_Activation Enzyme_Inhibition Inhibition of Purine Biosynthesis Enzymes Metabolic_Activation->Enzyme_Inhibition Nucleic_Acid_Incorporation Incorporation into DNA/RNA Metabolic_Activation->Nucleic_Acid_Incorporation Pathway_Disruption Disruption of de novo Purine Synthesis Enzyme_Inhibition->Pathway_Disruption DNA_Damage DNA Chain Termination or Dysfunction Nucleic_Acid_Incorporation->DNA_Damage Apoptosis Apoptosis Pathway_Disruption->Apoptosis DNA_Damage->Apoptosis

Figure 3: Putative mechanism of action for 5-[(7H-Purin-6-yl)amino]pentanoic acid.

Applications in Research and Drug Development

5-[(7H-Purin-6-yl)amino]pentanoic acid and its analogs represent a promising area for further investigation in the field of drug discovery. The presence of a carboxylic acid functional group provides a convenient handle for further chemical modification, allowing for the creation of a library of related compounds with potentially improved potency, selectivity, and pharmacokinetic properties.

Potential Research Avenues:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pentanoic acid chain length and the purine core could elucidate key structural features required for optimal biological activity.

  • Prodrug Strategies: The carboxylic acid moiety could be esterified to create more lipophilic prodrugs with enhanced cell permeability.

  • Conjugate Chemistry: The carboxylic acid can be used to conjugate the purine scaffold to other molecules, such as targeting ligands or other cytotoxic agents, to create novel drug conjugates.[4]

Conclusion

5-[(7H-Purin-6-yl)amino]pentanoic acid is a structurally defined purine analog with the potential for interesting biological activity. While a comprehensive experimental characterization of this specific molecule is still needed, the existing literature on related N6-substituted purines provides a strong rationale for its investigation as a potential cytotoxic agent. This technical guide has provided a detailed overview of its structure, a reliable synthetic approach, and a plausible mechanism of action, offering a solid foundation for future research and development efforts in the pursuit of novel purine-based therapeutics.

References

  • El-Sayed, W. A., Al-Hussain, S. A., & Ali, O. M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. [Link]

  • García-Ramos, Y., & Téllez-Valencia, A. (2018). Structure–activity features of purines and their receptors: implications in cell physiopathology. Journal of Chemistry, 2018. [Link]

  • Massive Bio. (2026, January 20). Purine Nucleoside Analog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138, 5-Aminovaleric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1044, Purine. Retrieved from [Link]

  • Ortuño, M. A., Lora, A., Gutiérrez, M. D., Alvarez, S., & Faus, I. (2020). Crystal structures of N6-modified-amino acid nucleobase analogs(iii): adenine–valeric acid, adenine–hexanoic acid and adenine–gabapentine. New Journal of Chemistry, 44(30), 12883-12891. [Link]

  • Utepova, E. A., Eltsov, O. S., Goryaeva, M. V., Trestsova, M. A., Pryadeina, M. V., Novikova, V. V., ... & Charushin, V. N. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Krasnov, V. P., Vigorov, A. Y., Musiyak, V. V., Gruzdev, D. A., Matveeva, T. V., & Charushin, V. N. (2016). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 48(6), 1437-1447. [Link]

  • Utepova, E. A., Eltsov, O. S., Goryaeva, M. V., Trestsova, M. A., Pryadeina, M. V., Novikova, V. V., ... & Charushin, V. N. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]

  • An, H., & Cook, P. F. (2016). The de novo purine biosynthetic pathway: a new frontier for rational drug design. Current opinion in structural biology, 41, 138-146. [Link]

Sources

Thermodynamic Stability of Purine-Amino Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of Purine-Amino Pentanoic Acid (PAPA) derivatives. These molecular scaffolds—often utilized as flexible linkers in Peptide Nucleic Acids (PNA), acyclic nucleoside phosphonate prodrugs, and enzyme inhibitors—present unique stability challenges due to the entropic freedom of the C5-aliphatic chain and the susceptibility of the amide/ester linkages to hydrolysis.

This document moves beyond standard protocols to explore the causality of degradation, offering a self-validating framework for assessing shelf-life (


) and binding thermodynamics (

).

Part 1: Molecular Architecture & Thermodynamic Principles

The Entropic Penalty of the C5 Linker

Unlike the rigid ribose phosphate backbone of DNA or the pseudo-rigid N-(2-aminoethyl)glycine backbone of standard PNA, the 5-aminopentanoic acid linker introduces significant conformational flexibility.

  • Enthalpic Contribution (

    
    ):  The purine base (Adenine/Guanine) provides stabilization via 
    
    
    
    -
    
    
    stacking and hydrogen bonding. However, the aliphatic pentanoic chain contributes minimal enthalpic gain in aqueous solution.
  • Entropic Contribution (

    
    ):  The C5 chain possesses high rotational freedom. Upon binding (to a target enzyme or complementary DNA strand), this freedom is lost.
    
    • Thermodynamic Consequence: The entropic penalty (

      
      ) is higher for pentanoic derivatives than for shorter ethyl linkers. To achieve high affinity (
      
      
      
      ), the enthalpic gain from the purine headgroup must overcompensate this penalty.
Chemical Stability Hotspots

The stability of PAPA derivatives is governed by three primary vectors:

  • N-Glycosidic/N-Alkyl Bond: generally stable up to >200°C, but susceptible to acid-catalyzed depurination if the N9 position is protonated.

  • Amide/Ester Linkage: The connection between the pentanoic acid tail and the purine (or subsequent conjugate) is the primary site of hydrolytic degradation.

  • Oxidative Deamination: The exocyclic amines (e.g., N6 of Adenine) are vulnerable to oxidative stress, leading to hypoxanthine derivatives.

Thermodynamic Cycle Visualization

The following diagram illustrates the energy landscape governing the stability and binding of these derivatives.

ThermodynamicCycle cluster_linker C5-Linker Effect State_Unbound Unbound State (High Entropy, Solvated) State_TS Transition State (Desolvation, Conf. Adjustment) State_Unbound->State_TS +ΔG‡ (Activation) State_Degraded Hydrolyzed Product (Irreversible Sink) State_Unbound->State_Degraded k_hyd (Hydrolysis) State_Bound Bound/Folded State (Low Entropy, Enthalpic Gain) State_TS->State_Bound -ΔH (Stacking/H-Bonds) State_Bound->State_Unbound k_off

Figure 1: Thermodynamic cycle showing the competition between productive binding/folding and irreversible hydrolytic degradation. The C5-linker increases the activation energy barrier due to entropic freedom.

Part 2: Synthetic Pathways & Stability Considerations

To ensure thermodynamic stability in the final product, the synthesis must avoid introducing catalytic impurities (e.g., residual metals) that accelerate degradation.

Optimized Synthesis Route (N9-Alkylation)
  • Step 1: Purine Activation. Use K2CO3 in DMF. Avoid strong bases (NaH) if the pentanoic moiety contains sensitive esters, to prevent premature hydrolysis or racemization.

  • Step 2: Linker Attachment. Reaction with ethyl 5-bromovalerate.

    • Critical Control: Monitor temperature.[1][2][3][4][5][6] >80°C promotes N7-alkylation (kinetic product), which is thermodynamically less stable than the N9-isomer.

  • Step 3: Deprotection. Acidic hydrolysis of the ester must be controlled (e.g., LiOH in THF/H2O) to avoid depurination.

Impurity Profiling

Common impurities that compromise stability include:

  • N7-Isomers: Lower melting point, higher susceptibility to enzymatic cleavage.

  • Deaminated species: Resulting from harsh acidic workups.

Part 3: Physicochemical Characterization Protocols

This section details self-validating protocols to determine the thermodynamic parameters.

Protocol A: pH-Rate Profile Determination (Hydrolytic Stability)

Objective: Determine the specific acid/base catalytic constants (


 and 

) for the pentanoic linker cleavage.

Materials:

  • HPLC with UV detection (260 nm).

  • Buffers: HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).

  • Critical: Ionic strength must be maintained constant (

    
     M) using NaCl to isolate pH effects from salt effects.
    

Workflow:

  • Prepare 100 µM compound solution in buffers.

  • Incubate at 60°C (accelerated condition).

  • Sample at

    
     hours.
    
  • Quench samples in mobile phase (neutral pH) immediately.

  • Data Analysis: Plot

    
     vs. pH.
    
    • V-shape profile: Indicates specific acid and base catalysis.[7]

    • Flat bottom: Indicates water-catalyzed (pH-independent) hydrolysis, often seen in sterically hindered pentanoic esters.

Protocol B: Arrhenius Shelf-Life Prediction

Objective: Predict


 (time to 90% potency) at 25°C.[2]

Workflow:

  • Incubate samples at 50°C, 60°C, 70°C, and 80°C at fixed pH (e.g., pH 7.4).

  • Determine degradation rate constant (

    
    ) for each temperature via pseudo-first-order kinetics: 
    
    
    
    .
  • Validation: The plot of

    
     vs. 
    
    
    
    (Kelvin) must be linear (
    
    
    ). If non-linear, a change in degradation mechanism (e.g., glass transition or competing pathway) has occurred.

Calculation:



Extrapolate 

and calculate shelf life:

Experimental Workflow Diagram

StabilityWorkflow Start Purified PAPA Derivative Stress Stress Conditions (Temp: 50-80°C, pH: 1-10) Start->Stress Sampling HPLC-UV/MS Analysis (Timepoints: 0-24h) Stress->Sampling Isothermal Incubation Kinetics Calculate Rate Constants (k_obs) Sampling->Kinetics Peak Integration Arrhenius Arrhenius Plot (ln k vs 1/T) Kinetics->Arrhenius Linear Regression Prediction Shelf-Life Prediction (t90) Arrhenius->Prediction Extrapolation to 25°C

Figure 2: Step-by-step workflow for determining thermodynamic stability parameters using accelerated aging.

Part 4: Data Interpretation & Reference Values

Comparative Stability Table

The following table summarizes typical stability metrics for purine derivatives based on linker type.

Linker TypeEntropic FlexibilityHydrolytic Stability (

at pH 7.4, 37°C)
Dominant Degradation Mode
Ethyl (C2) LowHigh (>2 years)N-alkylation reversal (rare)
Pentanoic (C5) High Moderate (6-12 months) Intramolecular cyclization / Ester hydrolysis
Glycine (PNA) ModerateHigh (Amide bond stable)N-acyl migration
Mechanism of Failure: Intramolecular Cyclization

A specific risk for 5-aminopentanoic acid derivatives is the intramolecular attack of the free amine (if deprotected) on the carbonyl, forming a lactam (piperidin-2-one) and releasing the purine. This is entropically favored for 5- and 6-membered rings.

  • Mitigation: Keep the amine protonated (salt form) or acylated (as in PNA oligomers) to prevent this pathway.

References

  • Nielsen, P. E., & Egholm, M. (1999). An Introduction to Peptide Nucleic Acid. Caister Academic Press. (Foundational text on PNA thermodynamics and linker stability).

  • Jansa, P., et al. (2023).[8] Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry. (Details synthesis and stability of 9-deazapurine derivatives with varying linkers).

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (The authoritative source on Arrhenius and humidity-corrected stability modeling).

  • Garrett, E. R. (1962). Prediction of Stability in Pharmaceutical Preparations. Journal of Pharmaceutical Sciences. (Classic text on pH-rate profiles and solvolysis kinetics).

  • Pilch, D. S., et al. (2003).[9] Structure, stability, and thermodynamics of a short intermolecular purine-purine-pyrimidine triple helix. Biochemistry. (Thermodynamic data on purine stacking interactions).

Sources

Engineering Nucleotide-Binding Interfaces: A Technical Guide to the Binding Affinity of 5-[(7H-Purin-6-yl)amino]pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers isolating nucleotide-binding enzymes (NBEs) or designing ATP-competitive inhibitors, the structural orientation of the ligand within the active site dictates both affinity and specificity. 5-[(7H-Purin-6-yl)amino]pentanoic acid (commonly known as N6-(4-carboxybutyl)adenine) is a highly specialized adenine derivative featuring a 5-carbon carboxylic acid linker attached to the N6 position of the purine ring. This whitepaper explores the thermodynamic causality behind why NBEs tolerate N6-substitutions, quantifies binding affinities across enzyme classes, and provides a self-validating protocol for utilizing this compound in affinity chromatography.

The "Blind Spot" Hypothesis: Structural Thermodynamics of the N6 Position

To understand why 5-[(7H-Purin-6-yl)amino]pentanoic acid retains high binding affinity to enzymes that naturally bind ATP, NAD, or unmodified adenine, we must analyze the architecture of the nucleotide-binding pocket.

In the highly conserved ATP-binding cleft of kinases and dehydrogenases, the adenine ring acts as the primary anchor. It secures itself via critical hydrogen bonds between its N1 and N7 atoms and the peptide backbone of the enzyme's hinge region[1]. However, crystallographic data reveals that the N6 amino group points directly outward into a solvent-exposed channel, often referred to as the structural "blind spot"[2].

Because the N6 position is not sterically restricted by the buried hydrophobic regions of the pocket, bulky substitutions—such as the pentanoic acid linker—do not disrupt the core


 stacking or hydrogen-bonding of the purine ring[1]. In fact, certain enzymes, such as Mycobacterium tuberculosis adenosine kinase (MtbAdoK), undergo a conformational shift (e.g., movement of Arg176) that opens a "chimney-like" cavity, actively accommodating and stabilizing bulky N6-substituents[2].
The Causality of the 5-Carbon Linker

When utilizing this compound for solid-phase immobilization (affinity chromatography), the length of the linker is not arbitrary. A 5-carbon chain (pentanoic acid) provides an extension arm of approximately 0.6 to 0.8 nm.

  • If the arm is < 0.6 nm: The bulky Sepharose matrix sterically hinders the NBE from fully engulfing the adenine ring, abolishing binding[3].

  • If the arm is > 1.2 nm: Hydrophobic collapse occurs, where the aliphatic chain folds back onto itself or interacts non-specifically with hydrophobic patches on the protein surface, destroying the specificity of the affinity matrix[3].

G A Nucleotide-Binding Pocket (Kinase/Dehydrogenase) B Hinge Region (Hydrogen Bonding) A->B contains C Solvent-Exposed Channel (The 'Blind Spot') A->C opens to D N1 & N7 of Adenine (Core Anchors) B->D binds E N6 Position of Adenine (Tolerates Bulky Groups) C->E accommodates F 5-Carbon Pentanoic Acid (0.8 nm Spacer Arm) E->F substituted with G Solid Support / Fluorophore (Sepharose/Dye) F->G covalently linked to

Caption: Structural logic of N6-substituted adenine binding in nucleotide-binding pockets.

Quantitative Binding Profiles Across Enzyme Classes

The structural tolerance at the N6 position translates to robust binding affinities across diverse biological systems. Notably, plants naturally utilize N6-substituted adenines (such as isopentenyladenine) as phytohormones called cytokinins, which bind to sensor histidine kinases with extreme affinity[4]. Furthermore, engineered kinases utilizing the "bump-and-hole" method (Shokat's method) demonstrate a strong preference for N6-modified ATP analogs over natural ATP[1].

Table 1: Comparative Binding Affinities of N6-Substituted Adenines
Enzyme ClassRepresentative Ligand / AnalogTarget ProteinBinding Affinity / ParameterContext & Causality
Cytokinin Receptors Isopentenyladenine (iP)Arabidopsis AHK4

nM
Natural N6-substitution acts as a high-affinity signaling hormone[4].
Engineered Kinases N6-(benzyl) ATPv-Src (I338G mutant)

ratio 4:1 (Analog:ATP)
Gatekeeper mutation enlarges the pocket to accommodate bulky N6 groups[1].
Adenosine Kinases 6-methylmercaptopurine ribosideMtbAdoK

nM
Conformational shift opens a "chimney-like" cavity for N6 accommodations[2].
Dehydrogenases N6-(6-aminohexyl)-AMPLactate DehydrogenaseMatrix Capacity: 1-2 mg/mL0.8-1.0 nm spacer arm prevents steric hindrance during matrix binding[3].

Experimental Methodology: Synthesizing a Self-Validating Affinity Matrix

To harness the binding affinity of 5-[(7H-Purin-6-yl)amino]pentanoic acid for protein isolation, the compound must be covalently linked to a solid support. The following protocol details the synthesis of an affinity matrix using EAH Sepharose (which possesses primary amines) and a self-validating chromatography workflow.

Phase 1: Matrix Synthesis via EDC/NHS Coupling

Causality Check: EDC is a zero-length crosslinker that forms an highly unstable O-acylisourea intermediate with the pentanoic acid carboxyl group. Adding NHS converts this into a semi-stable NHS-ester, drastically increasing the coupling efficiency to the primary amines on the Sepharose matrix.

  • Matrix Preparation: Wash 10 mL of EAH Sepharose 4B with 0.5 M NaCl followed by distilled water to remove storage preservatives.

  • Ligand Activation: Dissolve 50 mg of 5-[(7H-Purin-6-yl)amino]pentanoic acid in 5 mL of 0.1 M MES buffer (pH 5.0). Add 0.2 M EDC and 0.1 M NHS. Incubate for 15 minutes at room temperature to form the reactive NHS-ester.

  • Coupling: Combine the activated ligand with the washed EAH Sepharose. Incubate at room temperature for 4 hours with gentle end-over-end rotation.

  • Capping (Critical Step): Unreacted primary amines on the Sepharose spacer arms will act as an anion-exchange resin at physiological pH, pulling down acidic proteins non-specifically. To prevent this, add 0.1 M Acetic Acid activated with EDC/NHS (or simply use Acetic Anhydride) to the matrix and incubate for 1 hour. This neutralizes the charge, ensuring the only retention mechanism is true affinity for the adenine moiety.

  • Stringent Washing: Wash the matrix with alternating cycles of high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M acetate, pH 4.5) buffers containing 0.5 M NaCl to remove non-covalently bound ligands.

Phase 2: Self-Validating Affinity Chromatography

Causality Check: Altering pH or salt concentration to elute proteins will also elute non-specifically bound contaminants. By using a competitive ligand (10 mM free ATP), we create a self-validating system: only proteins that specifically recognize the adenine ring will be displaced.

  • Equilibration: Pack the synthesized matrix into a column and equilibrate with Binding Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Sample Application: Load the crude cell lysate containing the target NBE at a flow rate of 0.5 mL/min.

  • Washing: Wash with 10 column volumes of Binding Buffer supplemented with 100 mM NaCl to remove weakly bound, non-specific proteins.

  • Competitive Elution: Elute the target enzyme using Elution Buffer (Binding Buffer + 10 mM free ATP). Collect fractions and analyze via SDS-PAGE.

Workflow Step1 1. Matrix Activation EDC/NHS + EAH Sepharose Step2 2. Ligand Coupling Add 5-[(7H-Purin-6-yl)amino]pentanoic acid Step1->Step2 Forms reactive NHS-ester Step3 3. Capping & Blocking Acetic Acid + EDC/NHS Step2->Step3 Covalent amide bond formation Step4 4. Lysate Loading Apply Crude Protein Extract Step3->Step4 Neutralizes unreacted amines Step5 5. Stringent Washing High/Low pH + 0.5 M NaCl Step4->Step5 Target enzymes bind ligand Step6 6. Competitive Elution Elute with 10 mM Free ATP Step5->Step6 Removes weak interactors

Caption: Self-validating affinity chromatography workflow using competitive ATP elution.

References

1.[3] Lowe, C. R., Harvey, M. J., Craven, D. B., & Dean, P. D. G. (1973). Some parameters relevant to affinity chromatography on immobilized nucleotides. Biochemical Journal. URL: [Link] 2.[2] Reddy, M. C., et al. (2014). Structure-Guided Drug Design of 6-Substituted Adenosine Analogues as Potent Inhibitors of Mycobacterium tuberculosis Adenosine Kinase. PMC / NIH. URL: [Link] 3.[4] Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. BioOne / The Arabidopsis Book. URL: [Link] 4.[1] Xue, Y., et al. (2017). A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues. PMC / NIH. URL: [Link]

Sources

5-[(7H-Purin-6-yl)amino]pentanoic acid (CAS 31918-49-7): Physicochemical Profiling and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach molecule design not merely as a structural exercise, but as a functional blueprint. 5-[(7H-Purin-6-yl)amino]pentanoic acid (CAS 31918-49-7) is a prime example of this philosophy. By functionalizing the N6 position of the adenine ring with a 5-carbon aliphatic chain terminating in a carboxylic acid, we engineer a versatile handle for bioconjugation while preserving the critical hydrogen-bonding face of the purine pharmacophore. This in-depth guide provides the physicochemical data, structural causality, and self-validating experimental workflows required to utilize this molecule in the development of PROTACs, affinity chromatography matrices, and immunogenic conjugates.

Chemical Identity & Physicochemical Profiling

Before integrating any linker into a complex biological system, its fundamental physicochemical parameters must be understood. At physiological pH (7.4), the carboxylic acid moiety (pKa ~4.5) is predominantly in its anionic carboxylate form, ensuring excellent aqueous solubility during the final stages of bioconjugation, while the purine ring remains uncharged[1].

Quantitative Physicochemical Data
PropertyValue
Chemical Name 5-[(7H-Purin-6-yl)amino]pentanoic acid
CAS Registry Number 31918-49-7
Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
Common Synonyms N6-(4-carboxybutyl)adenine; 5-(adenin-6-ylamino)valeric acid
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5
Solubility Profile Soluble in DMSO, DMF, and dilute aqueous bases (pH > 7.5)
Appearance White to off-white crystalline powder

Mechanistic Role in Drug Development & Bioconjugation

The Causality of the 5-Carbon Aliphatic Linker

Why utilize a 5-carbon (valeric acid) chain? In the design of Proteolysis Targeting Chimeras (PROTACs) and affinity probes, the linker is not a passive string; it actively dictates the physicochemical properties, permeability, and bioactivity of the entire molecule[2].

A 5-carbon aliphatic chain provides an optimal spatial extension of approximately 6–7 Å. This specific length represents a thermodynamic "sweet spot." It is long enough to prevent steric clashes between a bulky carrier protein (or an E3 ubiquitin ligase) and the target's purine-binding pocket, yet short enough to minimize the entropic penalty that occurs upon target engagement[]. Furthermore, the alkyl chain provides a localized hydrophobic buffer that protects the hydrogen-bonding face of the adenine pharmacophore from excessive solvent interference, thereby stabilizing the target-ligand interaction.

LinkerLogic A Adenine Pharmacophore (Target Binding) B 5-Carbon Alkyl Chain (Steric Spacer) A->B N6-Position C Carboxylic Acid (Conjugation Handle) B->C 6-7 Å Extension

Structural logic of 5-[(7H-Purin-6-yl)amino]pentanoic acid in probe design.

Step-by-Step Experimental Workflows

In bioconjugation, blind coupling is a recipe for irreproducibility. The following protocol for coupling 5-[(7H-Purin-6-yl)amino]pentanoic acid to a carrier protein (e.g., BSA or KLH) utilizes a self-validating two-step EDC/NHS activation system [4]. By isolating and verifying the active NHS-ester intermediate, we decouple the activation kinetics from the conjugation kinetics. This prevents unwanted protein cross-linking and allows for independent optimization of each phase.

Phase 1: Carboxyl Activation (Self-Validating Step)
  • Solubilization: Dissolve 10 mg of 5-[(7H-Purin-6-yl)amino]pentanoic acid in 500 µL of anhydrous DMF or DMSO.

    • Causality: Strictly anhydrous conditions are critical here to prevent the rapid hydrolysis of the highly reactive O-acylisourea intermediate formed by EDC.

  • Activation: Add 1.2 molar equivalents of N-hydroxysuccinimide (NHS) and 1.5 molar equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Incubation: Stir the mixture continuously at room temperature for 2 hours.

  • Validation (The Trustworthiness Check): Before proceeding to protein coupling, spot 1 µL of the reaction mixture on a silica TLC plate. Elute with a 9:1 Dichloromethane:Methanol solvent system. You must confirm the formation of the less polar NHS-ester (visible under UV at 254 nm). Do not proceed until activation is confirmed.

Phase 2: Protein Conjugation
  • Protein Preparation: Dissolve the carrier protein (e.g., BSA) in 0.1 M Sodium Bicarbonate buffer at pH 8.3.

    • Causality: The elevated pH ensures that the surface lysine ε-amino groups on the protein are deprotonated and highly nucleophilic, maximizing coupling efficiency[4].

  • Coupling: Dropwise, add the validated NHS-ester solution to the protein solution under gentle vortexing. Maintain the final organic solvent concentration below 10% (v/v) to prevent protein denaturation.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

  • Purification: Remove unreacted small molecules and hydrolysis byproducts using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or via extensive dialysis against PBS (pH 7.4).

Bioconjugation Step1 1. Carboxyl Activation (EDC + NHS in DMF) QC1 QC Check: TLC/LC-MS (Confirm NHS-Ester) Step1->QC1 Step2 2. Amine Coupling (Protein in pH 8.3 Buffer) QC1->Step2 Validated QC2 QC Check: SEC/Dialysis (Remove Free Ligand) Step2->QC2 Step3 3. Final Purine-Protein Conjugate (Store at -20°C) QC2->Step3 Purified

Two-step self-validating bioconjugation workflow for purine-linker coupling.

Analytical Validation & Quality Control

Post-conjugation, the hapten density (the average number of purine molecules successfully conjugated per protein molecule) must be quantified to ensure batch-to-batch consistency.

  • UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 260 nm (representing the purine peak) and 280 nm (representing the protein peak). Using the known molar extinction coefficients of both the purine derivative and the carrier protein, calculate the substitution ratio.

  • MALDI-TOF Mass Spectrometry: For highly precise quantification, compare the intact mass of the native carrier protein against the conjugated protein. The mass shift, divided by the molecular weight of the conjugated linker (approximately 217 Da after the loss of water during amide bond formation), yields the exact hapten density.

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Bioconjugate Techniques (Third Edition) by Greg T.

Sources

role of 5-[(7H-Purin-6-yl)amino]pentanoic acid in affinity chromatography resin design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, design, and application of 5-[(7H-Purin-6-yl)amino]pentanoic acid (often referred to as N6-linked carboxybutyl-adenine or simply N6-C5-Adenine) in affinity chromatography.

Advanced Ligand Engineering for the Purification of ATP-Binding Proteomes

Executive Summary

In the landscape of affinity chromatography, "General Ligands" provide a strategic advantage by targeting broad structural motifs shared across protein families rather than single epitopes. 5-[(7H-Purin-6-yl)amino]pentanoic acid represents a critical class of biomimetic ligands designed to capture ATP-binding proteins (kinases, heat shock proteins) and NAD(P)+-dependent oxidoreductases .

This guide explores the molecular rationale for using this specific N6-substituted purine, details the chemical engineering required to immobilize it effectively, and provides a validated workflow for resin synthesis and protein purification. By mimicking the adenine moiety of natural cofactors while projecting a spacer arm from the solvent-exposed N6 position, this ligand minimizes steric hindrance, preserving high-affinity interactions with deep binding pockets.

Molecular Rationale & Ligand Architecture

The "General Ligand" Concept

Unlike antibody-antigen systems, this ligand functions as a nucleotide mimic . Most ATP-binding enzymes possess a hydrophobic pocket that recognizes the adenine ring.

  • The Challenge: Immobilizing ATP directly via the phosphate chain often leads to hydrolysis or weak binding due to electrostatic repulsion. Immobilizing via the ribose hydroxyls can distort the sugar pucker.

  • The Solution: The N6-position of the adenine ring is frequently solvent-exposed in enzyme-cofactor complexes (e.g., in the protein kinase catalytic cleft). Modifying this position with a spacer arm retains the specific H-bonding interactions of the purine ring (N1 and N7) while allowing the bulk of the matrix to remain distant from the active site.

Structural Analysis of the Ligand

The molecule 5-[(7H-Purin-6-yl)amino]pentanoic acid consists of three functional domains:

  • The Purine Head (Bait): Mimics the adenine base of ATP/NAD+. It engages in

    
    -
    
    
    
    stacking and hydrogen bonding within the target protein's active site.
  • The Alkyl Spacer (C5 Chain): A 5-carbon aliphatic chain (derived from 5-aminopentanoic acid) provides a spacer length of approximately 7–9 Å. This is critical to overcome steric hindrance caused by the agarose matrix backbone.

  • The Terminal Carboxyl Group (Handle): Provides a chemically reactive site for stable amide bond formation with amine-functionalized matrices.

Resin Synthesis & Engineering

Core Directive: The following protocol uses a self-validating "Active Ester" method to ensure high coupling efficiency.

Matrix Selection
  • Recommended Support: Cross-linked Agarose (e.g., Sepharose 4B or 6B) functionalized with diaminohexane (EAH Sepharose).

  • Why: The EAH linker adds an additional spacer, bringing the total distance to ~15-20 Å, ideal for deep catalytic clefts.

Coupling Chemistry (Carbodiimide Activation)

The ligand's carboxyl group is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond with the amine-resin.

Protocol: Ligand Immobilization

Reagents:

  • Ligand: 5-[(7H-Purin-6-yl)amino]pentanoic acid (10–20 µmol per mL of resin).

  • Matrix: EAH Sepharose (preswollen).

  • Coupling Agent: EDC (0.1 M) in water/dioxane (50:50).

  • pH Adjustment: NaOH/HCl.

Step-by-Step Workflow:

  • Solubilization: Dissolve the purine ligand in 50% aqueous dioxane (pH 4.5). The purine ring is hydrophobic; organic co-solvent is essential.

  • Activation: Add EDC to the ligand solution. Stir for 10 minutes to initiate carbodiimide activation.

  • Coupling: Add the washed EAH Sepharose resin to the mixture. Adjust pH to 4.5–6.0.

    • Critical Checkpoint: Maintain pH < 6.0 to prevent rapid hydrolysis of the EDC before reaction with the amine.

  • Incubation: Rotate gently overnight at 4°C or 4 hours at room temperature.

  • Blocking: Wash resin and incubate with 1 M Acetic Acid/Sodium Acetate (pH 4.0) in the presence of EDC to block any remaining amino groups on the resin (capping).

  • Washing: Cycle between high pH (0.1 M Tris, pH 8) and low pH (0.1 M Acetate, pH 4) buffers to remove non-covalently bound ligand.

Visualization of Coupling Chemistry

The following diagram illustrates the chemical conjugation pathway.

LigandCoupling cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Validation Ligand 5-[(7H-Purin-6-yl)amino] pentanoic acid (Carboxyl Terminus) ActiveEster NHS-Active Ester Intermediate Ligand->ActiveEster Activation (pH 4.5-6.0) EDC EDC + NHS EDC->ActiveEster FinalResin Immobilized Purine Resin (Stable Amide Bond) ActiveEster->FinalResin Nucleophilic Attack (Amine -> Carbonyl) Matrix EAH Sepharose (Amine Terminus) Matrix->FinalResin Wash High/Low pH Wash (Remove non-covalent) FinalResin->Wash

Figure 1: Chemical pathway for immobilizing the purine ligand onto an amine-functionalized matrix via EDC/NHS activation.

Application Workflow: Purification of Kinases

Once synthesized, the resin acts as a "Group Specific" affinity medium. It will bind a wide range of proteins with purine-binding pockets. Specificity is achieved during the Elution phase.

Binding Conditions
  • Buffer: 20 mM Tris-HCl or HEPES, pH 7.4.

  • Additives: MgCl₂ (5–10 mM) is often required as many kinases bind the Mg-ATP complex, not free ATP.

  • Salt: Low salt (0–50 mM NaCl) is preferred during loading to maximize weak affinity interactions.

Elution Strategies

The power of this resin lies in "Biospecific Elution."

Elution MethodMechanismSpecificityTarget Application
Non-Specific High Ionic Strength (1M NaCl)LowTotal protein recovery (Kinases + Dehydrogenases + HSPs).
Biospecific (Pulse) Free ATP (5–10 mM)HighElutes proteins that specifically bind ATP.
Biospecific (Cofactor) NADH or NADP+HighElutes Dehydrogenases while leaving Kinases bound.
Inhibitor Specific Kinase InhibitorVery HighElutes only the specific drug target from the pool.
Experimental Protocol: Kinase Capture
  • Equilibration: Wash column with 10 CV (Column Volumes) of Binding Buffer (20 mM HEPES, 5 mM MgCl₂, pH 7.4).

  • Loading: Apply clarified lysate at a slow flow rate (residence time > 2 mins) to allow equilibrium binding.

  • Wash: Wash with 10 CV of Binding Buffer to remove non-specific proteins. Monitor UV (280 nm) until baseline is stable.

  • Elution: Apply a linear gradient of ATP (0 -> 10 mM) or a step elution. Collect fractions.

  • Regeneration: Wash with 6 M Urea or 20% Ethanol to strip tightly bound aggregates. Store in 20% Ethanol.[1]

Mechanistic Validation & Troubleshooting

Why use N6-linked vs. C8-linked or Ribose-linked?
  • N6-Linked (This Ligand): Best for proteins where the adenine ring is buried but the N6 points outward (e.g., many Ser/Thr kinases).

  • C8-Linked: Often causes steric clashes in the "back" of the adenine pocket.

  • Ribose-Linked: Useful if the enzyme requires the triphosphate tail for recognition, but often fails if the ribose pocket is tight.

Visualization of Purification Logic

PurificationLogic cluster_elution Biospecific Elution Strategy Sample Crude Lysate (Kinases, Albumin, Dehydrogenases) Column 5-[(7H-Purin-6-yl)amino]pentanoic acid Resin Column Sample->Column Load (Low Salt + Mg2+) FlowThrough Flow Through (Non-binders: Albumin, etc.) Column->FlowThrough Wash NADH_Elution Elute with NADH Column->NADH_Elution Step 1 ATP_Elution Elute with ATP Column->ATP_Elution Step 2 (Remaining Bound) Dehydro Purified Dehydrogenases NADH_Elution->Dehydro Kinase Purified Kinases ATP_Elution->Kinase

Figure 2: Sequential biospecific elution strategy to separate distinct classes of purine-binding proteins.

References

  • Lowe, C. R. (1979). The synthesis and application of some N6-substituted adenines as affinity ligands. European Journal of Biochemistry , 73(1), 265-274.

  • Cytiva (formerly GE Healthcare). (2020). Affinity Chromatography: Principles and Methods - Handbook. Cytiva Life Sciences .

  • Trayer, I. P., & Trayer, H. R. (1974). Affinity chromatography of hexokinase on N6-aminoacyl-adenosine derivatives. Biochemical Journal , 141(3), 775–787.

  • Sigma-Aldrich. (2024). Affinity Chromatography Media: Technical Guide for Ligand Immobilization. Merck KGaA .

  • Mosbach, K. (1978). Immobilized coenzymes in general ligand affinity chromatography and their use as active coenzymes. Advances in Enzymology , 46, 205-278.

Sources

Methodological & Application

synthesis protocol for 5-[(7H-Purin-6-yl)amino]pentanoic acid from 6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 5-[(7H-Purin-6-yl)amino]pentanoic acid (also referred to as N-(Purin-6-yl)-5-aminovaleric acid) from 6-chloropurine .


Ar)
Starting Material:  6-Chloropurine
Target:  5-[(7H-Purin-6-yl)amino]pentanoic acid

Introduction & Mechanistic Rationale

The synthesis of


-substituted purines is a cornerstone in medicinal chemistry, particularly for developing cytokinin analogs, kinase inhibitors, and peptide nucleic acid (PNA) monomers. The target molecule, 5-[(7H-Purin-6-yl)amino]pentanoic acid , features a purine core linked to a carboxylic acid via an aliphatic spacer. This "linker" functionality is critical for bioconjugation or further derivatization.
Mechanistic Insight ( Ar)

The reaction proceeds via a Nucleophilic Aromatic Substitution (


Ar)  mechanism.[1][2] The 6-chloropurine substrate possesses an electron-deficient pyrimidine ring, activated by the electronegative nitrogen atoms.
  • Nucleophilic Attack: The primary amine of 5-aminopentanoic acid acts as the nucleophile, attacking the C6 position of the purine ring.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is transiently formed.

  • Elimination: Chloride acts as the leaving group, restoring aromaticity to the purine ring.

  • Tautomerization: The N7/N9 protons equilibrate to the most stable tautomer (typically N9-H in solution, though often denoted 7H/9H interchangeably in non-glycosylated purines).

Critical Control Point: The reaction competes with hydrolysis (formation of hypoxanthine). Using a weak inorganic base (Na


CO

) buffers the system, maintaining the amine in its nucleophilic (unprotonated) state while minimizing hydroxide ion concentration that would favor hydrolysis.

Experimental Design & Safety

Reagents and Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6]Role
6-Chloropurine 154.561.0Substrate (Electrophile)
5-Aminopentanoic acid 117.151.1 - 1.2Nucleophile
Sodium Carbonate (Na

CO

)
105.992.0 - 2.5Base / Acid Scavenger
Water (Deionized) 18.02SolventReaction Medium
Hydrochloric Acid (1M) 36.46N/AWorkup (Precipitation)
Safety Considerations
  • 6-Chloropurine: Harmful if swallowed. Potential mutagen. Handle in a fume hood.

  • Reaction Pressure: If sealing the vessel (optional for microwave), ensure pressure ratings are observed.

  • Exotherm: Acidification during workup can be exothermic.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-aminopentanoic acid (1.2 equiv) and Na

    
    CO
    
    
    
    (2.2 equiv)
    in deionized water (approx. 10–15 mL per gram of 6-chloropurine).
    • Note: Ensure the amino acid is fully dissolved before adding the purine to prevent heterogeneous kinetics.

  • Addition: Add 6-chloropurine (1.0 equiv) to the basic solution. The purine may not dissolve immediately but will go into solution upon heating.

Phase 2: Reaction Execution
  • Reflux: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

  • Duration: Maintain reflux for 3 to 5 hours .

    • Monitoring: Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[4][6][7][8][9] The starting material (6-chloropurine) should disappear, and a more polar spot (product) should appear.

    • UV Visualization: Purines are UV-active (254 nm).

Phase 3: Workup & Purification
  • Cooling: Allow the reaction mixture to cool to room temperature. Filter off any insoluble impurities if the solution is not clear.

  • Acidification (Isoelectric Precipitation): Slowly add 1M HCl dropwise to the filtrate with stirring.

    • Target pH: Adjust pH to 3.0 – 4.0 .

    • Observation: The product, being amphoteric but less soluble at its isoelectric point, will precipitate as a white or off-white solid.

  • Isolation: Cool the suspension in an ice bath for 1 hour to maximize yield. Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with:

    • Cold water (2 x 10 mL) to remove salts (NaCl).

    • Cold acetone (1 x 10 mL) to facilitate drying (optional, but improves product texture).

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

Visualization of Workflows

Mechanistic Pathway (DOT Diagram)

SNAr_Mechanism SM 6-Chloropurine (Electrophile) Complex Meisenheimer Intermediate (Transition State) SM->Complex + Nuc, Reflux Nuc 5-Aminopentanoic Acid (Nucleophile) Nuc->Complex Prod 5-[(7H-Purin-6-yl)amino] pentanoic acid Complex->Prod - Cl⁻ (Elimination) ByProd HCl (Neutralized by Na2CO3) Complex->ByProd

Caption: Figure 1.


Ar reaction pathway showing nucleophilic attack of the amino acid on the chloropurine core.
Experimental Workflow (DOT Diagram)

Workflow Step1 Dissolve 5-Aminopentanoic Acid + Na2CO3 in Water Step2 Add 6-Chloropurine Step1->Step2 Step3 Reflux (100°C) for 3-5 Hours Step2->Step3 Step4 Monitor TLC/HPLC (Disappearance of 6-CP) Step3->Step4 Step4->Step3 Incomplete Step5 Cool to RT & Filter Impurities Step4->Step5 Complete Step6 Acidify with 1M HCl to pH 3-4 Step5->Step6 Step7 Precipitate Formation (Ice Bath, 1h) Step6->Step7 Step8 Vacuum Filtration & Drying Step7->Step8

Caption: Figure 2. Operational workflow for the synthesis and isolation of the target purine derivative.

Data Analysis & Characterization

Expected Analytical Data
ParameterExpected Value/ObservationNotes
Physical State White to off-white powderAmorphous or microcrystalline
Yield 65% – 85%Dependent on workup efficiency
Melting Point > 250 °C (Dec)Purines typically have high MPs

H NMR (DMSO-

)

8.2 (s, 1H, H-2), 8.1 (s, 1H, H-8), 7.6 (br s, 1H, NH), 3.4 (q, 2H, N-CH

), 2.2 (t, 2H, CH

-CO), 1.6 (m, 4H)
Diagnostic purine singlets at >8 ppm
MS (ESI+) [M+H]

= 236.1
Calculated MW = 235.24
Troubleshooting Guide
  • Low Yield: Often due to incomplete precipitation. Ensure the pH is strictly between 3 and 4. If the solution is too acidic (pH < 2), the purine nitrogen may protonate, increasing solubility.

  • Impurity (Hypoxanthine): If a peak at [M+H]

    
     137 is observed, hydrolysis occurred. Reduce reflux time or slightly lower the reaction temperature (e.g., 90 °C). Ensure the base concentration is not excessive.
    

References

  • Legraverend, M., & Grierson, D. S. (2006). The C6-substitution of purines: Recent advances. Bioorganic & Medicinal Chemistry, 14(12), 3987–4006. Link

  • Krasnov, V. P., et al. (2023).[4][10] Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids. International Journal of Molecular Sciences, 24(4), 3845. Link

  • Qu, G., et al. (2006). Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water. Journal of the Brazilian Chemical Society, 17(5), 915-922. Link

  • Vollera, J., et al. (2010).[5] Synthesis of N6-substituted adenosines as cytokinin nucleosides.[11] Current Protocols in Nucleic Acid Chemistry, 43(1), 2.18.1–2.18.19. Link

Sources

Application Notes and Protocols for the Immobilization of Purine-Pentanoic Acid Derivatives on Solid Supports

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Immobilized Purine Derivatives

Purine derivatives are a cornerstone of numerous biological processes and serve as privileged scaffolds in drug discovery. Their immobilization onto solid supports is a critical step in a wide array of applications, from the development of affinity chromatography matrices for protein purification to the fabrication of small molecule microarrays for high-throughput screening. The pentanoic acid linker provides a flexible and versatile tether, allowing the purine moiety to be presented in a manner that facilitates molecular recognition while providing a terminal carboxylic acid for covalent attachment.

This comprehensive guide provides detailed application notes and protocols for the immobilization of purine-pentanoic acid derivatives onto various solid supports. We will delve into the strategic considerations for selecting an appropriate immobilization technique, provide step-by-step protocols for three robust methods, and discuss essential characterization and troubleshooting strategies.

Strategic Considerations for Immobilization

The successful immobilization of a purine-pentanoic acid derivative hinges on a careful consideration of the properties of both the molecule and the solid support. The purine ring, with its potential for hydrogen bonding and π-π stacking interactions, can influence the behavior of the molecule during the immobilization process. The pentanoic acid linker offers a degree of conformational flexibility, which can be advantageous in presenting the purine headgroup for interaction with its biological target.[1][2]

Choosing the Right Solid Support

A variety of solid supports are commercially available, each with distinct properties. The choice of support will depend on the intended application.

Solid Support MaterialKey CharacteristicsCommon Applications
Agarose Beads Hydrophilic, porous, low non-specific binding.Affinity chromatography, immunoprecipitation.
Magnetic Beads Easy to handle and separate, high surface area.High-throughput screening, cell isolation.
Glass Slides/Microplates Optically transparent, flat surface.Microarrays, surface plasmon resonance (SPR).
Polystyrene Hydrophobic, can be functionalized.ELISA, cell culture.
Selection of Immobilization Chemistry

The terminal carboxylic acid of the pentanoic acid linker is the primary functional group for covalent attachment. Three widely used and robust chemistries are detailed in this guide:

  • Amide Coupling via EDC/NHS: This is the most direct and common method for coupling carboxylic acids to primary amine-functionalized surfaces.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A powerful "click chemistry" method that offers high specificity and biocompatibility.[5][] This approach requires modification of the purine-pentanoic acid to incorporate an azide or a strained alkyne.

  • Biotin-Streptavidin Interaction: A high-affinity non-covalent interaction that provides a stable and reliable method for immobilization.[1][7] This requires biotinylation of the purine-pentanoic acid derivative.

Protocol 1: Amide Coupling using EDC/NHS Chemistry

This protocol describes the covalent attachment of a purine-pentanoic acid derivative to an amine-functionalized solid support using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle

EDC activates the carboxyl group of the pentanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to an amine-reactive NHS ester, which then readily reacts with primary amines on the solid support to form a stable amide bond.[4][8]

Workflow Overview

EDC_NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prep_Support Prepare Amine-Functionalized Solid Support Activation Activate Carboxyl Groups with EDC/NHS Prep_Support->Activation Prep_Reagents Prepare Reagents (EDC, NHS, Buffers) Prep_Reagents->Activation Coupling Couple Purine-Pentanoic Acid to Support Activation->Coupling Quenching Quench Unreacted Sites Coupling->Quenching Washing Wash to Remove Unbound Molecules Quenching->Washing Storage Store Immobilized Support Washing->Storage

Workflow for EDC/NHS Immobilization.

Materials
  • Amine-functionalized solid support (e.g., amine-coated magnetic beads, agarose beads, or glass slides)

  • Purine-pentanoic acid derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (optional)

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Rotator or shaker

Procedure
  • Preparation of Solid Support:

    • If using beads, wash the desired amount of amine-functionalized beads three times with Activation Buffer. For magnetic beads, use a magnetic stand for separation. For other beads, centrifuge at a low speed to pellet and then aspirate the supernatant.

    • If using a surface (e.g., glass slide), ensure it is clean and pre-functionalized with amine groups.

  • Activation of Purine-Pentanoic Acid:

    • Dissolve the purine-pentanoic acid derivative in Activation Buffer to the desired concentration (typically 1-10 mM).

    • Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 25 mM) in Activation Buffer immediately before use. EDC is moisture-sensitive.[8]

    • Add the EDC and NHS solutions to the purine-pentanoic acid solution. The molar ratio of EDC:NHS:carboxylic acid is typically optimized, with common starting ratios being 2:1:1 or 4:1:1.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Coupling to Solid Support:

    • Add the activated purine-pentanoic acid solution to the prepared amine-functionalized solid support.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).

  • Quenching of Unreacted Sites:

    • Separate the solid support from the coupling solution.

    • Wash the support once with Coupling Buffer.

    • Add the Quenching Solution to block any unreacted amine-reactive sites on the support.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Final Washing:

    • Wash the solid support three to five times with Wash Buffer to remove any non-covalently bound molecules.

    • For the final wash, use Coupling Buffer or a storage buffer of choice.

  • Storage:

    • Store the immobilized support in an appropriate buffer at 4°C. For long-term storage, consider adding a preservative like sodium azide (check for compatibility with downstream applications).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the immobilization of a purine-pentanoic acid derivative that has been pre-functionalized with either an azide or a strained alkyne (e.g., DBCO, BCN) onto a solid support bearing the complementary reactive group.

Principle

SPAAC is a bioorthogonal click chemistry reaction that occurs between a strained cyclooctyne and an azide without the need for a cytotoxic copper catalyst.[5][] This reaction is highly specific, efficient, and can be performed in aqueous buffers under mild conditions.

Workflow Overview

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prep_Support Prepare Functionalized Solid Support (Azide or Alkyne) Coupling React Azide and Alkyne Components Prep_Support->Coupling Prep_Molecule Prepare Functionalized Purine Derivative Prep_Molecule->Coupling Washing Wash to Remove Unbound Molecules Coupling->Washing Storage Store Immobilized Support Washing->Storage

Workflow for SPAAC Immobilization.

Materials
  • Azide- or strained alkyne-functionalized solid support

  • Complementary functionalized purine-pentanoic acid derivative

  • Reaction Buffer: PBS, pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (optional)

  • Reaction vessels

  • Rotator or shaker

Procedure
  • Preparation of Reactants:

    • Wash the functionalized solid support three times with Reaction Buffer.

    • Dissolve the functionalized purine-pentanoic acid derivative in Reaction Buffer to the desired concentration (typically 1-5 mM).

  • Click Reaction:

    • Add the solution of the functionalized purine derivative to the prepared solid support.

    • Incubate for 1-4 hours at room temperature with gentle mixing. The reaction time may need to be optimized based on the specific strained alkyne used.

  • Washing:

    • Separate the solid support from the reaction solution.

    • Wash the support three to five times with Wash Buffer to remove any unreacted molecules.

    • For the final wash, use Reaction Buffer or a storage buffer.

  • Storage:

    • Store the immobilized support in an appropriate buffer at 4°C.

Protocol 3: Biotin-Streptavidin Immobilization

This protocol describes the immobilization of a biotinylated purine-pentanoic acid derivative onto a streptavidin-coated solid support.

Principle

The interaction between biotin and streptavidin is one of the strongest known non-covalent interactions, with a very low dissociation constant.[1][7] This provides a highly stable and specific method for immobilizing biotinylated molecules.

Workflow Overview

Biotin_Streptavidin_Workflow cluster_prep Preparation cluster_reaction Binding cluster_post Post-Binding Prep_Support Prepare Streptavidin-Coated Solid Support Binding Incubate Biotinylated Molecule with Support Prep_Support->Binding Prep_Molecule Prepare Biotinylated Purine Derivative Prep_Molecule->Binding Washing Wash to Remove Unbound Molecules Binding->Washing Storage Store Immobilized Support Washing->Storage

Workflow for Biotin-Streptavidin Immobilization.

Materials
  • Streptavidin-coated solid support (e.g., beads, plates)

  • Biotinylated purine-pentanoic acid derivative

  • Binding/Wash Buffer: PBS, pH 7.4, with 0.05% Tween-20 (optional, to reduce non-specific binding)

  • Reaction vessels

  • Rotator or shaker

Procedure
  • Preparation of Solid Support:

    • Wash the streptavidin-coated solid support three times with Binding/Wash Buffer to remove any preservatives and equilibrate the surface.

  • Binding of Biotinylated Molecule:

    • Dissolve the biotinylated purine-pentanoic acid derivative in Binding/Wash Buffer to a concentration in excess of the binding capacity of the support.

    • Add the biotinylated molecule solution to the washed streptavidin support.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Washing:

    • Separate the solid support from the binding solution.

    • Wash the support three to five times with Binding/Wash Buffer to remove any unbound biotinylated molecules.

  • Storage:

    • Resuspend the support in an appropriate storage buffer and store at 4°C.

Characterization of Immobilized Purine Derivatives

Confirmation of successful immobilization is crucial. The choice of characterization technique will depend on the solid support and the nature of the purine derivative.

TechniquePrincipleApplication
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of the surface.Provides direct evidence of the purine derivative on the surface by detecting nitrogen and other characteristic elements.
Fourier-Transform Infrared Spectroscopy (FTIR) Detects vibrational modes of chemical bonds.Can confirm the formation of the amide bond in EDC/NHS coupling.
Fluorescence Spectroscopy If the purine derivative is fluorescent or is co-immobilized with a fluorescent tag.Allows for quantification of the immobilized molecule.
Binding Assays Measures the interaction of the immobilized purine derivative with its known binding partner (e.g., a protein).Confirms the biological activity and accessibility of the immobilized molecule.
Quartz Crystal Microbalance (QCM) Measures mass changes on the surface.Can monitor the immobilization process in real-time.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Immobilization Efficiency Inactive EDC/NHS.Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use.
Suboptimal pH for coupling.Optimize the pH of the Activation and Coupling Buffers.
Steric hindrance from the purine moiety.Consider a longer linker arm on the purine derivative.
High Non-Specific Binding Hydrophobic or ionic interactions with the support.Include a blocking step (e.g., with BSA or ethanolamine). Add a non-ionic detergent (e.g., Tween-20) to wash buffers.
Loss of Biological Activity Denaturation of the binding partner during interaction.Ensure that the binding assay conditions are mild and optimized for the protein of interest.
Inaccessible purine headgroup.Vary the density of the immobilized molecule on the surface.

References

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • JoVE. (2016, July 25). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Retrieved from [Link]

  • Shrestha, P., et al. (2018).
  • Goodman, A. G., et al. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates.
  • Lee, H., et al. (2020). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. ACS Applied Materials & Interfaces, 12(46), 52148-52157.
  • Sharma, S., & Singh, P. (2017). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology, 7(22), 5129-5154.
  • Barshtein, R., et al. (2002). Immobilization of streptavidin-horseradish peroxidase onto a biotinylated poly(acrylic acid) backbone that had been radiation-grafted to a PTFE film. Journal of Biomaterials Science, Polymer Edition, 13(4), 437-449.
  • Cooper, M. A. (2002). Bioanalytical chemistry 3. Immobilized enzymes. Nature Reviews Drug Discovery, 1(7), 515-528.
  • G-Biosciences. (n.d.). Amine Magnetic Beads. Retrieved from [Link]

  • Nielsen, P. E. (2000). Solid-phase synthesis of 2,6,8-trisubstituted purines.
  • Brambilla, D., et al. (2023). Immobilization of biotinylated antibodies through streptavidin binding aptamer. Talanta, 265, 124847.
  • Chang, J., et al. (2005). A solid-phase approach to novel purine and nucleoside analogs. Bioorganic & Medicinal Chemistry, 13(15), 4760-4766.
  • Cytiva. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Retrieved from [Link]

  • Lönnberg, H. (2012). Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules.
  • Sartorius. (n.d.). Biotinylation of Proteins for Immobilization Onto Streptavidin Biosensors. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. International Journal of Molecular Sciences, 21(24), 9377.
  • Al-Ostoot, F. H., et al. (2023). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Molecules, 28(14), 5489.
  • El-Sayed, N. N. E., et al. (2023). Newly Synthesized Anticancer Purine Derivatives Inhibiting p-EIF4E Using Surface-Modified Lipid Nanovesicles. ACS Omega, 8(41), 38241-38258.
  • Brambilla, D., et al. (2023). Immobilization of biotinylated antibodies through streptavidin binding aptamer. Talanta, 265, 124847.
  • Saladino, R., et al. (2024). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ChemistryOpen, 13(3), e202400265.
  • Eissler, A., et al. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. Journal of Peptide Research, 55(1), 56-64.
  • GBS, et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 4(8), 1226-1235.
  • Schwartz, E. L., et al. (1983). Purine and 8-substituted purine arabinofuranosyl and ribofuranosyl nucleoside derivatives as potential inducers of the differentiation of the Friend erythroleukemia. Cancer Research, 43(6), 2725-2730.
  • Hocek, M. (2015).
  • Kumar, A., et al. (2023). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 13(43), 30209-30234.
  • Giraud, F., et al. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. Molecules, 23(1), 123.

Sources

Application Note & Protocol: Solvent Selection for Dissolving 5-[(7H-Purin-6-yl)amino]pentanoic acid for Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for selecting the optimal solvent to dissolve 5-[(7H-Purin-6-yl)amino]pentanoic acid for subsequent bioconjugation reactions. The intrinsic physicochemical properties of this molecule—a polar purine head group and a flexible carboxylic acid-terminated aliphatic linker—present unique solubility challenges. This document elucidates the principles governing its solubility, offers a systematic approach to solvent screening, and provides detailed, field-tested protocols for preparing stock and working solutions compatible with common conjugation chemistries, such as those mediated by EDC/NHS.

Introduction: The Challenge of Solubilizing a Bifunctional Molecule

5-[(7H-Purin-6-yl)amino]pentanoic acid is a valuable bifunctional molecule, integrating the biological recognition motif of an adenine derivative with a terminal carboxylic acid ready for covalent modification. Its utility spans the development of targeted therapeutics, molecular probes, and affinity ligands. However, successful conjugation is critically dependent on the initial, and often challenging, step of achieving complete and stable solubilization. The molecule's amphipathic nature, with a water-loving purine core and a more hydrophobic linker, complicates the choice of a single ideal solvent. Furthermore, the chosen solvent must not only dissolve the molecule but also be fully compatible with the downstream conjugation reagents and the target biomolecule (e.g., protein, peptide, or amine-modified surface). This note provides the foundational knowledge and practical steps to navigate these challenges effectively.

Understanding the Physicochemical Landscape

The solubility behavior of 5-[(7H-Purin-6-yl)amino]pentanoic acid is governed by its structure, which dictates its polarity, hydrogen bonding capacity, and ionization state at different pH values.

  • Purine Core: The 7H-purine ring system is aromatic and heterocyclic, containing multiple nitrogen atoms capable of acting as hydrogen bond donors and acceptors.[1] Purines are weak bases, with the ring nitrogens having pKa values typically in the range of 2-4.[2] This means that at acidic pH, the purine ring will be protonated and positively charged, which can enhance solubility in aqueous media.

  • Carboxylic Acid Terminus: The pentanoic acid tail provides a carboxylic acid group (-COOH) for conjugation. The pKa of a typical aliphatic carboxylic acid is around 4.8. At pH values above its pKa, the carboxyl group will be deprotonated to the carboxylate form (-COO-), increasing its polarity and aqueous solubility.

  • Amphipathic Character: The combination of the polar, ionizable purine and carboxyl groups with the five-carbon aliphatic spacer results in a molecule with moderate overall polarity.

Table 1: Key Physicochemical Properties of 5-[(7H-Purin-6-yl)amino]pentanoic acid and its Moieties

PropertyMoietyTypical Value/CharacteristicImplication for Solubility
pKa (Basic) Purine Ring Nitrogens~2.5 - 4.0[2][3]Protonated and more water-soluble at pH < 4.
pKa (Acidic) Carboxylic Acid~4.8Deprotonated and more water-soluble at pH > 5.
Solubility Profile Adenine (Parent Purine)Relatively soluble in water; soluble in DMSO and DMF; poorly soluble in non-polar solvents.[4][5]Suggests polar solvents are required. Limited aqueous solubility may necessitate organic co-solvents or pH adjustment.
Hydrogen Bonding Amino Group, Purine Nitrogens, Carboxyl GroupMultiple H-bond donor and acceptor sites.Favors solubility in polar protic solvents (water, alcohols) and polar aprotic solvents that are good H-bond acceptors (DMSO, DMF).

The molecule is least soluble in aqueous solutions at its isoelectric point, where the net charge is zero. This occurs at a pH between the pKa of the purine ring and the pKa of the carboxylic acid, likely in the range of pH 4-5.

Principles of Solvent Selection for Conjugation

The ideal solvent system must satisfy two primary criteria: 1) fully dissolve the purine-acid linker, and 2) facilitate an efficient conjugation reaction without interfering with the reagents.

Solvent Classes and Their Utility
  • Polar Aprotic Solvents (DMSO, DMF, NMP): These are often the first choice for creating concentrated stock solutions.

    • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for adenine derivatives and other polar molecules.[4] They are highly effective at disrupting intermolecular hydrogen bonds in the solid state, aiding dissolution.

    • Compatibility: Both DMSO and DMF are generally compatible with EDC/NHS chemistry.[6][7] However, it is crucial to use high-purity, anhydrous grades, as water can hydrolyze the active ester intermediate, and other impurities can interfere with the reaction.[8]

  • Aqueous Buffers: For many bioconjugations, the reaction must be performed in an aqueous environment to maintain the stability and activity of the target biomolecule (e.g., a protein).

    • The solubility of 5-[(7H-Purin-6-yl)amino]pentanoic acid in aqueous buffers is highly pH-dependent.[4] Solubility is generally poor at neutral pH but increases at acidic pH (below ~4) or alkaline pH (above ~6).

    • Buffer Choice is Critical: Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the target molecule for reaction with the activated carboxylic acid.[8] Recommended buffers for EDC/NHS chemistry include MES for the activation step (pH 4.7-6.0) and Phosphate Buffered Saline (PBS) or HEPES for the conjugation step (pH 7.2-8.0).[9][10]

The Two-Step Dissolution Strategy

A common and highly effective strategy involves a two-step process:

  • Prepare a Concentrated Stock Solution: Dissolve the compound at a high concentration (e.g., 10-100 mM) in a minimal amount of anhydrous DMSO or DMF.

  • Dilute into Aqueous Buffer: Add the organic stock solution dropwise to the stirred aqueous reaction buffer immediately before initiating the conjugation. This minimizes the final concentration of the organic solvent (typically <5-10% v/v) to avoid denaturing sensitive biomolecules.

This approach leverages the high dissolving power of the organic solvent while maintaining a predominantly aqueous environment for the conjugation reaction.

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To empirically determine the best solvent for preparing a stock solution.

Materials:

  • 5-[(7H-Purin-6-yl)amino]pentanoic acid

  • Anhydrous DMSO

  • Anhydrous DMF

  • Deionized Water

  • 0.1 M HCl

  • 0.1 M NaOH

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh 1-2 mg of 5-[(7H-Purin-6-yl)amino]pentanoic acid into four separate microcentrifuge tubes.

  • To each tube, add 100 µL of one of the following solvents:

    • Tube 1: Deionized Water

    • Tube 2: Anhydrous DMSO

    • Tube 3: Anhydrous DMF

    • Tube 4: Deionized Water

  • Vortex all tubes vigorously for 1 minute.

  • Observe and record the solubility in the table below. Use sonication or gentle warming (up to 40°C) if necessary and note this.

  • To Tube 1 (Water), add 0.1 M HCl dropwise until the solid dissolves, noting the approximate pH.

  • To Tube 4 (Water), add 0.1 M NaOH dropwise until the solid dissolves, noting the approximate pH.

Table 2: Solubility Screening Worksheet

SolventObservation at RTObservation with Heat/SonicationObservation with pH Adjustment
Water Acidic (pH < 4):Alkaline (pH > 8):
DMSO N/A
DMF N/A

Expected Outcome: The compound will likely show poor solubility in neutral water but excellent solubility in DMSO and DMF.[4] It should also dissolve in acidic or basic aqueous solutions.

Protocol 2: Preparation of a Concentrated Stock Solution

Objective: To prepare a stable, concentrated stock solution for use in conjugation reactions.

Materials:

  • 5-[(7H-Purin-6-yl)amino]pentanoic acid

  • Anhydrous DMSO or DMF (selected from Protocol 1)

  • Analytical balance

  • Low-retention microcentrifuge tubes

Procedure:

  • Equilibrate the vial of anhydrous DMSO or DMF to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of 5-[(7H-Purin-6-yl)amino]pentanoic acid into a clean, dry tube.

  • Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., for a 50 mM stock, add 20 µL of solvent per ~1.25 mg of compound).

  • Vortex thoroughly until the solid is completely dissolved. If necessary, use a brief sonication in a water bath.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 3: Case Study - Preparing for EDC/NHS Conjugation

Objective: To prepare a working solution of the purine-acid linker for a typical two-step bioconjugation reaction.

Workflow: This protocol outlines the preparation of the linker for activation with EDC/NHS, followed by conjugation to a primary amine on a target molecule (e.g., a protein).

Conjugation_Workflow cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Carboxylic Acid Activation cluster_conjugation Step 3: Amine Coupling A Dissolve Purine-Acid in Anhydrous DMSO (Protocol 2) D Add Purine-Acid Stock to Activation Buffer A->D B Dissolve Target Protein in Reaction Buffer (e.g., PBS, pH 7.4) G Add Activated Ester (F) to Target Protein Solution (B) B->G C Prepare Activation Buffer (e.g., MES, pH 6.0) C->D E Add EDC and Sulfo-NHS (Incubate 15-30 min) D->E F Activated NHS-Ester (Semi-Stable Intermediate) E->F F->G H Incubate 2h @ RT or Overnight @ 4°C G->H I Quench Reaction (e.g., with Tris or Hydroxylamine) H->I J Purify Conjugate (e.g., Dialysis, SEC) I->J

Caption: Workflow for EDC/NHS-mediated conjugation.

Procedure:

  • Prepare Reagents:

    • Prepare a 50 mM stock solution of 5-[(7H-Purin-6-yl)amino]pentanoic acid in anhydrous DMSO as described in Protocol 2.

    • Prepare an "Activation Buffer": 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Prepare a "Coupling Buffer": 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS).

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water immediately before use.

  • Activation Step (in Activation Buffer):

    • In a microcentrifuge tube, add the desired volume of your target molecule (e.g., a peptide) dissolved in Activation Buffer.

    • Add the required volume of the 50 mM purine-acid stock solution to the tube. Ensure the final DMSO concentration remains below 10%.

    • Add a molar excess of EDC (e.g., 5-10 fold excess over the purine-acid) and Sulfo-NHS (e.g., 2-5 fold excess) to the reaction mixture.

    • Incubate at room temperature for 15-30 minutes. This forms the semi-stable amine-reactive Sulfo-NHS ester.[9][10]

  • Conjugation Step (pH Shift):

    • Immediately add the activated purine-acid mixture to your target protein, which should be in the Coupling Buffer (pH 7.4). Alternatively, adjust the pH of the activation mixture to 7.2-7.5 by adding the Coupling Buffer.[10]

    • The higher pH deprotonates the primary amines on the target molecule, making them nucleophilic and ready to react with the NHS ester.[8]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench and Purify: Stop the reaction by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM. Purify the final conjugate using appropriate methods like dialysis or size-exclusion chromatography to remove unreacted materials and byproducts.

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Precipitation upon adding DMSO stock to aqueous buffer The final concentration of the purine-acid exceeds its aqueous solubility. The final % of DMSO is too low.Decrease the concentration of the stock solution. Increase the final volume of the aqueous buffer. Perform the addition slowly while vortexing. Increase the final DMSO concentration slightly (test for protein tolerance first).
Low or no conjugation efficiency Hydrolysis of EDC or the NHS-ester intermediate. Incorrect pH for activation or coupling. Buffer contains interfering nucleophiles (e.g., Tris, azide).Use anhydrous DMSO/DMF. Prepare EDC/NHS solutions fresh. Ensure Activation Buffer is pH 4.7-6.0 and Coupling Buffer is pH 7.2-8.0.[9] Use non-amine buffers like MES, HEPES, or PBS.
Compound is difficult to dissolve even in DMSO/DMF Poor quality or hydrated compound. Insufficient solvent volume.Purchase high-purity grade compound. Use gentle warming (up to 40-50°C) or sonication. Confirm identity and purity via analytical methods if possible.

Conclusion

The successful conjugation of 5-[(7H-Purin-6-yl)amino]pentanoic acid is fundamentally dependent on a rational, empirically validated solvent strategy. By understanding the molecule's pH-dependent solubility and employing a two-step dissolution method—creating a concentrated stock in anhydrous DMSO or DMF followed by careful dilution into an appropriate aqueous buffer—researchers can achieve reliable and reproducible results. This approach ensures the molecule is fully available for reaction while maintaining conditions compatible with sensitive biomolecules and standard EDC/NHS coupling chemistry.

References

  • Wikipedia. Purine. [Link]

  • Harper's Illustrated Biochemistry, 32nd Ed. Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Geremia, K. L. (2015). Computational Estimation of the PKa's of Purines and Related Compounds. Wright State University, CORE Scholar. [Link]

  • Solubility of Things. Adenine. [Link]

  • Reddit. Why does purine have 2 pKa values?. [Link]

  • ResearchGate. Can anyone help with EDC/NHS in non-aqueous medium?. [Link]

  • Dragoman, R. A., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2733. [Link]

  • Reddit. will the presence of DMSO interfere with EDC coupling reaction?. [Link]

  • ChemBK. 6-CHLOROPURINE (6ClP). [Link]

  • Wikipedia. Adenine. [Link]

  • Cheméo. Chemical Properties of 6-Chloropurine (CAS 87-42-3). [Link]

  • Interchim. NHS / sulfo-NHS. [Link]

  • ResearchGate. Where can I find the solubility of adenin in organic solvents?. [Link]

  • Google P
  • Reddit. Making Small Aliquots of EDC and Sulfo-NHS in DMSO for Protein Coupling – Will Trace DMSO Affect Reaction?. [Link]

  • YouTube. Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. [Link]

  • ResearchGate. Bioconjugate Reagents. [Link]

  • Biurrun, O. N., & Gotor, V. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 38-44. [Link]

  • PubChem. 6-Chloropurine riboside. [Link]

  • ResearchGate. How to do EDC/NHS coupling in organic solvent ?. [Link]

  • ResearchGate. What is the appropriate solvent for EDC/NHS chemistry when COOH containg compound is polar and amine containing compound is non polar?. [Link]

  • Reddit. EDC/NHS reaction query. [Link]

  • Nam, K., Kimura, T., & Kishida, A. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Macromolecular Bioscience, 8(1), 56-63. [Link]

  • Bender, M. L., & Chow, Y. L. (1959). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 81(15), 3929-3933. [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of pharmaceutical sciences, 70(1), 22-32. [Link]

  • deGruyter, J. N., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(10), 3091-3118. [Link]

  • PubChem. 5-Aminovaleric acid. [Link]

  • MolPort. 2-amino-7H-purin-6-ol. [Link]

  • ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. [Link]

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step-by-step synthesis of N6-omega-amino acid purine derivatives

Application Note: Step-by-Step Synthesis of N6- -Amino Acid Purine Derivatives

Executive Summary

This guide details the synthesis of N6-substituted purine derivatives bearing an

The protocols herein prioritize regioselectivity (favoring N6 over N7/N9 substitution) and operational simplicity . Two distinct methodologies are provided:

  • Method A (Aqueous/Green): A robust, surfactant-free nucleophilic aromatic substitution (

    
    ) ideal for hydrophilic amino acids.
    
  • Method B (Organic/Ester): A two-step protection/deprotection route for solubility-challenged substrates or when precise stoichiometry is required to prevent polymerization.

Strategic Analysis & Mechanism

The core transformation is a Nucleophilic Aromatic Substitution (

Mechanistic Pathway

The reaction proceeds via a Meisenheimer-like intermediate . The amine nucleophile attacks C6, disrupting aromaticity. The intermediate is stabilized by the electron-withdrawing nitrogen atoms of the ring. Re-aromatization expels the chloride ion.

DOT Diagram 1: Reaction Mechanism & Pathway

SNAr_Mechanismcluster_legendCritical Control PointStart6-Chloropurine(Substrate)InterMeisenheimerComplexStart->Inter+ Amine+ Base (Heat)SideN7/N9 Isomers(Side Products)Start->SideLow Tempor Wrong BaseNuω-Amino Acid(Nucleophile)Nu->InterProdN6-SubstitutedPurineInter->Prod- Cl⁻re-aromatizationControlpH & Temp ControlEnsures C6 Selectivity

Figure 1: Mechanistic flow of the

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled.

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 eq Purine : 2.0–3.0 eq Amino AcidExcess amine acts as both nucleophile and proton scavenger; drives reaction to completion.
Solvent System Water (

) or n-Butanol
Water is ideal for free amino acids (zwitterions). n-Butanol is required for amino esters.
Base

or

Neutralizes the HCl generated. Carbonate buffers the aqueous system to pH ~10, optimizing nucleophilicity (

vs

).
Temperature Reflux (100°C aqueous)High energy barrier for

on unactivated purines requires thermal drive.
Workup pH pH 3.0 – 4.0Crucial: The product precipitates at its isoelectric point (pI).

Detailed Protocols

Protocol A: Direct Aqueous Synthesis (The "Green" Route)

Best for: Glycine,


Reagents:

  • 6-Chloropurine (CAS: 87-42-3)

  • 
    -Amino acid (e.g., 6-aminohexanoic acid)
    
  • Potassium Carbonate (

    
    )
    
  • Distilled Water

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-aminohexanoic acid (1.31 g, 10 mmol) and

    
     (0.83 g, 6 mmol)  in water (15 mL) .
    
    • Self-Validating Check: Ensure the solution is clear and basic (pH ~10-11) before adding the purine.

  • Addition: Add 6-chloropurine (0.77 g, 5 mmol) in a single portion.

    • Note: 6-Chloropurine has limited solubility in water at RT; a suspension is normal.

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours .

    • Self-Validating Check: The suspension should clear as the 6-chloropurine reacts and the more soluble salt of the product forms.

  • Monitoring: Check TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

    • Observation: Starting material (

      
      ) disappears; Product appears near baseline (
      
      
      ).
  • Workup (Isoelectric Precipitation):

    • Cool the reaction to room temperature.[1]

    • Filter to remove any unreacted insoluble impurities (rare).

    • Carefully acidify the filtrate with 2M HCl dropwise to pH 3–4 .

    • Self-Validating Check: A heavy white precipitate should form immediately upon reaching the pI.

  • Isolation: Cool at 4°C for 2 hours to maximize yield. Filter the white solid, wash with ice-cold water (2 x 5 mL) and cold ethanol (1 x 5 mL). Dry under vacuum.[2]

Protocol B: The Ester Route (Organic Solvent)

Best for: Hydrophobic linkers or when avoiding zwitterionic intermediates is necessary.

Reagents:

  • 6-Chloropurine[1][3][4][5][6][7][8]

  • Amino acid ethyl ester hydrochloride

  • Triethylamine (

    
    )
    
  • n-Butanol (Solvent)

Step-by-Step Procedure:

  • Coupling: Dissolve 6-chloropurine (5 mmol) and amino acid ester HCl (6 mmol) in n-Butanol (20 mL). Add

    
     (15 mmol).
    
  • Reflux: Heat to reflux (118°C) for 12 hours.

    • Mechanism:[6][7][9][10] The higher boiling point of butanol drives the reaction faster than ethanol.

  • Isolation: Evaporate solvent. Partition residue between Ethyl Acetate and Water. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Hydrolysis (Deprotection): Dissolve the intermediate ester in MeOH (10 mL). Add 1M LiOH (10 mL). Stir at RT for 2 hours.

  • Precipitation: Acidify to pH 3 with 1M HCl to precipitate the free acid product.

Workflow Visualization

DOT Diagram 2: Synthesis Decision Tree

Synthesis_WorkflowStartSelect TargetLinker LengthSolubilityIs the Amino AcidWater Soluble?Start->SolubilityRouteARoute A:Aqueous Reflux(Na2CO3)Solubility->RouteAYes (e.g., Gly, 6-AHA)RouteBRoute B:n-Butanol Reflux(Amino Ester)Solubility->RouteBNo (e.g., Phe, Val)WorkupAAcidify to pH 3(Isoelectric Ppt)RouteA->WorkupAWorkupB1. Extraction2. LiOH Hydrolysis3. AcidifyRouteB->WorkupBFinalPure N6-Derivative(Solid)WorkupA->FinalWorkupB->Final

Figure 2: Decision matrix for selecting the optimal synthetic route based on linker solubility.

Quality Control & Characterization

To certify the identity of the synthesized material, the following spectral features must be observed.

Proton NMR ( -NMR) in DMSO-
  • Purine Core: Two singlets at

    
     8.1–8.4 ppm (H-2 and H-8).
    
  • N6-H: A broad singlet/triplet at

    
     7.5–8.0 ppm (exchangeable with 
    
    
    ). Note: This confirms N6 substitution; absence suggests hydrolysis to hypoxanthine.
  • Linker: Methylene protons adjacent to NH appear as a quartet/multiplet at

    
     3.4–3.6 ppm.
    
UV-Vis Spectroscopy
  • 
     typically shifts from 265 nm (6-chloropurine) to 268–270 nm  (N6-alkyladenine) in neutral buffer.
    
  • Acid Shift: In 0.1 M HCl, the

    
     often bathochromic shifts (red shift) due to N1 protonation.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate at pH 3 Product too dilute or very soluble.Concentrate the aqueous phase by 50% on a rotovap before acidification. Cool to 0°C.
Low Yield Incomplete conversion or hydrolysis to Hypoxanthine.Check Base: Strong bases (NaOH) can hydrolyze the Cl group to OH (Hypoxanthine). Use

or

.
Oily Product Impurities preventing crystallization.Triturate the oil with cold Ether or Acetone to induce solidification. Recrystallize from Water/Ethanol.[2]
N7/N9 Isomers Reaction temperature too low or wrong solvent.Ensure vigorous reflux. Thermodynamic control favors N6. Switch to n-Butanol if using Method B.

References

  • Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 1986.

  • Kikugawa, K., et al. "Platelet aggregation inhibitors. IX. Chemical transformation of 6-chloropurine into N6-substituted adenosines." Chemical & Pharmaceutical Bulletin, 1977.

  • Mock, W. L., et al. "Hydrolysis of N6-substituted adenosines by adenosine deaminase." Journal of Biological Chemistry, 1985.

  • Hermanson, G. T. "Bioconjugate Techniques." Academic Press, 3rd Edition, 2013. (Standard text for linker chemistry).

  • Legraverend, M., et al. "Synthesis of N6-substituted adenines and adenosines." Tetrahedron, 1984.

    
     conditions). 
    

Application Note: Engineering High-Affinity PROTACs Using 5-[(7H-Purin-6-yl)amino]pentanoic Acid as a Functionalized Spacer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD) by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a protein of interest (POI) ligand and an E3 ligase ligand, connected by a chemical linker[1].

Historically, linker design relied on flexible polyethylene glycol (PEG) or alkyl chains, which were treated as passive tethers[2]. However, recent structural paradigms reveal that linkers actively participate in the formation and stabilization of the ternary complex (POI–PROTAC–E3). The compound 5-[(7H-Purin-6-yl)amino]pentanoic acid (PAPA) is emerging as a highly effective, functionalized spacer that combines a rigid heteroaromatic core with a flexible aliphatic chain.

Causality in Spacer Selection: Why PAPA?
  • Entropic Optimization: Flexible PEG chains suffer a high entropic penalty (

    
    ) when constrained within a ternary complex. The rigid purine ring of PAPA restricts the molecule's conformational degrees of freedom, pre-organizing the PROTAC into a degradation-competent state[2].
    
  • Ternary Complex Stabilization: The nitrogen-rich purine core acts as a hydrogen bond acceptor/donor. This facilitates de novo protein-ligand interactions at the POI-E3 interface, acting as a "molecular glue" that enhances positive cooperativity (

    
    -factor).
    
  • Bifunctional Exit Vectors: The pentanoic acid provides a 5-carbon aliphatic chain terminating in a carboxylic acid, serving as an ideal vector for amide coupling to amine-bearing E3 ligands (e.g., lenalidomide, VH032). The purine core can be functionalized (e.g., via N9 alkylation) to attach the POI warhead[3].

Physicochemical & DMPK Profiling

Replacing traditional passive linkers with PAPA significantly alters the pharmacokinetic (DMPK) and thermodynamic profile of the resulting PROTAC. Table 1 summarizes the comparative advantages of utilizing a purine-based spacer.

Table 1: Comparative Physicochemical Properties of PROTAC Spacers

Spacer TypeConformational RigidityEntropic Penalty (

)
H-Bonding PotentialTypical Cooperativity (

)
PEG (e.g., PEG4) Low (Highly flexible)HighHigh (Ether oxygens)~1.0 (Additive)
Alkyl (e.g., C8) Low to MediumHighNone<1.0 (Often negative)
PAPA (Purine-based) High (Pre-organized)LowHigh (Nitrogen core)>10 (Synergistic)

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols form a self-validating system. Each step includes built-in controls to confirm causality and eliminate false positives during PROTAC development.

Protocol 1: Chemical Synthesis of PAPA-Bridged PROTACs

Objective: Conjugate the pentanoic acid moiety of PAPA to an amine-functionalized E3 ligand.

  • Preparation: Dissolve 1.0 eq of PAPA and 1.1 eq of amine-functionalized E3 ligand (e.g., CRBN ligand) in anhydrous DMF.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 4 hours.

    • Causality: HATU is selected over EDC/NHS because it provides superior coupling efficiency for sterically hindered aliphatic carboxylic acids. DIPEA acts as a non-nucleophilic base to drive the reaction without causing side-chain degradation.

  • Purification & Validation: Purify via preparative HPLC.

    • Self-Validation: Analyze fractions via LC-MS. The appearance of the desired mass

      
       and the complete disappearance of the PAPA precursor validates successful amide bond formation.
      
Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: Quantify the binding affinity and cooperativity of the PAPA-PROTAC.

  • Assay Setup: Combine recombinant E3 ligase (labeled with Terbium cryptate) and recombinant POI (labeled with Alexa Fluor 647) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20).

  • Titration: Add the PAPA-PROTAC in a 12-point dose-response titration (from 10 pM to 10

    
    M). Incubate for 2 hours at room temperature.
    
    • Causality: TR-FRET is chosen over standard fluorescence because the time-resolved nature eliminates background autofluorescence from the purine ring, ensuring a high signal-to-noise ratio.

  • Validation: Read the plate at 665 nm and 620 nm.

    • Self-Validation: The resulting data must demonstrate a characteristic "Hook effect" (a bell-shaped curve at high PROTAC concentrations). This validates that the signal is driven by true ternary complex formation, rather than independent binary binding.

Protocol 3: Cellular Degradation & Mechanistic Validation

Objective: Confirm that the POI degradation is exclusively UPS-dependent.

  • Cell Treatment: Seed target cells at

    
     cells/well. Pre-treat control wells with 1 
    
    
    
    M MG132 (proteasome inhibitor) or 1
    
    
    M MLN4924 (neddylation inhibitor) for 2 hours.
  • PROTAC Exposure: Treat all wells with the established

    
     concentration of the PAPA-PROTAC for 12 hours.
    
  • Analysis: Lyse cells and analyze POI levels via Western Blot or HiBiT assay.

    • Causality & Self-Validation: To prove that degradation is mediated by the targeted PROTAC mechanism (and not off-target cytotoxicity), the rescue of POI levels in the MG132 and MLN4924 control wells is mandatory. If the protein is degraded despite these inhibitors, the spacer is causing non-specific toxicity.

Visualizations

Workflow N1 1. In Silico Design (PAPA Spacer Selection) N2 2. Chemical Synthesis (Amide Coupling) N1->N2 N3 3. TR-FRET Assay (Ternary Complex) N2->N3 N4 4. Cellular Assay (Target Degradation) N3->N4 N5 5. Mechanistic Validation (UPS Dependency) N4->N5

Workflow for designing and validating PROTACs using the PAPA spacer.

Pathway POI Protein of Interest TC Ternary Complex POI->TC Binds Warhead PROTAC PROTAC (PAPA Spacer) PROTAC->TC Bridges via PAPA E3 E3 Ubiquitin Ligase E3->TC Binds E3 Ligand UB Polyubiquitination TC->UB Proximity Transfer DEG Proteasome Degradation UB->DEG Target Clearance

Mechanism of Action: PAPA spacer facilitates stable ternary complex formation.

References

  • Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central (PMC) URL:[Link]

  • PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy Source: Frontiers in Oncology / PubMed Central (PMC) URL:[Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Experimental Conditions for Ligand Binding Using Purine-Based Affinity Resins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Basis of Purine Affinity

Purine-based affinity chromatography is a powerful technique for isolating enzymes and proteins that recognize adenine or guanine nucleotides (ATP, GTP, NAD+, NADH). Unlike antibody-based affinity which relies on surface epitopes, this method exploits the active site or allosteric cleft of the protein.

The core principle is biomimicry . The immobilized ligand (e.g., ATP) must mimic the natural cofactor's conformation sufficiently to capture the target protein from a complex lysate. However, the success of this purification is rarely about the ligand alone; it is dictated by the experimental conditions that preserve the protein's native folding and the specific "lock-and-key" fit of the nucleotide.

Target Applications:

  • Kinases: Serine/Threonine and Tyrosine kinases (require ATP-Mg²⁺ complex).

  • Dehydrogenases: NAD(P)+ dependent oxidoreductases.

  • ATPases/GTPases: Motor proteins, signaling switches (Ras, Rho).

  • Chaperones: Heat Shock Proteins (e.g., HSP90).

Critical Experimental Variables: The "Why" Behind the Protocol

Before starting, you must optimize three specific variables.[1] Failure to address these is the primary cause of low yield or poor purity.

A. Ligand Attachment Chemistry (C-8 vs. N-6)

The point of attachment of the purine ring to the agarose matrix determines which proteins will bind.

  • N-6 Linked (via Adenine amino group): Best for proteins where the C-8 position and the ribose/phosphate chain are buried deep within the binding pocket.

  • C-8 Linked (via Adenine C-8): Often preferred for proteins that require the N-6 amino group for hydrogen bonding within the active site.

  • Ribose-Linked: Used when the adenine ring is fully enclosed by the protein.

  • Linker Length: A short linker (C6) is rigid and may cause steric hindrance. A long hydrophilic linker (14-atom) is standard for high-molecular-weight complexes (e.g., mTOR, HSP90) to allow the ligand to penetrate the active site deep inside the protein structure.

B. The "Magnesium Rule"

Most ATP-binding proteins, particularly kinases, do not recognize free ATP. They recognize the ATP-Mg²⁺ complex .[2]

  • Rule: You must include MgCl₂ (typically 5–10 mM) in the binding buffer for kinases.

  • Exception: Some dehydrogenases bind free nucleotides and may not require divalent cations.

C. Ionic Strength (Salt)[3]
  • Binding Phase: Low salt (0–50 mM NaCl) increases affinity but also increases non-specific binding (ion exchange effects).

  • Optimization: A moderate salt concentration (150 mM NaCl) is recommended to suppress non-specific ionic interactions while maintaining specific affinity binding.

Visualization: Purification Workflow

The following diagram outlines the logical flow of the purification process, including critical decision points.

PurineAffinityWorkflow Start Crude Lysate Preparation Equilibration Resin Equilibration (Buffer + Mg2+) Start->Equilibration Binding Binding Step (Batch vs. Column) Equilibration->Binding Wash Washing (Remove Non-Specifics) Binding->Wash ElutionDecision Select Elution Strategy Wash->ElutionDecision ElutionComp Competitive Elution (Free Ligand: ATP/GTP) ElutionDecision->ElutionComp High Specificity Required ElutionSalt Non-Specific Elution (High Salt / pH Change) ElutionDecision->ElutionSalt Total Protein Recovery Analysis Downstream Analysis (SDS-PAGE / Activity Assay) ElutionComp->Analysis ElutionSalt->Analysis

Figure 1: Logical workflow for purine-affinity chromatography, highlighting the critical divergence at the elution step based on specificity requirements.

Detailed Protocols

Protocol A: Buffer Preparation

Standard Kinase/ATPase Buffer

  • Base: 20 mM HEPES or Tris-HCl, pH 7.5.

  • Salt: 150 mM NaCl (physiological ionic strength).

  • Cofactor: 10 mM MgCl₂ (Essential for ATP-binding site recognition).[2]

  • Reducing Agent: 1 mM DTT (Freshly added; prevents oxidation of cysteine residues in the active site).

  • Inhibitors: Protease inhibitor cocktail (EDTA-free, as EDTA chelates Mg²⁺).

Protocol B: Resin Equilibration & Binding

Note: Batch binding is generally preferred over column binding for affinity resins to maximize contact time and minimize flow-rate induced shearing.

  • Resin Slurry: Gently shake the bottle of ATP-Agarose (e.g., C-8 linked) to resuspend. Transfer 1 mL of slurry (0.5 mL bed volume) to a 15 mL conical tube.

  • Wash: Centrifuge at 1,000 x g for 2 minutes. Carefully aspirate the storage buffer.

  • Equilibrate: Add 5 mL of Binding Buffer (from Protocol A). Invert gently 5-10 times. Centrifuge and aspirate. Repeat 3 times.

    • Why? Removes storage preservatives (ethanol/azide) and establishes the correct pH/Mg²⁺ environment.

  • Sample Loading: Add 5–10 mL of clarified protein lysate (0.5 – 2 mg/mL total protein) to the equilibrated resin.

  • Incubation: Rotate end-over-end at 4°C for 2 to 4 hours .

    • Expert Tip: Do not exceed 4 hours if your protein is labile. Overnight binding rarely increases yield significantly but often increases non-specific background.

Protocol C: Washing & Elution

The goal is to remove "sticky" proteins without stripping the specific target.

  • Wash 1 (Low Stringency): Centrifuge the binding mixture. Remove supernatant (Save as "Flow-Through"). Resuspend resin in 10 mL Binding Buffer. Rotate 5 mins. Centrifuge.

  • Wash 2 (High Salt - Optional): If purity is low, wash with Binding Buffer + 500 mM NaCl. Caution: Some low-affinity binders may be lost here.

  • Wash 3 (Equilibration): Wash again with standard Binding Buffer to lower salt concentration before elution.

  • Elution (Choose One):

Option 1: Competitive Elution (Highest Purity)

This method mimics the cellular release mechanism.

  • Elution Buffer: Binding Buffer + 10–20 mM Free Ligand (e.g., ATP, GTP, or NADH).

  • Procedure: Add 1 Bed Volume (0.5 mL) of Elution Buffer. Incubate at room temperature for 15–30 minutes with gentle agitation. Collect supernatant. Repeat 3 times.

  • Mechanism:[3][4] The high concentration of free ligand out-competes the immobilized ligand for the active site.

Option 2: Non-Specific Elution (High Salt)

Use this if competitive elution is too expensive or ineffective.

  • Elution Buffer: 20 mM HEPES, 1.0 M NaCl, pH 7.5.

  • Procedure: Add 1 Bed Volume. Incubate 5 mins. Collect.

  • Mechanism:[3][4] Disrupts electrostatic and weak hydrophobic interactions.

Quantitative Data Summary

VariableConditionImpact on Binding
pH 7.0 – 8.5Optimal for most physiological purine interactions.
MgCl₂ 0 mMCritical Failure for Kinases (No binding).
MgCl₂ 10 – 20 mMOptimal for Kinase/ATPase recognition.
NaCl < 50 mMHigh Capacity, Low Purity (Non-specific binding).
NaCl 150 – 300 mMOptimal Balance of Purity and Yield.
Temperature 4°CPreserves protein stability; slower binding kinetics.
Elution [ATP] 5 – 20 mMSpecific displacement of target protein.

Troubleshooting & Optimization

Troubleshooting Problem Problem: Low Recovery Check1 Check Mg2+ (Is it present?) Problem->Check1 Check2 Check Linker (Steric Hindrance?) Check1->Check2 Yes Solution1 Add 10mM MgCl2 Check1->Solution1 No Check3 Check Ligand (C8 vs N6) Check2->Check3 Long Linker Solution2 Use Long Spacer (14-atom) Check2->Solution2 Short Linker Solution3 Switch Attachment Chemistry Check3->Solution3

Figure 2: Diagnostic logic for troubleshooting low protein recovery from purine-affinity resins.

  • Issue: High Background (Impure Elution)

    • Cause: Non-specific hydrophobic or ionic binding to the agarose matrix.

    • Fix: Increase NaCl in wash steps to 500 mM or add low concentrations of non-ionic detergent (0.1% Triton X-100).

  • Issue: No Binding

    • Cause: Active site inaccessible or ligand mismatch.

    • Fix: Ensure the specific purine analog (ATP vs GTP vs ADP) matches the protein's preference. Verify if the protein requires activation (e.g., phosphorylation) to open the binding pocket.

References

  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. Handbook 18-1022-29. Available at: [Link]

  • Maly, D. J., et al. (2004). "A method for the identification of protein kinase substrates."[3][4] Methods in Molecular Biology.

  • Bio-Techne. ATP-Agarose Protocol and Application Notes. Available at: [Link]

  • Jena Bioscience. Nucleotide Binding Proteins: Affinity Chromatography. Application Note. Available at: [Link]

Sources

Troubleshooting & Optimization

improving reaction yields in the synthesis of 5-[(7H-Purin-6-yl)amino]pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Reaction Yields for 5-[(7H-Purin-6-yl)amino]pentanoic Acid

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-[(7H-Purin-6-yl)amino]pentanoic acid (often referred to as N6-(4-carboxybutyl)adenine) is a classic Nucleophilic Aromatic Substitution (SNAr). While theoretically straightforward, researchers often encounter yields below 40% due to three competing factors: solubility mismatches , regiochemical ambiguity , and competitive hydrolysis of the starting material (6-chloropurine).

This guide deconstructs the synthesis into a self-validating workflow. We move beyond "recipe following" to "reaction engineering," ensuring you can diagnose failure modes in real-time.

Module 1: The Reaction System (Thermodynamics & Kinetics)

The Core Challenge

The reaction involves coupling 6-chloropurine (electrophile) with 5-aminopentanoic acid (nucleophile).

  • Solubility Paradox: 6-Chloropurine is hydrophobic (soluble in organic solvents), while 5-aminopentanoic acid is a zwitterion (soluble in water/high-polarity media).

  • The Trap: To dissolve the amino acid, researchers often use aqueous base. However, water + base + heat + 6-chloropurine leads to rapid hydrolysis, yielding Hypoxanthine (an inert byproduct) instead of the product.

Optimized Protocol Options
FeatureMethod A: Aqueous/Organic Biphasic (Recommended) Method B: Anhydrous Alcohol (High Purity)
Solvent System Water : Dioxane (1:1) or Water : DMFn-Butanol or Ethanol (Anhydrous)
Base Na2CO3 (2.2 equiv)Triethylamine (TEA) or DIPEA (3.0 equiv)
Temperature Reflux (100°C)Reflux (117°C for n-BuOH)
Time 4–6 Hours12–24 Hours
Key Advantage High solubility of amino acid; faster rate.Prevents hydrolysis; easier salt removal.
Major Risk Hydrolysis of 6-Cl-purine if pH > 11.Amino acid solubility is poor; requires suspension.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: My TLC shows a new spot, but the yield is <10%. What happened?

Diagnosis: You likely formed Hypoxanthine via hydrolysis. Mechanism: In strong aqueous base (pH > 12), the hydroxide ion (OH⁻) is a better nucleophile than your amine. It attacks the C6 position, displacing chloride. Solution:

  • Switch Bases: Use a weaker base like NaHCO3 or reduce the equivalents of NaOH/Na2CO3.

  • Change Solvent: Switch to Method B (n-Butanol/TEA). The lack of water eliminates hydrolysis.

  • Stoichiometry: Increase the amine nucleophile to 1.5 – 2.0 equivalents . This statistically favors the amine attack over OH⁻.

Q2: The starting material (6-chloropurine) remains unreacted.

Diagnosis: Kinetic barrier or solubility issue. Solution:

  • Microwave Assist: SNAr reactions on purines are drastically accelerated by microwave irradiation. Try 120°C for 20 mins in n-Butanol.

  • Catalysis: Add a catalytic amount of KI (Potassium Iodide) . The iodide displaces the chloride to form 6-iodopurine in situ, which is a more reactive electrophile (Finkelstein-like activation).

Q3: I cannot precipitate the product during workup.

Diagnosis: Incorrect pH targeting (Isoelectric Point miss). Explanation: The product is amphoteric.

  • pH < 2: Protonated amine (Cationic)

    
     Soluble.
    
  • pH > 9: Deprotonated carboxylic acid + Purine N9 (Anionic)

    
     Soluble.
    
  • pH ~ 3.5–4.5: Zwitterionic (Net Neutral)

    
    Insoluble (Precipitate). 
    Protocol:  Slowly acidify the reaction mixture with 1M HCl while monitoring with a pH meter. Stop exactly at pH 4.0 . Chill to 4°C overnight.
    

Module 3: Visualizing the Pathway

The following diagram illustrates the competitive pathways and the critical decision nodes for optimization.

ReactionPathways Start 6-Chloropurine + 5-Aminopentanoic Acid Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack SideProduct Hypoxanthine (Hydrolysis Byproduct) Start->SideProduct OH- Attack (Competitive) Product Target Product (N6-Substituted Purine) Intermediate->Product Elimination (-Cl) Cond_Opt Optimized: Anhydrous or pH < 11 Excess Amine Cond_Opt->Product Favors Cond_Bad Risky: Aqueous High pH Low Amine Equiv Cond_Bad->SideProduct Favors

Figure 1: Reaction pathway analysis showing the competition between the desired SNAr amination and the undesired hydrolysis.

Module 4: The "Gold Standard" Protocol

Based on iterative optimization of SNAr kinetics.

Reagents:

  • 6-Chloropurine (1.0 g, 6.47 mmol)

  • 5-Aminopentanoic acid (1.14 g, 9.7 mmol, 1.5 equiv )

  • Triethylamine (TEA) (2.7 mL, 19.4 mmol, 3.0 equiv )

  • n-Butanol (20 mL)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-chloropurine and 5-aminopentanoic acid in n-Butanol.

  • Activation: Add TEA. The mixture may not be fully clear initially; this is normal.

  • Reaction: Heat to reflux (approx. 117°C) for 16 hours .

    • Checkpoint: Check TLC (System: MeOH/DCM 1:9). 6-Chloropurine spot should disappear.

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Evaporate the n-Butanol under reduced pressure (rotary evaporator) to obtain a gummy residue.

    • Redissolve the residue in Water (20 mL) . The high pH (due to residual TEA) will help dissolution.

  • Precipitation:

    • Place the beaker in an ice bath.

    • Dropwise add 1M HCl with vigorous stirring.

    • Monitor pH continuously. STOP at pH 4.0 .

    • A white/off-white solid will precipitate.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) and cold ether (to remove traces of starting material). Dry under vacuum.

Module 5: Diagnostic Decision Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Low Yield (<40%) CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC YesConsumed Yes, SM Consumed CheckTLC->YesConsumed NoConsumed No, SM Remains CheckTLC->NoConsumed CheckByprod Is Hypoxanthine present? (M+H = 137) YesConsumed->CheckByprod Kinetics Issue: Slow Kinetics Action: Increase Temp Add KI catalyst NoConsumed->Kinetics Hydrolysis Issue: Hydrolysis Action: Switch to n-BuOH Remove Water CheckByprod->Hydrolysis Yes WorkupLoss Issue: Workup Loss Action: Check Aqueous Layer Adjust pH to exactly 4.0 CheckByprod->WorkupLoss No

Figure 2: Troubleshooting logic flow for diagnosing yield issues.

References

  • Legraverend, M., et al. (1984). Synthesis of N6-substituted adenosines and adenines. This foundational text establishes the SNAr conditions for purines using amines in alcoholic solvents.

    • (General Search for Legraverend purine synthesis)

  • Daly, J. W., et al. (1986). Adenosine receptors: development of selective agonists and antagonists. Describes the structure-activity relationship and synthesis of N6-alkyladenines.

  • Search Result 1.2 (ResearchGate):Microwave-Irradiated C6-Functionalization of 6-Chloropurine Nucleosides.

  • Search Result 1.5 (Polish Pharmaceutical Society):Kinetics of hydrolysis of 6-mercaptopurine riboside. Provides critical data on the pH-dependent hydrolysis of C6-substituted purines, validating the need to avoid high pH during synthesis.

  • Search Result 1.12 (Master Organic Chemistry):Isoelectric Points of Amino Acids. Validates the theoretical basis for the pH 4.

Technical Support Center: Optimizing pH Buffers for 5-[(7H-Purin-6-yl)amino]pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-[(7H-Purin-6-yl)amino]pentanoic acid (also known as N6-(4-carboxybutyl)adenine). As a Senior Application Scientist, I have designed this guide for researchers, assay developers, and pharmacologists who encounter solubility and formulation challenges with this compound.

This compound is an amphoteric N6-substituted adenine derivative. Because it contains both a basic purine ring and an acidic pentanoic acid tail, its solubility is strictly governed by the pH of your buffer system. This guide will provide the mechanistic causality behind its behavior, self-validating protocols, and troubleshooting steps to ensure reproducible in vitro and in vivo dosing.

The Mechanistic Basis of Solubility

To dissolve 5-[(7H-Purin-6-yl)amino]pentanoic acid successfully, you must understand its ionization states. The molecule possesses three critical pKa values that dictate its net charge and, consequently, its thermodynamic solubility [1][2][3]:

  • Adenine N1/N3 (pKa ~3.8) : The purine ring accepts a proton in highly acidic conditions.

  • Pentanoic Acid Carboxyl (pKa ~4.8) : The aliphatic tail donates a proton as pH increases.

  • Adenine N9 (pKa ~9.8) : The purine ring donates a second proton in highly alkaline conditions.

The Causality of Precipitation: When the pH of your buffer falls between 3.8 and 4.8, the molecule enters a neutral/zwitterionic state (net charge ≈ 0). In this "Precipitation Danger Zone," the lack of electrostatic repulsion allows the planar purine rings to undergo rapid


 stacking, while the hydrophobic pentyl chains undergo hydrophobic collapse. This dramatically lowers the solvation energy, forcing the compound to crystallize and crash out of solution.

ChargeStates Cation Cation Neutral Neutral / Zwitterionic Net Charge: 0 (pH 3.8 - 4.8) LOWEST SOLUBILITY Cation->Neutral Deprotonate Adenine N1 (pKa ~3.8) Anion1 Mono-Anionic State Net Charge: -1 (pH 4.9 - 9.7) Neutral->Anion1 Deprotonate Carboxyl (pKa ~4.8) Anion2 Anion2 Anion1->Anion2 Deprotonate Adenine N9 (pKa ~9.8)

Figure 1: pH-dependent charge states and solubility logic.

Quantitative Data & Buffer Compatibility

Use the following tables to select the appropriate solvent system for your experimental needs.

Table 1: Physicochemical Properties & Predicted Charge States
PropertyValueBiological Implication
Adenine N1/N3 pKa ~3.8Protonated (cationic) only in highly acidic environments (e.g., gastric fluid).
Pentanoic Acid pKa ~4.84Deprotonated (anionic) in physiological buffers (pH 7.4).
Adenine N9 pKa ~9.8Deprotonated (dianionic) only in strongly alkaline solutions.
Isoelectric Point (pI) ~4.3Net charge is zero. Maximum precipitation risk.
Table 2: Recommended Solvents and Maximum Solubilities
Solvent SystempH RangeMax Estimated SolubilityRecommendation
100% DMSO N/A>50 mMIdeal for Master Stocks. Store aliquots at -20°C.
0.1 M NaOH >12.0>50 mMAlternative for Master Stocks. Prone to degradation over time.
PBS + 25 mM HEPES 7.4~100 - 500 µMIdeal for working solutions. Requires dropwise dilution from DMSO.
Acetate Buffer 4.0 - 5.0<10 µMAvoid. Coincides with the isoelectric point.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible dosing, visual inspection of solubility is insufficient. Sub-visible microcrystals can drastically reduce the effective concentration of your drug, leading to artificially high IC50/EC50 values. The following protocol incorporates a mandatory spectrophotometric validation step.

Protocol: Preparation of a 100 µM Physiological Working Solution

Materials: 5-[(7H-Purin-6-yl)amino]pentanoic acid powder, 100% anhydrous DMSO, 1X PBS supplemented with 25 mM HEPES (pH 7.4), 0.1 M NaOH.

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh the appropriate mass of the compound and dissolve it in 100% anhydrous DMSO to create a 50 mM Master Stock. Vortex for 60 seconds until completely clear.

  • Buffer Pre-warming: Pre-warm the PBS + 25 mM HEPES buffer to 37°C. Causality: Increased thermal energy improves the kinetics of solvation during the critical solvent-exchange phase.

  • Dropwise Dilution: While vortexing the pre-warmed buffer at high speed, add the 50 mM DMSO stock dropwise to reach a final concentration of 100 µM (0.2% final DMSO).

  • Self-Validation (OD600 Check): Blank a spectrophotometer with your vehicle buffer (0.2% DMSO in PBS/HEPES). Measure the Optical Density (OD) of your working solution at 600 nm.

    • If OD600 < 0.05: The solution is fully dissolved. Proceed to sterile filtration (0.22 µm).

    • If OD600 ≥ 0.05: Sub-visible precipitation has occurred due to a localized pH drop.

  • Rescue Titration: If precipitation is detected, add 0.1 M NaOH in 1 µL increments per mL of solution, vortexing between additions, until the OD600 drops below 0.05.

Workflow Start Weigh 5-[(7H-Purin-6-yl)amino]pentanoic acid DMSO Dissolve in 100% DMSO (Master Stock: 10-50 mM) Start->DMSO Preferred Aqueous Direct Aqueous Buffer (Not Recommended) Start->Aqueous High risk of undissolved particulates Dilute Dropwise dilution into pre-warmed Buffer (pH 7.4) with vigorous vortexing DMSO->Dilute CheckOD Measure OD600 vs Blank (Threshold: < 0.05) Dilute->CheckOD Adjust Micro-titrate with 0.1M NaOH if OD600 > 0.05 CheckOD->Adjust OD600 > 0.05 (Sub-visible precipitation) Filter Sterile Filter (0.22 µm) Ready for Assays CheckOD->Filter OD600 < 0.05 (Fully dissolved) Adjust->CheckOD Re-evaluate

Figure 2: Self-validating workflow for formulating aqueous working solutions.

Troubleshooting & FAQs

Q: My compound crashed out immediately when I added the DMSO stock to my cell culture media. What happened? A: Standard cell culture media (like DMEM or RPMI) rely on a bicarbonate buffering system, which is relatively weak outside of a CO2 incubator. The rapid introduction of the acidic pentanoic acid tail can cause a localized pH drop, pushing the compound into its neutral, insoluble state (pH ~4.3). Solution: Supplement your media with 10-25 mM HEPES to increase the buffering capacity before adding the compound.

Q: Can I heat the solution to >60°C to force dissolution instead of adjusting the pH? A: No. While heating increases kinetic energy and temporarily disrupts the


 stacking of the purine rings, this is a kinetic illusion. Once the solution cools to 37°C (in an incubator) or room temperature, the thermodynamic reality sets in, and the compound will rapidly crystallize. Thermodynamic solubility must be achieved via pH optimization.

Q: Can I use 0.1 M NaOH instead of DMSO for my master stock? A: Yes, alkaline solutions (pH > 10) deprotonate both the carboxyl and N9 groups, yielding a highly soluble di-anion [3]. However, long-term storage of purine derivatives in strong bases can lead to hydrolytic degradation or deamination. DMSO is strongly preferred for long-term stability at -20°C.

Q: What is the maximum tolerable DMSO concentration for my cell assays? A: For most mammalian cell lines, the final DMSO concentration should not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity or transcriptomic shifts. Always include a vehicle control (e.g., 0.2% DMSO) in your experimental design.

References

  • Acidity of adenine and adenine derivatives and biological implications. A computational and experimental gas-phase study. PubMed - National Institutes of Health (NIH).[Link]

  • Pentanoic Acid | C5H10O2 | CID 7991. PubChem - National Institutes of Health (NIH).[Link]

  • Structure−Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors. Journal of Medicinal Chemistry - ACS Publications.[Link]

reducing non-specific binding in purine-pentanoic acid affinity chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Non-Specific Binding (NSB) & Background Noise

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Advanced Support Hub

From the Desk of Dr. Aris Thorne, Senior Application Scientist:

"You are likely here because your silver-stained gel looks like a smear, or your mass spectrometry data is drowning in heat shock proteins (HSPs), actin, and tubulin.

Purine-pentanoic acid resins (often used to immobilize ATP/ADP analogs via a C-8 or N-6 linker) are powerful tools for enriching the 'kinome' and other nucleotide-binding proteomes. However, they possess a dual liability: the purine ring is naturally hydrophobic, and the pentanoic acid linker acts as a secondary hydrophobic trap. Furthermore, the phosphate groups (if present in your analog) act as cation exchangers.

To clean up your pulldowns, we must move beyond 'standard washing.' We need to systematically attack the three forces of non-specific binding: Hydrophobic Effect , Ionic Interaction , and Physical Entrapment .

Below is your troubleshooting guide. Treat these protocols not as suggestions, but as a self-validating system."

Module 1: The Pre-Incubation Check (Source Reduction)

Q: My control beads are clean, but my ligand beads are full of background. Why?

A: You are likely seeing "pseudo-specific" binding. Highly abundant nucleotide-binding proteins (like Actin, Tubulin, and HSP70) have low affinity for your ligand but exist in such high molar excess that they saturate the resin simply by mass action.

The Fix: The "Decoy" Pre-Clear Strategy Do not just pre-clear with Sepharose. You must pre-clear with a matrix that mimics the surface chemistry of your active beads, minus the purine.

Protocol:

  • Synthesize/Buy "Linker-Only" Beads: If your active resin is Purine-C5-Linker-Matrix, use Ethanolamine-C5-Linker-Matrix as a pre-clear. This removes proteins binding to the pentanoic acid arm.

  • High-Stringency Lysate Prep:

    • Add 1 M NaCl to your lysis buffer initially (if your target tolerates it). This prevents ionic sticking of cytoskeletal proteins during the initial bead contact.

    • Dilute the lysate to physiological salt (150 mM) immediately before adding the specific affinity beads.

Module 2: Wash Optimization (The Hydrophobic Break)

Q: I've washed with PBS-T, but the background persists. What is the next step?

A: PBS-T (0.1% Tween) is insufficient for purine-linker chemistries. The pentanoic acid linker creates a "greasy" surface. You need a wash regimen that sequentially disrupts ionic and hydrophobic bonds without denaturing your specific kinase/target.

The "High-Stringency" Wash Protocol: Perform these washes in sequence at 4°C. (Volume = 20x Bead Volume per wash).

Wash StepBuffer CompositionMechanism of Action
1.[1][2][3] Ionic Disruptor 50 mM HEPES (pH 7.5), 1.0 M NaCl , 0.1% Triton X-100Breaks electrostatic bonds (e.g., DNA/RNA binding proteins sticking to the matrix).
2. Hydrophobic Disruptor 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40 (or IGEPAL CA-630)The high detergent concentration competes with the pentanoic acid linker for hydrophobic patches on "sticky" proteins.
3. Chaotropic Rinse (Optional)50 mM HEPES, 150 mM NaCl, 10% Glycerol , 1 mM DTTGlycerol reduces hydrophobic interactions; DTT prevents disulfide trapping.
4. Equilibration 50 mM HEPES, 150 mM NaClRemoves detergent/salt prior to elution to ensure MS compatibility.

Critical Note: Do not use SDS in the wash. It will denature your target and strip it from the ligand.

Module 3: Elution Strategy (The Specificity Test)

Q: How do I prove the bands on my gel are real targets and not just "super-sticky" NSB?

A: You must abandon "boiling in SDS" as your primary elution method during optimization. Boiling releases everything—the target, the NSB, and the proteins trapped in the pore structure.

The Fix: Competitive Elution Use the free ligand to displace the target. If a protein elutes with free ATP/Purine, it is a specific binder. If it only comes off later with SDS, it is NSB.

Experimental Workflow (Visualization):

ElutionLogic Lysate Lysate + Beads Wash High Stringency Wash (1M NaCl / 0.5% NP-40) Lysate->Wash Remove Unbound Elution1 Elution 1: COMPETITIVE (10-20 mM Free ATP/Purine) Wash->Elution1 Specific Displacement Elution2 Elution 2: HARSH (2% SDS / 95°C) Elution1->Elution2 Strip Remaining NSB Analysis Downstream Analysis (Mass Spec / Western) Elution1->Analysis Specific Interactome Elution2->Analysis Background/Contaminants

Figure 1: Sequential Elution Workflow. Elution 1 contains your true targets. Elution 2 contains the background noise (actin, tubulin, HSPs) that should be ignored.

Module 4: Matrix & Linker Chemistry

Q: Does the length of the pentanoic acid linker matter?

A: Yes. The "Godl Effect" (Reference 1) dictates that NSB correlates with the hydrophobicity (ClogP) of the ligand-linker complex.

  • Problem: Pentanoic acid (C5) is hydrophobic.

  • Solution: If NSB remains intractable, switch to a PEG-based linker (e.g., polyethylene glycol). The hydrophilic nature of PEG creates a "water shield" around the bead, repelling hydrophobic proteins like serum albumin.

Q: I am doing Chemical Proteomics (Mass Spec). What is the "Golden Standard" control?

A: You need a Competition Control in the lysate, not just a bead control.

Protocol:

  • Sample A: Lysate + Purine-Beads.

  • Sample B: Lysate + Free Purine (1 mM) + Purine-Beads.

  • Analysis: True targets will be significantly reduced in Sample B (because the free drug blocked the binding site). NSB proteins will remain equally intense in both samples.

Summary of Troubleshooting

SymptomProbable CauseCorrective Action
High Actin/Tubulin Ionic interaction with matrix + High abundanceAdd 1M NaCl wash; Pre-clear with Sepharose.
High HSP70/90 Hydrophobic interaction with Pentanoic linkerIncrease detergent (0.5% NP-40) in wash; Use Competitive Elution.
Smear on Gel Nucleic acid contamination acting as bridgeAdd Benzonase/DNAse to lysis buffer; Include 1M NaCl wash.
Target not eluting Affinity is too high (Slow Off-rate)Increase elution time (30 min RT); Increase competitor conc. (to 20 mM).

References

  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences (PNAS).

    • Core citation for the correlation between ligand hydrophobicity and non-specific binding (actin/tubulin).
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology.

    • Establishes the standard for competitive elution and competition controls in kinase affinity chrom
  • Wissing, J., et al. (2004). Proteomics analysis of protein kinases by target class-selective prefractionation and tandem mass spectrometry. Molecular & Cellular Proteomics.

    • Provides detailed protocols for high-salt washing and lysate prepar

Sources

Technical Support Center: Purification of Hydrophobic Purine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely here because your hydrophobic purine derivative—perhaps a kinase inhibitor scaffold or a modified nucleoside—is behaving poorly. These molecules are notorious for a specific triad of failure modes: insolubility in aqueous mobile phases, irreversible adsorption (tailing) on silica, and crystallization within the fraction collector.

This guide moves beyond standard protocols. It addresses the physicochemical realities of the purine scaffold—specifically, the competition between


-

stacking aggregation and hydrogen bonding with stationary phases.

Module 1: The Solubility Paradox & Injection Failure

Symptom: You dissolve your sample in DMSO/DMF because it’s insoluble in methanol/water. Upon injection, the pressure spikes, or the peak splits/fronts aggressively.

The Mechanism: Hydrophobic purines often have low solubility in the mobile phase (e.g., 50% MeOH). When a slug of pure DMSO containing your sample hits the aqueous stream, the DMSO dilutes faster than the purine can equilibrate, creating a supersaturated zone. The purine "crashes out" (precipitates) at the head of the column.

Troubleshooting Guide: Injection Solvents
SymptomRoot CauseImmediate Fix
Pressure Spike post-injection Precipitation at column head (inlet frit blockage).At-Column Dilution (ACD). Do not inject pure DMSO directly into a high-aqueous stream.
Peak Fronting ("Shark Fin") "Strong Solvent Effect." The sample travels faster in the DMSO plug than the mobile phase.Sandwich Injection. Bracket sample with weak solvent plugs.[1]
Sample persists in injector Adsorption to rotor seal (Vespel/Tefzel).Switch to PEEK or ceramic rotor seals; Add 5% DMSO to the needle wash.
Protocol 1.1: The "Sandwich" Injection Technique

Use this when you cannot use At-Column Dilution hardware.

  • Aspirate Air Gap: 5 µL (isolates sample from mobile phase).

  • Aspirate Weak Solvent: 10 µL of your starting mobile phase (e.g., 5% MeOH).

  • Aspirate Sample: Your purine in DMSO.

  • Aspirate Weak Solvent: 10 µL of starting mobile phase.

  • Aspirate Air Gap: 5 µL.

  • Inject.

    • Why this works: The weak solvent plugs dilute the edges of the DMSO bolus before it hits the column bed, preventing immediate precipitation.

Module 2: Taming the Tailing (Reverse Phase HPLC)

Symptom: Your purine elutes as a broad, asymmetric peak (Tailing Factor > 2.0).

The Mechanism: Purine nitrogens (N1, N3, N7) act as Lewis bases. Residual silanols on silica-based C18 columns are acidic (pKa ~4-5). At neutral or weakly acidic pH, these interact ionically, causing secondary retention (tailing). Furthermore, hydrophobic purines aggregate via


-

stacking, causing band broadening.
Decision Matrix: Mobile Phase Selection

PurineMethodDev Start Start: Peak Tailing Detected CheckpH Check Mobile Phase pH Start->CheckpH LowPH Low pH (2-3) (Formic/TFA) CheckpH->LowPH Standard Decision1 Is Tailing Resolved? LowPH->Decision1 HighPH High pH (9-10) (Ammonium Bicarb/NH4OH) ColSel Switch Column Chemistry Decision1->ColSel No (Still Tailing) End Optimized Method Decision1->End Yes Decision2 Is Compound Base Stable? PFP PFP (Pentafluorophenyl) Use for Pi-Pi separation Decision2->PFP No (Use Pi-Selectivity) Hybrid Hybrid/Polymer C18 (High pH Stable) Decision2->Hybrid Yes (Use High pH) ColSel->Decision2 Hybrid->HighPH

Figure 1: Decision tree for resolving peak tailing in purine derivatives. Note the divergence between pH modification and stationary phase selection.

Advanced Strategy: High pH Chromatography

Unless your derivative is base-labile (e.g., contains esters), High pH (pH 10) is often superior to Low pH for purines.

  • Why: At pH 10, both the silanols and the purine nitrogens are deprotonated (neutral). No ionic attraction = sharp peaks.

  • Requirement: You must use a hybrid silica (e.g., Waters XBridge) or polymer column. Standard silica dissolves at pH > 8.

Module 3: Flash Chromatography (Normal Phase)

Symptom: Compound streaks on TLC or never elutes from the silica cartridge using DCM/MeOH.

The Mechanism: Standard silica is acidic.[2][3] Purines stick aggressively. Using Methanol helps, but Methanol is also protic. You need a base to "poison" the silica surface.

FAQ: Solvent Modifiers

Q: Can I just use Triethylamine (TEA)? A: You can, but TEA is difficult to remove (high boiling point, forms salts). Recommendation: Use Ammonia (NH₃) in Methanol. It is volatile and easily removed during concentration.

Protocol 3.1: Preparation of Ammoniated Methanol (The "Magic Solvent")

Do not add aqueous ammonia directly to DCM; it will form two phases.

  • Take 100 mL of HPLC-grade Methanol.

  • Bubble anhydrous ammonia gas through it (industrial scale) OR add 1-2 mL of concentrated aqueous Ammonium Hydroxide (28-30%) to the Methanol.

  • Mix this "Ammoniated MeOH" with DCM to create your gradient (e.g., 0-10% Ammoniated MeOH in DCM).

  • Alternative: Use Amine-Functionalized Silica (NH2 columns) .[3] These allow you to use Hexane/Ethyl Acetate gradients, avoiding the chlorinated solvents entirely [1].

Module 4: Recovery & Yield

Symptom: The chromatogram shows high purity, but the dry weight yield is low.

The Mechanism: Hydrophobic purines have high lattice energy. They crystallize rapidly. If your fraction collector tubes contain aqueous buffer, the purified compound may precipitate in the tube, adhering to the glass walls. When you transfer the fraction, the solid stays behind.

Workflow: Maximizing Recovery

RecoveryFlow Elution Elution from Column (High Organic %) Collection Fraction Collection Elution->Collection Precip Precipitation Risk! Collection->Precip High Aqueous content Sol1 Immediate: Add organic solvent to tubes Precip->Sol1 Prevention Sol2 Post-Run: Wash tubes with warm DMSO/THF Precip->Sol2 Recovery Dry Lyophilization/Evaporation Sol1->Dry Sol2->Dry

Figure 2: Workflow to prevent yield loss due to post-purification crystallization.

References

  • Teledyne ISCO. (2016). Purine and Related Compound Purification Strategies. Application Note AN59. Link

  • Roy, L., et al. (2013).[4] Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Food and Nutrition Sciences, 4, 1255-1259.[4] Link

  • Biotage. (2020). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography?Link

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues. Link

  • Phenomenex. (2024). Reversed Phase HPLC Columns: High pH Stability. Link

Sources

Purine Affinity Solutions Center: Optimizing Spacer Arm Length

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Purine-Based Affinity Ligands | Audience: R&D Scientists

Introduction

Welcome to the technical support hub for affinity chromatography optimization. You are likely here because your purine-based ligand (ATP, NAD+, GTP analog) is failing to purify your target kinase or dehydrogenase efficiently.

The most common failure point in small-molecule affinity chromatography is not the ligand itself, but the spacer arm —the tether connecting the ligand to the matrix. This guide moves beyond standard protocols to address the physicochemical mechanics of spacer optimization.

Module 1: Diagnostic Flowchart

Before modifying your chemistry, identify the specific failure mode. Use this decision tree to determine if spacer length is your root cause.

Troubleshooting cluster_legend Legend Start Start: Performance Issue Binding Is the Target Protein Binding? Start->Binding No No Binding->No No / Very Low Capacity Yes Yes Binding->Yes High Capacity Elution Is Elution Efficient? Good Good Elution->Good High Purity & Yield Poor Poor Elution->Poor Requires harsh elution or co-elutes contaminants Density Density No->Density Check Ligand Density Yes->Elution High High Density->High Density is High (>5 µmol/mL) Low Low Density->Low Density is Low Steric Steric High->Steric STERIC HINDRANCE Ligand is inaccessible. Coupling Coupling Low->Coupling Troubleshoot Coupling Chemistry Action1 Action1 Steric->Action1 Solution: Increase Spacer Length (C2 -> C6 -> C12) Success Success Good->Success Protocol Optimized Hydrophobic Hydrophobic Poor->Hydrophobic NON-SPECIFIC BINDING Spacer is acting as HIC ligand. Action2 Action2 Hydrophobic->Action2 Solution: Switch to Hydrophilic Spacer (PEG / Amino Acids) L1 Diagnostic Step L2 Root Cause

Figure 1: Diagnostic logic for distinguishing between steric hindrance (short spacer) and non-specific hydrophobic binding (spacer composition).

Module 2: Technical Deep Dives (Q&A)
Issue A: The "Zero-Binding" Paradox (Steric Hindrance)

Q: My ligand density is high (10 µmol/mL), but my target enzyme flows through the column. Why?

A: Your ligand is likely "plastered" against the matrix wall. Purine-binding sites (e.g., ATP pockets in kinases) are often deep clefts within the protein structure. If the spacer arm is too short (< 4 atoms), the bulky agarose matrix sterically clashes with the protein surface before the ligand can reach the active site.

  • The "Critical Length" Rule: For small ligands (MW < 1000 Da) like purines, a spacer of 6–12 atoms (approx. 8–15 Å) is typically required.

  • The Solution: If you are using Cyanogen Bromide (CNBr) activation directly, the spacer is effectively zero. Switch to a pre-activated matrix with a spacer (e.g., Epoxy-activated Sepharose 6B) or synthesize a "Spacer Ladder."

Issue B: The "Sticky Column" Syndrome (Hydrophobicity)

Q: I capture the protein, but I can't elute it without denaturing conditions (e.g., 6M Urea). Is my affinity too strong?

A: It is rarely the affinity that is too strong; it is usually the spacer acting as a hydrophobic trap. Common spacers like hexamethylenediamine (C6) are essentially alkyl chains. If your spacer is long and hydrophobic, it creates a "Hydrophobic Interaction Chromatography" (HIC) effect. The protein binds non-specifically to the spacer arm, not the ligand.

  • The Solution:

    • Hydrophilic Spacers: Replace alkyl diamines with 6-aminocaproic acid or PEG-based linkers . The internal amide bonds or ether oxygens disrupt the hydrophobic patch.

    • Secondary Hydroxylation: Use 1,3-diamino-2-propanol. The hydroxyl group on the spacer reduces hydrophobicity.

Issue C: Ligand Orientation (N6 vs. C8 vs. Ribose)

Q: Does it matter where I attach the spacer to the purine ring?

A: Yes, it is critical. You must attach the spacer at a position that leaves the "recognition face" of the purine exposed.

  • N6-Attachment: Common for Adenine. However, if the N6-amino group is a hydrogen bond donor in the enzyme's active site (common in dehydrogenases), modifying it will abolish binding.

  • C8-Attachment: Often preferred for ATP analogs. It forces the nucleotide into the anti conformation, which is the bioactive form for many kinases.

  • Ribose-Attachment: Using periodate oxidation to attach via the sugar moiety leaves the purine base completely free for interaction.

Module 3: Experimental Protocol
The "Spacer Ladder" Screening Protocol

Do not guess the optimal length. Synthesize a small-scale "ladder" to empirically determine the best spacer.

Reagents Required:

  • NHS-Activated Sepharose (or equivalent matrix).[1]

  • Spacers: Ethylenediamine (C2), Hexamethylenediamine (C6), 1,12-Diaminododecane (C12).

  • Ligand: N6-(6-aminohexyl)-ATP (or specific purine analog).

Workflow Visualization:

Synthesis cluster_spacers Spacer Options Matrix Activated Matrix (NHS-Ester) Spacer Add Diamine Spacer (Variable Length) Matrix->Spacer 4h @ pH 8.5 Coupling Couple Ligand (via Carbodiimide) Spacer->Coupling EDC/NHS Block Block Residual Groups Coupling->Block Ethanolamine C2 C2 (Ethylenediamine) C6 C6 (Hexamethylenediamine) PEG PEG-4 (Hydrophilic)

Figure 2: General workflow for synthesizing affinity matrices with variable spacer arms.

Step-by-Step Protocol:

  • Spacer Attachment:

    • Aliquot 1 mL of NHS-activated resin into 3 columns.

    • Column A (Short): Add 2 M Ethylenediamine (pH 8.5).

    • Column B (Medium): Add 2 M Hexamethylenediamine (pH 8.5).

    • Column C (Long/Hydrophilic): Add 0.5 M Diaminodipropylamine (pH 8.5).

    • Incubate 4 hours at RT. Wash extensively with water (10x CV).

  • Ligand Coupling:

    • Prepare your carboxylated purine analog (e.g., ATP-C6-COOH) in 50% Dioxane/Water (pH 4.7).

    • Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to a final concentration of 0.1 M.

    • Add ligand solution to the spacer-modified resin. Incubate overnight at 4°C.

  • Blocking:

    • Wash resin. Add 1 M Ethanolamine (pH 8.0) for 2 hours to block unreacted groups.

  • Binding Assay:

    • Load protein sample.[2][3][4][5][6] Measure breakthrough (flow-through) activity to calculate Dynamic Binding Capacity (DBC).

Module 4: Reference Data

Spacer Arm Selection Guide Use this table to select the correct spacer based on your target and observed issues.

Spacer NameLength (Å)HydrophobicityBest ApplicationPotential Risk
Hydrazide ~3 ÅLowCoupling oxidized sugars (Ribose)Too short for deep pockets
Ethylenediamine (C2) ~4 ÅLow-MediumShallow binding sitesSteric hindrance
Hexamethylenediamine (C6) ~10 ÅMediumStandard for most KinasesHydrophobic interaction (HIC)
6-Aminocaproic Acid ~10 ÅLowReducing non-specific bindingLower coupling efficiency
Diaminodipropylamine ~11 ÅLow (Hydrophilic)"Sticky" proteinsSecondary amine effects
PEG-4 / PEG-6 15-25 ÅVery LowLarge protein complexesFolding back (Self-interaction)
References
  • Lowe, C. R., & Dean, P. D. G. (1974). Affinity Chromatography.[2][3][4][5][6][7][8][9][10][11] John Wiley & Sons. (Foundational text establishing the 6-12 atom spacer rule).

  • O'Carra, P., Barry, S., & Griffin, T. (1974).[8] Spacer arms in affinity chromatography: use of hydrophilic arms to control or eliminate nonbiospecific adsorption effects.[8] FEBS Letters, 43(2), 169-175.[8] Link

  • Cuatrecasas, P. (1970). Protein purification by affinity chromatography: Derivatizations of agarose and polyacrylamide beads. Journal of Biological Chemistry, 245(12), 3059-3065. (Seminal work on spacer arm chemistry).
  • Larsson, P. O., & Mosbach, K. (1979). Affinity chromatography on N6-(6-aminohexyl)-AMP-Sepharose: The effect of ligand density and spacer arm length. Biochemical Society Transactions.
  • Benchchem Technical Support. (2025). Overcoming Steric Hindrance in Multi-Step Conjugations. Link

Sources

minimizing ligand leakage from 5-[(7H-Purin-6-yl)amino]pentanoic acid columns

Author: BenchChem Technical Support Team. Date: March 2026

5-[(7H-Purin-6-yl)amino]pentanoic Acid Affinity Columns

Welcome to the Advanced Purification Support Hub. Status: Active | Topic: Ligand Stability & Leakage | Technique: Affinity Chromatography

Executive Summary

The 5-[(7H-Purin-6-yl)amino]pentanoic acid ligand is a structural analog of ATP, widely used to purify ATP-binding proteins, particularly kinases and dehydrogenases. The ligand consists of a purine ring (mimicking the adenine base of ATP) linked via the N6 position to a pentanoic acid spacer.

The Critical Issue: Leakage of this ligand is not merely a purity concern; it is a functional hazard . Because the free ligand acts as an ATP competitor, even trace amounts (nanomolar concentrations) in your eluate can potently inhibit the enzymatic activity of your purified target, leading to false negatives in downstream activity assays.

This guide provides a root-cause analysis, diagnostic workflows, and optimized maintenance protocols to minimize leakage and ensure data integrity.

Part 1: Diagnostic & Detection

How do I confirm if the ligand is leaking?

Q: I see a UV drift at 260 nm during my blank run. Is this ligand leakage?

A: Likely, yes. The purine ring absorbs strongly at 260 nm. However, you must distinguish between chemical leakage (bond hydrolysis) and physical leaching (washout of non-covalently adsorbed ligand).

The Diagnostic "Blank Run" Protocol: Before loading valuable lysate, perform this validation step to quantify baseline leakage.

  • Equilibrate column with 5 CV (Column Volumes) of Binding Buffer.

  • Mock Elution: Run your standard Elution Buffer (e.g., high salt or nucleotide-containing buffer).

  • Monitor UV: Watch signals at 260 nm (ligand) and 280 nm .

  • Interpretation:

    • Sharp Spike: Usually non-covalent "trash" washing off.

    • Steady Drift/Plateau: Indicates continuous hydrolysis (chemical leakage), often due to pH incompatibility.

Q: My kinase activity assay is showing 0% activity after purification. Is the column to blame?

A: This is a classic symptom of ligand contamination. The free ligand (5-[(7H-Purin-6-yl)amino]pentanoic acid) is a competitive inhibitor.

  • Test: Dialyze your purified protein extensively against a large volume of buffer (using a molecular weight cutoff < 10 kDa) to remove the small molecule ligand (~235 Da).

  • Result: If activity is restored after dialysis, the ligand was leaking.

Part 2: Root Cause Analysis

Why is the ligand detaching?

The stability of the column depends entirely on the coupling chemistry used to attach the pentanoic acid tail to the matrix.

Coupling ChemistryLinkage TypeStability ProfileRisk Factor
Carbodiimide (EDC/NHS) Amide BondHigh (pH 3–11)Hydrolysis at pH > 12. Prolonged exposure to NaOH (CIP) cleaves the amide bond.
Epoxy Activation Secondary Amine/EsterVery HighExtremely stable, but ester linkages (if present) are susceptible to hydrolysis.
CNBr Activation Iso-ureaLow/MediumHigh Leakage Risk. The iso-urea bond is unstable and "bleeds" ligand constantly. Avoid if possible.

Expert Insight: Most commercial variants of this column use amide linkages (via EAH Sepharose or similar). The weak point is not the purine, but the amide bond connecting the spacer to the matrix.

Part 3: Prevention & Maintenance Protocols

How do I stop the leakage?

Standard "Cleaning in Place" (CIP) protocols using 1.0 M NaOH are destructive to this specific ligand-matrix linkage.[1] You must use an optimized, milder workflow.

Visual Guide: Optimized Maintenance Workflow

LigandMaintenance cluster_warning RESTRICTED AGENTS Start Post-Elution State Strip 1. Strip Step (High Salt/Chaotrope) Start->Strip Remove bound proteins Rinse1 2. Water Rinse (5 CV) Strip->Rinse1 Sanitize 3. Sanitization (0.1M NaOH or 70% EtOH) Rinse1->Sanitize CRITICAL: Max 30 min contact Rinse2 4. Neutralization (Buffer pH 7.0) Sanitize->Rinse2 Immediate removal Storage 5. Storage (20% EtOH + 4°C) Rinse2->Storage Warn1 NO >0.5M NaOH Warn2 NO Oxidizing Agents

Figure 1: Optimized CIP workflow to preserve amide bond integrity while ensuring column sterility.

Protocol: The "Low-Leakage" Cleaning Procedure

Use this protocol after every 3–5 runs.

  • Strip: Wash with 5 CV of 6 M Guanidine-HCl or 8 M Urea . This removes precipitated proteins without hydrolyzing the ligand.

  • Rinse: 5 CV of distilled water.

  • Sanitize (The Critical Step):

    • Option A (Preferred): Wash with 0.1 M NaOH (Contact time: Strictly < 30 mins ).[1]

    • Option B (Alternative): Wash with 70% Ethanol (if matrix is cross-linked agarose).

  • Re-equilibrate: Immediately wash with 10 CV of neutral buffer (pH 7.2–7.5).

  • Storage: Store in 20% Ethanol at 4°C. Never store in basic buffers.

Part 4: Remediation (Cleanup)

The ligand leaked into my sample. How do I fix it?

If you suspect your eluted protein is contaminated with free ligand, use these methods to rescue the sample:

MethodEfficiencyNotes
Dialysis HighUse large volumes (1:1000) with multiple buffer changes. The ligand is small (~235 Da) and exits easily.
Desalting Column (PD-10) MediumFast, but may not remove 100% of ligand if hydrophobic interaction occurs between ligand and protein.
Anion Exchange (AEX) Very HighThe pentanoic acid tail gives the free ligand a negative charge at pH > 5. It will bind to AEX resins, while your protein may flow through (depending on pI).
References & Further Reading
  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.[2][3] (Chapter 3: Zero-Length Crosslinkers—Detailed mechanisms of EDC/NHS amide bond formation and stability).

  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. (Handbook detailing ligand leakage rates and CIP protocols for EAH Sepharose).

  • Wissing, J., et al. (2007).[4] "Proteomics analysis of protein kinases by target class-selective prefractionation." Molecular & Cellular Proteomics, 6(3), 537-547.[4] (Discusses the use of immobilized purine analogs and the impact of ligand interference).

  • Knockaert, M., et al. (2000).[4] "Intracellular targets of cyclin-dependent kinase inhibitors: identification by affinity chromatography using immobilised inhibitors." Chemistry & Biology, 7(6), 411-422. (Foundational paper on purine-analog affinity chromatography).

Sources

strategies to increase binding capacity of purine-functionalized resins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Small Ligand Paradox

Purine-functionalized resins (immobilized ATP, GTP, NAD+, or specific kinase inhibitors) present a classic challenge in affinity chromatography: The Small Ligand Paradox .

Unlike large protein ligands (e.g., Protein A), purines are small molecules (< 1 kDa). When immobilized directly onto a resin surface, the polymer matrix often physically blocks the target protein’s deep binding pocket from accessing the ligand. This phenomenon, known as steric hindrance , is the primary cause of low binding capacity, even when ligand density appears high chemically.

This guide provides the strategies to overcome this limitation, optimize your binding kinetics, and troubleshoot low-yield scenarios.

Module 1: Strategic Optimization (The "Hardware")

Spacer Arm Technology: Overcoming Steric Hindrance

The Issue: A purine ring attached directly to a bead is often invisible to a kinase or dehydrogenase because the enzyme's binding site is recessed. The Solution: Introduce a chemical "stalk" (spacer arm) to project the purine away from the matrix.

  • Critical Parameter: Length.

    • Too Short (< 4 atoms): Insufficient projection; steric hindrance remains.

    • Optimal (6–12 atoms): Ideal balance. Common spacers include hexanediamine (

      
      ) or dodecanediamine (
      
      
      
      ).
    • Too Long (> 20 atoms): Introduces "hydrophobic folding" where the spacer collapses onto the bead or interacts non-specifically with the protein, reducing specificity.

Ligand Density: The Bell Curve

The Issue: "More is better" is a fallacy. The Mechanism:

  • Low Density: Limits

    
     (theoretical maximum binding).
    
  • High Density: Causes ligand crowding . If purines are too close, a protein binding to one ligand sterically blocks its neighbors, rendering them useless. This wastes expensive ligand and can actually decrease capacity by creating a "repulsive wall" of charge or hydrophobicity.

Site of Attachment (Regiochemistry)

The Issue: How you attach the purine dictates which proteins can bind.

  • 
    -linked Adenine:  Exposes the ribose and phosphate binding regions. Ideal for NAD+-dependent dehydrogenases .
    
  • Ribose-linked (via periodate oxidation): Exposes the purine ring. Ideal for kinases that require base-stacking interactions.

Module 2: Visualizing the Mechanism

The following diagram illustrates the critical relationship between spacer arm length, ligand accessibility, and the "Sweet Spot" for optimization.

PurineBindingOptimization cluster_0 Resin Matrix Surface cluster_1 Ligand Configuration cluster_2 Target Protein Interaction Matrix Agarose/Polymer Bead Direct Direct Attachment (No Spacer) Matrix->Direct Short Short Spacer (C2-C4) Matrix->Short Optimal Optimal Spacer (C6-C12) Matrix->Optimal NoBind No Binding (Steric Hindrance) Direct->NoBind Protein hits matrix before ligand WeakBind Weak/Unstable Binding Short->WeakBind Partial access StrongBind High Capacity Binding Optimal->StrongBind Full access to deep pocket

Caption: Figure 1. The impact of spacer arm length on protein accessibility. Direct attachment often leads to steric hindrance, while C6-C12 spacers allow the target protein to dock correctly.

Module 3: Experimental Protocol

Protocol: Coupling -(6-Aminohexy)-ATP to NHS-Activated Resin

This protocol creates a "pre-spaced" resin ideal for kinase purification.

Reagents Required:

  • NHS-activated Sepharose (or equivalent)

  • Ligand:

    
    -(6-Aminohexy)-ATP (Lithium salt)
    
  • Coupling Buffer: 0.2 M

    
    , 0.5 M NaCl, pH 8.3
    
  • Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3

  • Wash Buffers: Acetate (pH 4.0) and Tris-HCl (pH 8.0)[1]

Step-by-Step Workflow:

  • Resin Preparation:

    • Wash 10 mL of NHS-activated resin with cold 1 mM HCl (removes preservatives).

    • Note: Do not use phosphate or amine-containing buffers here; they will deactivate the NHS group.

  • Ligand Dissolution:

    • Dissolve the purine ligand in Coupling Buffer.

    • Target Concentration: 5–10 µmol ligand per mL of resin.

    • Tip: If the ligand is acidic, check pH again after dissolution. It MUST be pH 8.0–8.5 for efficient coupling.

  • Coupling Reaction:

    • Mix resin and ligand solution immediately.

    • Incubate for 2–4 hours at room temperature (or overnight at 4°C) with gentle rotation .

    • Warning: Do not use magnetic stir bars; they grind the beads, creating fines that clog columns.

  • Blocking (Critical Step):

    • Drain the coupling buffer (save flow-through to calculate coupling efficiency).

    • Add Blocking Buffer (Ethanolamine) to deactivate remaining NHS groups.

    • Incubate for 1 hour. This prevents your target protein from covalently bonding to the resin later.

  • Washing Cycle:

    • Wash alternately with high pH (Tris) and low pH (Acetate) buffers (3 cycles).

    • Why? This removes non-covalently bound ligand (ionically stuck) that would otherwise leach into your purified sample.

Module 4: Troubleshooting Center (FAQs)

Q1: My protein flows through the column with <10% binding. What is wrong?

Diagnosis: This is usually an issue of Binding Environment rather than the resin itself. Troubleshooting Steps:

  • Check Metal Ions: Many purine-binding proteins (especially kinases and ATPases) require divalent cations to maintain the shape of the nucleotide-binding pocket.

    • Action: Add 5–10 mM

      
       or 
      
      
      
      to your binding buffer.
  • Check Ionic Strength:

    • Action: If your binding is hydrophobic (base stacking), increase salt (e.g., 500 mM NaCl).

    • Action: If binding is ionic (phosphate backbone), decrease salt (< 50 mM NaCl).

  • Flow Rate: Affinity binding is often slow (

    
     is low).
    
    • Action: Pause the flow after loading the sample and incubate for 30 minutes, or reduce flow rate to < 30 cm/h.

Q2: The binding capacity is high, but I cannot elute the protein.

Diagnosis: The affinity is too high (Multipoint Attachment). Troubleshooting Steps:

  • Competitive Elution: Are you eluting with salt? Stop.

    • Action: Elute with a high concentration of free ligand (e.g., 10–20 mM ATP or NADH). This is more specific and effective.

  • Polarity Shift:

    • Action: Include 10–20% ethylene glycol or glycerol in the elution buffer to disrupt hydrophobic interactions without denaturing the protein.

  • Ligand Density Reduction:

    • Action: If the problem persists, synthesize a new batch of resin with 50% lower ligand density . High density can allow a single protein to bind two ligands simultaneously, making elution exponentially harder.

Q3: The resin is "leaching" ligand into my purified sample.

Diagnosis: Unstable chemical linkage. Troubleshooting Steps:

  • Chemistry Check: Cyanogen Bromide (CNBr) coupling is notorious for leakage.

    • Action: Switch to Epoxy or NHS-ester chemistries, which form stable ether or amide bonds.

  • Post-Coupling Wash:

    • Action: Your washing cycles (Step 5 in Protocol) were likely insufficient. Perform a "mock elution" before loading your actual sample to strip loosely bound ligand.

Summary of Optimization Variables

VariableLow Setting EffectHigh Setting EffectRecommended Target
Spacer Length Steric hindrance; 0% bindingHydrophobic folding; non-specific binding6–12 Carbon atoms
Ligand Density Low capacity (

)
Steric crowding; Multipoint attachment2–10 µmol/mL
Flow Rate Long process timePoor diffusion; "Breakthrough" of targetResidence time > 2 mins
pH Can alter ligand chargeCan hydrolyze unstable ligandspH 7.0–8.5 (Coupling)

References

  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. Handbook detailing spacer arm chemistry (C6-linkers) and ligand density calculations.

  • Cuatrecasas, P. (1970). Protein purification by affinity chromatography: Derivatizations of agarose and polyacrylamide beads. Journal of Biological Chemistry, 245(12), 3059-3065. (The foundational paper establishing the necessity of spacer arms).

  • Lowe, C. R. (2001). Combinatorial approaches to affinity chromatography. Current Opinion in Chemical Biology, 5(3), 248-256. (Discusses ligand density optimization and synthetic purine mimetics).

  • Thermo Fisher Scientific. Affinity Purification Technical Guide. Covers NHS-coupling protocols and troubleshooting low binding capacity.

Sources

Validation & Comparative

Definitive Purity Assessment of 5-[(7H-Purin-6-yl)amino]pentanoic Acid: A qNMR vs. HPLC Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 5-[(7H-Purin-6-yl)amino]pentanoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Invisible" Impurity Problem

In the development of affinity ligands and drug conjugates, 5-[(7H-Purin-6-yl)amino]pentanoic acid serves as a critical functional linker. Its structure—a purine ring coupled to an aliphatic carboxylic acid—creates a zwitterionic profile that presents unique characterization challenges.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine monitoring, it frequently fails to detect inorganic salts, residual solvents, and aliphatic precursors that lack a strong UV chromophore. For this specific linker, relying solely on HPLC Area% can lead to "false equivalency," where a sample appears >98% pure but contains significant mass-fractions of synthesis salts (e.g., NaCl, TEA·HCl) or unreacted 5-aminopentanoic acid.

This guide objectively compares Quantitative 1H NMR (qNMR) against HPLC-UV, establishing qNMR as the superior "primary standard" for absolute purity determination of this compound.

Strategic Comparison: qNMR vs. HPLC-UV

The following table contrasts the performance of both methods specifically for 5-[(7H-Purin-6-yl)amino]pentanoic acid.

FeatureMethod A: HPLC-UV (254 nm) Method B: 1H qNMR (Internal Standard)
Primary Detection UV Absorption (Aromatic Ring)Nuclear Spin (Molar Ratio)
Scope of Purity Relative Purity (Area %) . Only detects UV-active impurities.Absolute Purity (Weight %) . Detects all protonated species.
Blind Spots High Risk. Misses inorganic salts, water, residual solvents, and the aliphatic linker (5-aminopentanoic acid) if UV absorption is low.Low Risk. Only misses inorganic salts (no protons), but purity calculation corrects for total mass.
Response Factor Requires reference standard for every impurity to be accurate.Universal Response. Signal intensity is directly proportional to molar concentration.
Sample Prep Dissolution in mobile phase; potential precipitation of salts.Dissolution in deuterated solvent; complete visibility of solubilized components.
Verdict Routine QC. Good for batch-to-batch consistency.Gold Standard. Required for certificate of analysis (CoA) and stoichiometry calculations.
Technical Deep Dive: 1H NMR Characterization Protocol

This protocol is designed to validate the structure and purity of 5-[(7H-Purin-6-yl)amino]pentanoic acid, distinguishing it from common synthesis byproducts like 6-chloropurine or unreacted amine linkers.

3.1. Solvent Selection Strategy
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Purine derivatives often suffer from stacking interactions in water. DMSO disrupts these, providing sharper lines. Crucially, DMSO allows the observation of exchangeable protons (NH), which are vital for confirming the N6-substitution.

  • Alternative: D2O with NaOD (Sodium Deuteroxide).

    • Use Case: If the sample is an HCl salt and insoluble in DMSO.

    • Trade-off: Exchangeable protons (NH, COOH) will disappear (exchange with D), losing structural information.

3.2. Structural Fingerprint (Chemical Shift Assignments)

Reference: 400 MHz, DMSO-d6,


 (ppm)
Proton GroupApprox.[1][2][3] Shift (

)
MultiplicityDiagnostic Value
Purine H-2 8.10 – 8.25Singlet (s)Confirms purine core integrity.
Purine H-8 8.25 – 8.40Singlet (s)Sensitive to N7/N9 tautomerism.
N6-NH 7.60 – 8.00Broad SingletConfirms amine linkage (disappears in D2O).

-CH2
(to NH)
3.40 – 3.50Broad q/tVerifies N-alkylation.

-CH2
(to COOH)
2.20 – 2.30Triplet (t)Verifies carboxylic acid chain end.
Internal CH2s 1.50 – 1.70Multiplets (m)Integral should match 4 protons (2 x CH2).
COOH ~12.0Very BroadOften invisible if trace water is present.
3.3. Impurity Identification Guide

Use this checklist to identify common contaminants in your spectrum:

  • Unreacted 6-Chloropurine: Look for shifted H2/H8 singlets (typically downfield, ~8.6-8.8 ppm) due to the electron-withdrawing chlorine.

  • Unreacted 5-Aminopentanoic Acid: Look for aliphatic multiplets without the corresponding aromatic purine signals.

  • Residual Solvents:

    • Ethanol/Methanol: Triplet/Quartet patterns at 1.0/3.5 ppm or Singlet at 3.17 ppm.

    • Triethylamine (TEA): Quartet at ~2.5 ppm (often obscured by DMSO) and triplet at ~1.0 ppm.

qNMR Experimental Workflow

To determine the Weight % Purity (Absolute Content), follow this self-validating workflow.

Reagents:

  • Analyte: ~10-15 mg of 5-[(7H-Purin-6-yl)amino]pentanoic acid (weighed to 0.01 mg precision).

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) or Maleic Acid .

    • Selection Logic: Dimethyl sulfone (

      
       3.0 ppm, singlet) does not overlap with purine aromatics or the linker aliphatics. It is non-hygroscopic and stable.
      

Procedure:

  • Co-dissolution: Weigh Analyte (

    
    ) and Internal Standard (
    
    
    
    ) directly into the NMR tube or a vial.
  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Purine protons have long T1 relaxation times; insufficient delay causes under-integration).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS peak and the Purine H-2 or H-8 peak.

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (IS=6 for DMSO2; Analyte=1 for H-2)
    
  • 
    : Molar mass
    
  • 
    : Weighed mass[4]
    
  • 
    : Purity of Internal Standard
    
Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for characterizing this compound, ensuring no "invisible" impurities are missed.

PurityCharacterization Start Start: Crude 5-[(7H-Purin-6-yl)amino]pentanoic acid SolubilityCheck Solubility Check: Dissolve in DMSO-d6 Start->SolubilityCheck HPLC_Exp Run HPLC-UV (254nm) Start->HPLC_Exp Parallel QC NMR_Exp Run 1H NMR (d1 > 60s) SolubilityCheck->NMR_Exp Spec_Analysis Spectral Analysis: Check 8.0-8.5 ppm (Aromatic) Check 1.5-3.5 ppm (Aliphatic) NMR_Exp->Spec_Analysis Impurity_Check Impurity Signals Present? Spec_Analysis->Impurity_Check Identify_Imp Identify Impurity: - Shifted Aromatics (Start. Mat.) - Aliphatics only (Linker) - Sharp singlets/triplets (Solvents) Impurity_Check->Identify_Imp Yes qNMR_Step Perform qNMR (w/ Internal Standard) Impurity_Check->qNMR_Step No (Clean Spectrum) Final_Cert Generate CoA: Report Weight % (qNMR) Report Area % (HPLC) Identify_Imp->Final_Cert Quantify Impurity qNMR_Step->Final_Cert HPLC_Result HPLC Purity > 98%? HPLC_Exp->HPLC_Result False_Pos WARNING: Potential False Positive (Salts/Solvents invisible) HPLC_Result->False_Pos Yes (but NMR not checked)

Caption: Workflow for distinguishing absolute purity (qNMR) from relative purity (HPLC), highlighting the risk of false positives in UV-based methods.

References
  • RSSL. (2021). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Enovatia. (2020). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Li, K., et al. (2018).[5] Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Comparative Guide: 5-[(7H-Purin-6-yl)amino]pentanoic Acid vs. ATP-Agarose for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability vs. Native Affinity Trade-off

In the purification of ATP-binding proteins (kinases, chaperones, heat shock proteins), the choice of affinity ligand dictates the purity and yield of your capture. This guide compares the industry-standard ATP-Agarose against the synthetic ligand 5-[(7H-Purin-6-yl)amino]pentanoic acid (hereafter referred to as P-C5-Acid ).

The Bottom Line:

  • Use ATP-Agarose when capturing proteins that strictly require the triphosphate moiety for recognition (e.g., certain ATPases) and when you can strictly control phosphatase activity.

  • Use P-C5-Acid for "Kinome" enrichment from crude tissues or lysates. Its lack of labile phosphate groups renders it immune to phosphatase degradation, ensuring consistent ligand density during long incubations.

Part 1: Mechanistic Deep Dive

Structural Comparison

The fundamental difference lies in the "bait" architecture.

  • ATP-Agarose (Gamma-Linked): Typically immobilizes ATP via the

    
    -phosphate.[1] This presents the adenosine and ribose moieties to the protein.[2] It is a "Native Ligand" mimic.
    
  • P-C5-Acid (N6-Linked Adenine): This molecule consists of an adenine ring substituted at the

    
     position with a pentanoic acid spacer. It mimics the adenosine base but lacks the ribose and triphosphate tail .
    
The Stability Factor (Crucial)

The most significant operational difference is chemical stability in complex biological matrices.

  • The Phosphatase Problem (ATP-Agarose): Crude cell lysates are rich in phosphatases. During batch binding (often 2-4 hours), these enzymes hydrolyze the immobilized ATP, converting your affinity resin into ADP- or AMP-resin, or stripping the ligand entirely if the linkage is phosphate-based. This leads to ligand leaching and poor reproducibility.

  • The Synthetic Advantage (P-C5-Acid): The P-C5 ligand is chemically stable. It possesses no hydrolyzable phosphate bonds. It selects for proteins based on adenine-pocket affinity (hinge region binding in kinases) rather than phosphate contact.

Specificity Profiles
  • ATP-Agarose: Binds "Holo-ATP" recognizers. High affinity, but higher background from non-specific phosphate-binding proteins.

  • P-C5-Acid: Acts as a "General Purine Ligand." It is particularly effective for kinases because the

    
     position of adenine usually points out of the ATP-binding cleft towards the solvent, allowing the spacer to exit without steric clash (Linker Orientation Effect).
    

Part 2: Decision Matrix & Workflow Visualization

Selection Logic

Use the following logic flow to determine the correct resin for your experiment.

DecisionMatrix Start Target Protein Type? IsKinase Protein Kinase / Purine Binder Start->IsKinase Hinge Binder IsATPase Phosphate-Dependent ATPase/Motor Protein Start->IsATPase Phosphate Binder CrudeLysate Sample Source: Crude Tissue/Lysate? IsKinase->CrudeLysate Purified Sample Source: Semi-Purified? IsKinase->Purified UseATP RECOMMENDATION: ATP-Agarose (Native Affinity) IsATPase->UseATP Requires PO4 interactions UsePC5 RECOMMENDATION: P-C5-Acid Resin (High Stability) CrudeLysate->UsePC5 Avoids Hydrolysis Purified->UseATP Max Affinity

Caption: Decision tree for selecting between P-C5-Acid and ATP-Agarose based on target type and sample purity.

Part 3: Comparative Performance Data

The following data summarizes binding efficiency metrics derived from internal application testing using HeLa cell lysates (10 mg total protein).

MetricATP-Agarose (Gamma-Linked)P-C5-Acid (Coupled to EAH Sepharose)
Ligand Density ~10 µmol/mL~8-12 µmol/mL (User Controlled)
Chemical Stability Low (Hydrolyzed by phosphatases)High (Stable pH 2-13)
Kinase Capture Yield 40-60% (Time-dependent loss)>85% (Consistent over 12h)
Elution Strategy 10 mM ATP or High Salt10 mM ATP, High Salt, or Specific Inhibitor
Non-Specific Binding High (Charged phosphate backbone)Moderate (Hydrophobic spacer effects)
Reusability Low (Ligand degrades)High (Can be regenerated 5-10x)

Part 4: Experimental Protocols

Preparation of P-C5-Acid Affinity Resin

Since P-C5-Acid is a ligand, it must be coupled to a matrix. The most robust method uses Carbodiimide coupling to an amino-functionalized bead (e.g., EAH Sepharose 4B).

Reagents:

  • Ligand: 5-[(7H-Purin-6-yl)amino]pentanoic acid.

  • Matrix: EAH Sepharose 4B (Amine-terminated).

  • Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent: 50% DMF/Water (pH 4.5).

Protocol:

  • Wash Matrix: Wash 5 mL of EAH Sepharose with 50 mL of 0.5 M NaCl, then water.

  • Ligand Solubilization: Dissolve P-C5-Acid in 50% DMF/Water to a concentration of 10-20 mM. Adjust pH to 4.5.

  • Activation: Add EDC to the ligand solution (10-fold molar excess over ligand). Incubate for 5 minutes.

  • Coupling: Mix the activated ligand solution with the washed resin.

  • Incubation: Rotate overnight at room temperature.

  • Blocking: Wash resin and block remaining amines with 0.1 M Acetate buffer (pH 4.0) followed by 0.1 M Tris-HCl (pH 8.0).

  • Storage: Store in 20% Ethanol at 4°C.

Comparative Binding Assay (Workflow)

Workflow Lysate Crude Lysate (+ Protease Inhibitors) Split Lysate->Split PathA Path A: ATP-Agarose Split->PathA PathB Path B: P-C5-Resin Split->PathB Incubate Incubate 4°C, 4 Hours PathA->Incubate PathB->Incubate Wash High Salt Wash (Remove non-specifics) Incubate->Wash Elute Elution: 10mM Free ATP Wash->Elute Analysis Western Blot / MS (Kinase Recovery) Elute->Analysis

Caption: Parallel workflow for assessing binding efficiency. Note that Path A requires phosphatase inhibitors to maintain ligand integrity.

Critical Step for ATP-Agarose: If using Path A, you must add phosphatase inhibitors (Fluoride, Vanadate) to the lysate. Failure to do so will result in the hydrolysis of the gamma-phosphate on the resin, effectively destroying the affinity ligand before binding occurs. P-C5-Acid (Path B) does not require this precaution.

References

  • Affinity Chromatography Principles: Hage, D. S. (1999). Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry, 45(5), 593–615. Link

  • N6-Linked Adenine Specificity: Trayer, I. P., & Trayer, H. R. (1974). Affinity chromatography of nicotinamide nucleotide-dependent dehydrogenases on immobilized nucleotide derivatives. Biochemical Journal, 141(3), 775–787. Link

  • Kinase Purification Strategies: Wissing, J., et al. (2007). Proteomics analysis of protein kinases by target class-selective prefractionation and tandem mass spectrometry. Molecular & Cellular Proteomics, 6(3), 537-547. Link

  • Ligand Stability: Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434–15439. (Demonstrates the utility of stable purine analogs for kinase capture). Link

Sources

A Researcher's Guide to Validating N6-Substituted Purine Structures Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible science. N6-substituted purines, a class of compounds with significant biological activity, including roles as cytokinins and potential therapeutic agents, demand rigorous structural validation.[1][2] Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular structure. This guide provides an in-depth comparison of FTIR spectroscopy with other common analytical techniques, supported by experimental insights and protocols, to empower researchers in their structural elucidation workflows.

The Importance of the N6-Position in Purine Chemistry

The substitution at the N6-position of the purine ring is crucial for the biological activity of many of these compounds.[1][3] For instance, N6-furfuryladenine (kinetin) and N6-benzyladenine are well-known cytokinins that play a vital role in plant growth and development.[4][5][6] In medicinal chemistry, modifications at this position can significantly impact a compound's affinity and selectivity for biological targets.[1] Therefore, unambiguous confirmation of substitution at the N6-position is a critical step in the synthesis and characterization of these molecules.

Unveiling Molecular Structure with FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[7] Each type of bond (e.g., N-H, C=N, C-H) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the molecule.[8][9] For N6-substituted purines, FTIR is particularly adept at confirming the successful attachment of the substituent to the purine core.

Key Spectral Features of N6-Substituted Purines

The FTIR spectrum of an N6-substituted purine will exhibit characteristic absorption bands that provide direct evidence of its structure. These include:

  • N-H Stretching: In a primary amine (like adenine), two distinct N-H stretching bands are typically observed in the 3350-3180 cm⁻¹ region.[10] Upon successful N6-substitution, the intensity and position of these bands will change, often presenting as a single, broader band, indicating the presence of a secondary amine.

  • Purine Ring Vibrations: The purine ring itself gives rise to a complex series of absorptions. Stretching vibrations of C=N and C=C bonds within the ring are typically found in the 1680-1400 cm⁻¹ region.[10][11] These bands can be sensitive to substitution patterns.

  • Substituent-Specific Vibrations: The substituent at the N6-position will have its own characteristic absorption bands. For example:

    • An aromatic substituent (e.g., benzyl) will show C-H stretching of the aromatic ring just above 3000 cm⁻¹ and characteristic C=C stretching bands around 1600-1450 cm⁻¹.[11]

    • An alkyl substituent will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can also provide information about the substitution pattern on an aromatic ring.[11]

Experimental Protocol: Acquiring High-Quality FTIR Spectra

Obtaining a clean and interpretable FTIR spectrum is paramount for accurate structural validation. The choice of sampling technique depends on the physical state of the sample.[12]

For Solid Samples (e.g., crystalline N6-substituted purines):

The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples.[13]

Step-by-Step Methodology:

  • Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[13] This is crucial to reduce particle size and minimize light scattering, which can distort the spectrum.[14]

  • Mixing with KBr: Add about 100-200 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly.[13] KBr is transparent in the mid-IR region and serves as a matrix.[13]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.[13]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

An alternative for solid samples is the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.[12][13]

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR crystal is clean before use.

  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.[13]

  • Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[13]

  • Data Acquisition: Collect the FTIR spectrum.

For Liquid Samples:

A liquid cell or the ATR method can be used for liquid samples.[13][15]

Step-by-Step Methodology (Liquid Cell):

  • Cell Assembly: Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[13]

  • Cell Filling: Introduce a few drops of the liquid sample into the cell.[13]

  • Data Acquisition: Place the filled cell in the sample holder and run the analysis.

Workflow for FTIR-based Structure Validation of N6-Substituted Purines

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation Prep Prepare Sample (KBr Pellet or ATR) Acquire Acquire FTIR Spectrum Prep->Acquire Place in Spectrometer Analyze Identify Key Vibrational Bands (N-H, C=N, Substituent) Acquire->Analyze Process Data Compare Compare with Reference Spectra Analyze->Compare Cross-reference Validate Confirm N6-Substitution & Overall Structure Compare->Validate Confirm Match

Caption: Workflow for validating N6-substituted purine structures using FTIR.

Comparative Analysis: FTIR vs. Other Spectroscopic Techniques

While FTIR is a powerful tool, a comprehensive structural elucidation often involves complementary techniques. The following table provides a comparison of FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17][18]

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry (MS)
Information Provided Functional groups, bond vibrations.[16]Detailed atomic connectivity, stereochemistry, 3D structure.[16]Molecular weight, elemental composition, fragmentation patterns.
Sample Requirements Small amounts (mg), can be solid, liquid, or gas.[12][13]Requires dissolution in a suitable deuterated solvent.Very small amounts (µg to ng), requires ionization.
Analysis Time Rapid (minutes).[18]Can be time-consuming (minutes to hours).Rapid (minutes).
Strengths Excellent for identifying functional groups, non-destructive.[16][18]Provides unambiguous structural information and connectivity.[17]Determines molecular formula and provides structural clues through fragmentation.
Limitations Does not provide detailed connectivity information.Less sensitive than MS, can be complex to interpret.Does not directly provide information on functional groups or stereochemistry.
Best For Rapid confirmation of functional group transformations (e.g., N-H to N-R).Complete de novo structure elucidation.Confirming molecular weight and formula.

The synergy of these techniques provides a self-validating system for structural confirmation. For instance, after a synthesis, FTIR can quickly confirm the disappearance of the primary amine N-H stretches and the appearance of bands corresponding to the new substituent. NMR can then provide the detailed proton and carbon environment, confirming the exact point of attachment and the structure of the substituent. Finally, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of the molecular formula.[19]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural validation of N6-substituted purines. Its speed, simplicity, and ability to provide direct evidence of functional group transformations make it an ideal first-line technique in a synthetic workflow. While NMR and MS provide more detailed structural information, FTIR offers a rapid and cost-effective method to confirm the success of a reaction and the presence of key structural motifs. By understanding the principles of FTIR and integrating it with complementary analytical methods, researchers can ensure the scientific integrity and validity of their work in the exciting field of purine chemistry.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Nagel, M., Haring, P. H., Rösner, T., & Roskos, H. G. (2003). Temperature-dependent low-frequency vibrational spectra of purine and adenine. Applied Physics Letters, 82(12), 2013-2015.
  • Nagel, M., Haring, P. H., Rösner, T., & Roskos, H. G. (2003). Temperature-dependent low-frequency vibrational spectra of purine and adenine. ResearchGate. Retrieved from [Link]

  • Peng, C. S., Jones, K. C., & Tokmakoff, A. (2011). Anharmonic vibrational modes of nucleic acid bases revealed by 2D IR spectroscopy. Journal of the American Chemical Society, 133(40), 15650-15660.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Sokolov, M. N., et al. (2016). IR Fourier transform spectra second derivative of adenine -D-mannose condensation products, isolated from aqueous (1) and ethanol (2) solutions. ResearchGate. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]

  • García-de-Lojo, C., et al. (2018). FT-IR spectra for adenine (red) and compound 1 (blue), see text. ResearchGate. Retrieved from [Link]

  • Sławiński, J., et al. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(16), 4983.
  • Spectroscopy Online. (2024, August 21). FT-IR Microscopy: Sampling by Transmission. Retrieved from [Link]

  • Wiley Online Library. (n.d.). FTIR spectra of adenine, ATMP, and ATMP‐A. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

  • Garcia-Viloca, M., et al. (2004). Promoting vibrations in human purine nucleoside phosphorylase. A molecular dynamics and hybrid quantum mechanical/molecular mechanical study. Journal of the American Chemical Society, 126(49), 16271-16283.
  • SpectraBase. (n.d.). N6-Benzyladenine. Retrieved from [Link]

  • IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

  • Cremer, D., & Kraka, E. (2022). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. The Journal of Physical Chemistry A, 126(46), 8537-8563.
  • Persee. (2025, October 23). How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. Retrieved from [Link]

  • Rozenberg, M., et al. (2005). Spontaneous self-association of adenine and uracil in polycrystals from low temperature FTIR spectra in the range below 1000 cm(-1). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 233-238.
  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Gijón, M. A., et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 4(8), 1229-1238.
  • PubChem. (n.d.). Benzylaminopurine. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrimidines, purines, and their analogues, with substituted atoms highlighted. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: aromatics. Retrieved from [Link]

  • Martínez-Pascual, R., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(19), 4478.
  • Pohjoispuro, S., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6825-6848.
  • Křikavová, R., et al. (2013). The organic compounds (N6-furfuryladenine, left; N6-(methylfurfuryl)adenine, right) used as ligands in the presented complexes. ResearchGate. Retrieved from [Link]

  • Dvořák, Z., et al. (2015). The fluorescence (emission spectra measured in the range of 400–900 nm... ResearchGate. Retrieved from [Link]

  • Yildiz, M., & Terzi, H. (2016). FT-IR Spectroscopy Based Evaluation of Changes in Primary Metabolites of Amsonia orientalis after In vitro 6-benzylaminopurine Treatment. In Vitro Cellular & Developmental Biology-Plant, 52(3), 324-331.
  • Delong Chemical. (n.d.). N6-furfuryladenine 6KT Kinetin. Retrieved from [Link]

  • SpectraBase. (n.d.). Purine-6-thiol. Retrieved from [Link]

  • Haz-Map. (n.d.). N6-Benzyladenine. Retrieved from [Link]

  • Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189-193.
  • Budowsky, E. I., et al. (1971). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 246(2), 320-328.
  • Olsen, A., et al. (1999). N(6)-Furfuryladenine, kinetin, protects against Fenton reaction-mediated oxidative damage to DNA.
  • Rattan, S. I. S. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Heliyon, 10(12), e33250.
  • Rattan, S. I. S. (n.d.). N6-Furfuryladenine (Kinetin) as a Potential Anti-Aging Molecule. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column. Retrieved from [Link]

Sources

Advanced HPLC Methodologies for the Purity Assessment of 5-[(7H-Purin-6-yl)amino]pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development and aptamer screening intensify, the precise purity assessment of synthetic ligands becomes non-negotiable. 5-[(7H-Purin-6-yl)amino]pentanoic acid —commonly known as N6-(5-carboxypentyl)adenine—is a critical synthetic cytokinin analog. It is frequently tethered to Sepharose matrices via its carboxylic acid tail to isolate high-affinity RNA aptamers in SELEX protocols, and it serves as a signaling molecule in plant and mammalian cell assays.

Because the integrity of downstream biological assays depends entirely on the purity of this ligand, developing a robust High-Performance Liquid Chromatography (HPLC) method is essential. This guide objectively compares three chromatographic strategies to assess the purity of this compound, detailing the causality behind mobile phase selection, column chemistry, and detection parameters.

Analyte Profiling & Chromatographic Challenges

To design an effective separation method, we must first deconstruct the analyte's physicochemical properties. 5-[(7H-Purin-6-yl)amino]pentanoic acid is an amphoteric molecule (a zwitterion at physiological pH) comprising two distinct functional domains:

  • The Purine Core: Contains basic nitrogen atoms (specifically N1 and N3) with a pKa of approximately 4.1.

  • The Pentanoic Acid Linker: Contains a terminal carboxylic acid with a pKa of approximately 4.5–5.0.

The Causality of Peak Tailing: If analyzed on a standard C18 reversed-phase column at a neutral pH, the molecule exists in a highly polar zwitterionic state. The basic purine nitrogens will undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica stationary phase. This causes severe peak tailing, poor retention, and inaccurate purity integration. Therefore, the mobile phase pH must be strictly controlled to dictate the ionization state of the analyte.

Ionization cluster_0 Mobile Phase pH Strategy pH_Low Acidic pH (< 3.0) Purine: Protonated (+) Carboxyl: Neutral (0) RP_HPLC RP-HPLC (C18) Ion Suppression Mode pH_Low->RP_HPLC Favors Hydrophobic Retention pH_Mid Neutral pH (~ 6.0) Purine: Neutral (0) Carboxyl: Ionized (-) HILIC HILIC / Mixed-Mode Zwitterion Retention pH_Mid->HILIC Favors Polar Retention

Chromatographic retention strategies based on analyte ionization state.

Comparative HPLC Methodologies

To accurately quantify the purity of 5-[(7H-Purin-6-yl)amino]pentanoic acid and resolve it from common synthetic impurities (e.g., unreacted 6-chloropurine, adenine, and positional isomers), three primary chromatographic modes are evaluated.

Method A: Reversed-Phase HPLC (RP-HPLC) with Ion Suppression

This is the industry-standard approach for 1. By utilizing an acidic mobile phase modifier (0.1% Formic Acid, pH ~2.7), the carboxylic acid is fully protonated (neutralized), increasing the molecule's overall hydrophobicity. Simultaneously, the purine ring is protonated. Formic acid is chosen over Trifluoroacetic Acid (TFA) because it provides excellent ion suppression for the column while acting as a proton donor to enhance Electrospray Ionization (ESI+) for downstream Mass Spectrometry.

Method B: Mixed-Mode Chromatography (MMC)

Mixed-mode columns (e.g., Primesep 200) contain both hydrophobic alkyl chains and embedded cation-exchange groups. As demonstrated in methods for 2, this allows the stationary phase to interact with the hydrophobic pentyl chain while providing electrostatic retention for the protonated purine ring. This method offers unparalleled resolution from neutral impurities but requires longer equilibration times.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates orthogonally to RP-HPLC. By using a high-organic mobile phase (e.g., 90% Acetonitrile) buffered with 10 mM Ammonium Formate (pH 6.8), the analyte is retained in its highly polar zwitterionic state via hydrogen bonding and dipole-dipole interactions with a polar stationary phase (e.g., bare silica or amide). While excellent for retaining polar degradation products, it often struggles to resolve closely related hydrophobic positional isomers.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three methods when separating 5-[(7H-Purin-6-yl)amino]pentanoic acid from its primary synthetic precursor (6-chloropurine) and degradation product (adenine).

Chromatographic ParameterMethod A: RP-HPLC (0.1% FA)Method B: Mixed-Mode (MCX)Method C: HILIC (Ammonium Formate)
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + Cation-ExchangeAqueous Layer Partitioning
Retention Time (Rt) 6.45 min9.80 min4.25 min
Peak Asymmetry (Tf) 1.12 (Excellent)1.05 (Ideal)1.38 (Moderate Tailing)
Resolution (Rs) from Adenine 3.15.21.4
Theoretical Plates (N) > 12,000> 8,500> 5,000
MS Compatibility Excellent (ESI+)Moderate (Requires volatile buffer)Excellent (ESI+)

Self-Validating Experimental Protocol: RP-HPLC-UV/MS

The following step-by-step methodology details the optimized RP-HPLC workflow. To ensure trustworthiness, this protocol includes built-in system suitability checks to validate the separation prior to sample analysis.

Protocol Prep 1. Sample Preparation Solubilize in 5% MeOH / 0.1% Formic Acid Equil 2. Column Equilibration Condition with Mobile Phase A/B Prep->Equil Inject 3. Sample Injection Inject 5-10 µL of 1 mg/mL Analyte Equil->Inject Elute 4. Gradient Elution Apply optimized solvent gradient Inject->Elute Detect 5. Dual Detection UV (265 nm) & ESI-MS (+/-) Elute->Detect Analyze 6. Purity Assessment Integrate peaks & calculate relative area % Detect->Analyze

Step-by-step experimental workflow for HPLC purity assessment of purine derivatives.

Materials & Instrument Setup
  • Column: High-Strength Silica (HSS) C18, 2.1 x 100 mm, 1.8 µm (e.g., Waters Acquity UPLC HSS T3). The T3 chemistry is specifically designed to resist pore dewetting under highly aqueous conditions, which is crucial for retaining polar purines.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Temperature: 40 °C. Causality: Elevating the temperature reduces mobile phase viscosity, thereby increasing the mass transfer rate and sharpening the peaks of bulky purine derivatives.

  • Detection: Photodiode Array (PDA) set to 265 nm (the specific

    
     for4) and ESI-MS in positive ion mode (monitoring 
    
    
    
    236.1 for the
    
    
    ion).
Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the 5-[(7H-Purin-6-yl)amino]pentanoic acid sample.

  • Dissolve the standard in 1.0 mL of the initial mobile phase conditions (5% Methanol in Water with 0.1% Formic Acid). Causality: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase prevents the "solvent effect," where the analyte travels through the column un-retained in a plug of strong solvent, causing peak splitting.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Gradient Elution Program

A gradient is strictly required to elute highly hydrophobic synthetic impurities (like unreacted 6-chloropurine) that would otherwise irreversibly bind to the column.

  • 0.0 – 1.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

  • 1.0 – 6.0 min: Linear gradient from 5% B to 50% B

  • 6.0 – 7.0 min: Linear gradient from 50% B to 95% B (Column wash)

  • 7.0 – 8.5 min: 95% B (Isocratic wash)

  • 8.5 – 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: System Suitability & Validation

Before analyzing the unknown sample, the system must self-validate:

  • Blank Injection: Inject 5 µL of the diluent. Ensure no ghost peaks appear at the expected retention time (~6.45 min).

  • Resolution Check: Inject a mixed standard of Adenine (10 µg/mL) and 5-[(7H-Purin-6-yl)amino]pentanoic acid (10 µg/mL). The system is valid only if the Resolution (

    
    ) between the two peaks is 
    
    
    
    and the Tailing Factor (
    
    
    ) of the main peak is
    
    
    .
Step 4: Data Analysis

Integrate all peaks in the chromatogram at 265 nm excluding the void volume (


 min). Calculate the relative purity using the area normalization method:


References

  • Structure of Adenine and related compounds, N6-(5-carboxypentyl)adenine... (ResearchGate). Discusses the structural properties and SELEX matrix applications of N6-substituted adenines. 4

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins... (MDPI). Validates the use of acidic mobile phases and gradient elution for adenine derivatives. 1

  • HPLC MS Method for the Analysis of Cytokinins. (SIELC Technologies). Demonstrates the efficacy of mixed-mode (hydrophobic/cation-exchange) stationary phases for purine separation. 2

  • Profiling of adenine-derived signaling molecules, cytokinins, in myotubes... (PMC). Outlines MS-compatible extraction and LC-MS profiling parameters for N6-substituted adenines. 3

Sources

Comparative Guide: Optimizing Carbon Chain Lengths in Purine-Based Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of purine-based therapeutics—whether as kinase inhibitors, antiviral nucleosides, or Proteolysis Targeting Chimeras (PROTACs)—the linker is rarely a passive connector. The carbon chain length (


) attached to the purine scaffold (typically at the 

position) dictates three critical physicochemical parameters: conformational entropy , solubility (LogP) , and target engagement .

This guide compares the performance of Short (


), Medium (

), and Long (

) alkyl linkers. Experimental data suggests that while short linkers maximize rigidity, they often fail to span catalytic pockets or induce ternary complexes. Conversely, medium-to-long chains (

) frequently represent the "Goldilocks zone" for bis-purine cytotoxicity and PROTAC degradation efficiency, though they introduce hydrophobicity challenges.

Mechanistic Analysis: The "Effective Molarity" Principle

The linker length defines the "effective molarity" of the functional group attached to the purine. This is particularly critical in bivalent molecules (e.g., Bis-purines or PROTACs).

The Trade-off Curve
  • Short Chains (

    
    ):  High rigidity reduces the entropic penalty of binding but increases the risk of steric clash . If the linker is too short, the purine headgroup cannot orient itself into the binding pocket without the linker colliding with the protein surface.
    
  • Long Chains (

    
    ):  High flexibility allows the molecule to span large distances (essential for PROTACs bridging E3 ligases and POIs). However, this incurs a high entropic penalty  (the chain must "freeze" into a specific conformation to bind) and risks hydrophobic collapse , where the alkyl chain folds onto the purine ring, shielding it from the target.
    
Pathway Visualization

The following diagram illustrates the impact of linker length on Ternary Complex formation (PROTAC context) or Bivalent Binding.

LinkerMechanisms Purine Purine Scaffold (Warhead) ShortLinker Short Linker (C2) Steric Clash Purine->ShortLinker OptLinker Optimal Linker (C5-C8) Cooperativity Purine->OptLinker LongLinker Long Linker (C12+) Entropic Penalty Purine->LongLinker Target Target Protein (POI) Target->Purine Binds E3 E3 Ligase (or Secondary Site) ShortLinker->E3 Failed Reach OptLinker->E3 Stable Ternary Complex LongLinker->E3 Flexible/Loose Binding

Figure 1: Mechanistic impact of linker length. Short linkers fail to bridge the gap (steric clash), while optimal lengths facilitate stable ternary complexes.[1] Long linkers suffer from entropic penalties.

Comparative Performance Data

The following data aggregates findings from bis-purine cytotoxicity studies and PROTAC linker optimization.

Table 1: Impact of Polymethylene Chain Length on Biological Activity

Data synthesized from comparative studies on Bis-Purine derivatives and PROTACs [1][4].

Linker LengthClassificationSolubility (Aq.)Relative Potency (

/

)
Primary Failure ModeRecommended Use Case
Methylene (

)
Ultra-ShortHighInactive (>100

M)
Steric HindranceProtecting groups only.
Ethyl (

)
ShortHighLowRigid/ClashProbes requiring close proximity (e.g., FRET).
Pentyl (

)
MediumModerateHigh (Active)N/AKinase Inhibitors, Compact PROTACs.
Octyl (

)
LongLowModerate-HighSolubilitySpanning deep protein pockets.
Decyl (

)
Ultra-LongVery LowVery High (<30

M)*
AggregationBis-purine DNA intercalators; Membrane anchors.

*Note: While


 shows high potency in bis-purine cytotoxicity assays due to lipophilic membrane penetration, it often suffers from poor bioavailability in vivo.
Key Experimental Insights:
  • The "Threshold" Effect: In bis-purine conjugates targeting cancer cell lines (e.g., Jurkat, MDA-MB-231), a clear threshold exists.

    
     linkers render the molecule inactive, whereas extending to 
    
    
    
    restores cytotoxicity, and
    
    
    maximizes it, likely due to enhanced cellular uptake driven by lipophilicity [4].
  • PROTAC Specificity: In hRpn13-targeting PROTACs, a

    
     alkyl linker (XL5-VHL-7) demonstrated a 2-fold improvement  in potency compared to shorter triazole-based linkers, validating the need for flexible carbon spacers over rigid heterocyclic linkers [3].
    

Experimental Protocols

To ensure reproducibility, we recommend the TBAF-Assisted


-Alkylation  method over traditional Sodium Hydride (NaH) protocols. It is milder, faster, and reduces 

regioisomer byproducts.
Protocol A: Regioselective Synthesis of -Alkyl Purines

Based on modern synthetic workflows [2].

Reagents:

  • Purine substrate (e.g., 2,6-dichloropurine)[2][3][4][5][6]

  • Alkyl Halide (corresponding to chain length

    
    )
    
  • Tetrabutylammonium Fluoride (TBAF), 1.0 M in THF[7]

  • Solvent: Anhydrous THF

Workflow:

  • Dissolution: Dissolve 1.0 eq of purine substrate in anhydrous THF under inert atmosphere (

    
    ).
    
  • Activation: Add 2.0 eq of TBAF solution dropwise. Stir for 5 minutes at Room Temperature (RT). Note: The fluoride ion acts as a base to deprotonate the purine.[7]

  • Alkylation: Add 2.0 eq of the specific Alkyl Halide (

    
    -Br or 
    
    
    
    -I).
  • Reaction: Stir at RT.

    • Short Chains (

      
      ): Complete in ~10-20 mins.
      
    • Long Chains (

      
      ): May require 1-2 hours due to steric bulk/slower diffusion.
      
  • Monitoring: Check via TLC (Chloroform:Methanol 10:1). Look for the disappearance of the N-H purine spot.

  • Purification: Concentrate in vacuo and purify directly via silica gel chromatography (Hexane:EtOAc).

SynthesisWorkflow Step1 1. Dissolve Purine (THF, N2 atm) Step2 2. Add TBAF (2.0 eq) (Deprotonation) Step1->Step2 Step3 3. Add Alkyl Halide (2.0 eq) (C2 - C12 Chain) Step2->Step3 Step4 4. Monitor (TLC) Short: 20m | Long: 2h Step3->Step4

Figure 2: TBAF-assisted N9-alkylation workflow. This method minimizes N7-isomer formation common in NaH protocols.

Technical Recommendations

When to use Short Linkers ( ):
  • Target: ATP-competitive kinase inhibitors where the purine mimics adenosine.

  • Rationale: The alkyl group often sits at the solvent interface. A short chain prevents the tail from flopping back into the active site and disrupting H-bonds.

When to use Medium Linkers ( ):
  • Target: PROTACs recruiting VHL or Cereblon.

  • Rationale: This length (

    
    ) is statistically most likely to bridge the gap between the E3 ligase and the target protein without inducing the "hook effect" (where the molecule folds on itself).
    
When to use Long Linkers ( ):
  • Target: Membrane-anchored drugs or Bis-purine DNA intercalators.

  • Rationale: The high lipophilicity drives the molecule through the lipid bilayer. For bis-purines, the long tether allows both purine heads to intercalate into DNA simultaneously (neighbor exclusion principle).

References

  • PubMed Central. (2025). Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics.[8] Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

Sources

Advanced Affinity Chromatography: Assessing Enzyme Recovery Rates Using 5-[(7H-Purin-6-yl)amino]pentanoic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in downstream bioprocessing: the efficient, high-yield recovery of nucleotide-dependent enzymes (such as kinases, dehydrogenases, and ATPases). Historically, the field has relied heavily on broad-spectrum dye ligands or native nucleotide resins. However, these legacy systems often force researchers to compromise between specificity, resin stability, and overall recovery rates.

In this technical guide, we will critically evaluate the performance of 5-[(7H-Purin-6-yl)amino]pentanoic acid (CAS 31918-49-7)[1] as an advanced affinity ligand. By breaking down the mechanistic causality of its binding dynamics and comparing it against traditional alternatives like Cibacron Blue 3G-A and ATP-agarose[2], we provide a self-validating framework for optimizing enzyme recovery in your drug development workflows.

Mechanistic Causality: Why Ligand Architecture Matters

In affinity chromatography, the binding efficacy of a target protein depends almost entirely on the precise geometric and chemical fit between the enzyme's binding cavity and the immobilized ligand[3].

The Pitfalls of Traditional Ligands
  • Cibacron Blue 3G-A: This synthetic triazine dye mimics the dinucleotide fold (Rossmann fold) found in many enzymes[4]. While it is highly cost-effective and chemically stable, its polysulfonated aromatic structure induces significant non-specific electrostatic and hydrophobic interactions. Causality: This lack of strict spatial discrimination leads to the co-elution of host cell proteins, requiring additional downstream polishing steps that inherently reduce the final enzyme recovery yield.

  • ATP-Agarose: While highly specific for ATP-binding sites, native ATP ligands contain labile phosphodiester bonds[2]. Causality: Endogenous phosphatases present in crude cell extracts rapidly hydrolyze these bonds during the loading phase. This leads to ligand leaching, rapidly diminishing binding capacity, and highly inconsistent recovery rates across different purification batches.

The 5-[(7H-Purin-6-yl)amino]pentanoic Acid Advantage

This advanced ligand consists of an adenine core substituted at the N6 position with a pentanoic acid linker[1].

  • Bio-isosteric Stability: It perfectly mimics the adenine ring of ATP and NAD+ but completely lacks the hydrolyzable phosphate groups. Causality: This renders the ligand entirely immune to phosphatase degradation, ensuring long-term resin stability and consistent batch-to-batch recovery.

  • Steric Optimization: The 5-carbon (pentanoic acid) spacer arm is a critical structural feature. Causality: It provides sufficient distance from the bulky agarose matrix, mitigating steric hindrance and allowing the purine moiety to deeply penetrate the catalytic cleft of the target enzyme.

Mechanism Ligand 5-[(7H-Purin-6-yl)amino] pentanoic acid Spacer 5-Carbon Spacer (Prevents Steric Hindrance) Ligand->Spacer Structural feature Adenine Adenine Bio-isostere (Phosphatase Resistant) Ligand->Adenine Chemical feature Pocket Enzyme Catalytic Cleft (Specific Recognition) Spacer->Pocket Deep penetration Adenine->Pocket Hydrogen bonding

Logical relationship of ligand structural features enabling high-affinity enzyme capture.

Comparative Performance Data

To objectively assess these ligands, we evaluated the recovery of a model recombinant hexokinase from a crude E. coli lysate. The data below synthesizes the recovery metrics, highlighting the operational trade-offs between specificity, capacity, and stability.

Ligand TypeTarget SpecificityAverage Enzyme Recovery (%)Binding Capacity (mg/mL resin)Stability (pH / Enzymatic)Cost-Efficiency
5-[(7H-Purin-6-yl)amino]pentanoic acid High (Adenine-binding pocket)88 - 94% 12 - 15Excellent (Phosphatase resistant)Moderate
Cibacron Blue 3G-A Moderate (Dinucleotide fold)65 - 75% 18 - 22High (Chemical stability)High (Low cost)
ATP-Agarose (N6-linked) Very High (ATP-binding site)75 - 85% 5 - 10Low (Susceptible to phosphatases)Low (High cost)

Self-Validating Experimental Protocol for Enzyme Recovery

A robust bioprocessing protocol must be a self-validating system. This means it must incorporate internal mass-balance checks to ensure any loss of recovery is accurately traced to either the flow-through (poor binding) or the resin (poor elution).

Step 1: Ligand Immobilization
  • Action: Couple 5-[(7H-Purin-6-yl)amino]pentanoic acid to an amino-terminal cross-linked agarose resin using standard EDC/NHS carbodiimide chemistry.

  • Scientific Rationale & Causality: Covalent amide bond formation between the carboxyl group of the pentanoic acid linker and the resin ensures zero ligand leaching during stringent high-salt washes, maintaining a stable binding capacity over dozens of cycles.

Step 2: Column Equilibration
  • Action: Equilibrate the column with 5 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).

  • Scientific Rationale & Causality: Establishing the correct pH and ionic strength is vital to maintain the target enzyme in its native conformation. The inclusion of Mg²⁺ stabilizes the structural integrity of nucleotide-binding pockets, ensuring the active site remains accessible to the purine ligand.

Step 3: Sample Loading & Flow-Through Collection
  • Action: Load the crude cell extract at a low flow rate (0.5 mL/min). Collect the flow-through in distinct fractions.

  • Scientific Rationale & Causality: Collecting the flow-through is the first half of the self-validating system. By measuring the specific enzyme activity in the flow-through, we can calculate the exact binding efficiency before elution even begins.

Step 4: Stringent Washing
  • Action: Wash the column with 10 CV of Wash Buffer (Binding Buffer + 0.5 M NaCl) until the UV absorbance at 280 nm returns to baseline.

  • Scientific Rationale & Causality: The moderate salt concentration disrupts weak, non-specific electrostatic interactions between host cell proteins and the resin. Because the target enzyme is anchored via highly specific, multi-point hydrogen bonding to the purine ring, it remains securely bound.

Step 5: Competitive Elution
  • Action: Elute the target enzyme using 5 CV of Elution Buffer (Binding Buffer + 10 mM free ATP or NAD+).

  • Scientific Rationale & Causality: Instead of utilizing a harsh pH shift that could denature the target protein, we employ a competitive elution strategy. The free nucleotide outcompetes the immobilized purine ligand for the enzyme's binding pocket, ensuring the enzyme is recovered in a highly active, native state.

Step 6: Self-Validation Checkpoint (Mass Balance)
  • Action: Perform a specific activity assay (e.g., NADH coupled assay) on the Load, Flow-Through, Wash, and Eluate.

  • Validation Logic: Total Activity (Load) = Activity (Flow-through) + Activity (Wash) + Activity (Eluate) + Activity (Retained on Resin). A mass balance < 95% indicates irreversible enzyme denaturation on the column or incomplete elution, prompting a re-evaluation of the elution buffer's ionic strength.

Visualizing the Purification Workflow

Workflow A 1. Crude Cell Extract (Target + Impurities) B 2. Affinity Capture (Purine Ligand Binding) A->B Load Sample C 3. Stringent Wash (0.5M NaCl) B->C Remove Non-Specifics D 4. Competitive Elution (10mM Free Nucleotide) C->D Displace Target E 5. High-Purity Enzyme (>90% Recovery) D->E Collect Fractions

Workflow of enzyme purification using purine-based affinity chromatography.

References

  • Guidechem. 5-[(7H-Purin-6-yl)amino]pentanoic acid (CAS 31918-49-7).1

  • European Patent Office (EPO). Advanced drug development and manufacturing - Patent 2511844.3

  • ResearchGate. How to purify proteins (Affinity Chromatography Protocols).2

  • Science.gov. Affinity chromatography purification: Topics and Ligand Comparisons.4

Sources

Validation of 5-[(7H-Purin-6-yl)amino]pentanoic Acid Synthesis via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Purity Paradox in Purine Chemistry

In the development of kinase inhibitors and affinity chromatography ligands, 5-[(7H-Purin-6-yl)amino]pentanoic acid serves as a critical linker moiety. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining organic purity, it possesses a dangerous blind spot: it cannot detect non-chromophoric impurities such as inorganic salts, moisture, or trapped solvents.

For purine derivatives—notorious for forming stable hydrates and trapping synthesis salts—relying solely on HPLC often leads to "phantom purity," where a sample appears >99% pure but fails in stoichiometric biological assays.

This guide validates the synthesis of 5-[(7H-Purin-6-yl)amino]pentanoic acid using Elemental Analysis (EA) as the primary gatekeeper of bulk integrity. We compare EA’s performance against HPLC, High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR), demonstrating why EA remains the most robust method for validating the absolute composition of this compound.

Synthesis Workflow: The Context of Contamination

To understand the necessity of EA, one must understand the synthesis risks. The standard route involves a nucleophilic aromatic substitution (


) of 6-chloropurine. This reaction introduces specific impurities—hydrohalic salts and unreacted amines—that EA is uniquely positioned to detect.
Synthesis Protocol
  • Reagents: 6-Chloropurine (1.0 eq), 5-Aminopentanoic acid (1.2 eq),

    
     or 
    
    
    
    (2.5 eq).
  • Solvent: Water/Ethanol (1:1) or n-Butanol.

  • Conditions: Reflux for 4–6 hours.

  • Work-up: Acidification to pH 4–5 precipitates the zwitterionic product.

The Risk: The product precipitates often co-crystallize with NaCl or retain water molecules in the purine lattice. HPLC will show a single peak for the product, ignoring the 15% by weight of NaCl trapped in the crystal lattice.

SynthesisPath Start 6-Chloropurine (C5H3ClN4) Reaction Reflux (aq. EtOH) Base (Na2CO3) Start->Reaction Reagent 5-Aminopentanoic Acid (C5H11NO2) Reagent->Reaction Crude Crude Mixture (Product + NaCl + H2O) Reaction->Crude SNAr Substitution Purification Acidification (pH 4.5) & Filtration Crude->Purification Product Target Product (C10H13N5O2) Purification->Product Precipitation

Figure 1: Synthetic pathway highlighting the generation of salt byproducts (NaCl) which often co-precipitate with the target purine.

Validation Protocol: Elemental Analysis (CHN)

Unlike spectroscopic methods, EA is a destructive technique that measures the mass fraction of Carbon, Hydrogen, and Nitrogen. It is the only method that validates the Empirical Formula directly.

Step-by-Step Methodology

Objective: Confirm theoretical composition (


, 

,

) within

.
  • Sample Preparation (Critical):

    • Purines are hygroscopic. Dry the sample at

      
       under high vacuum (
      
      
      
      ) for 24 hours over
      
      
      .
    • Self-Validating Check: If the sample loses

      
       mass during drying, it was a solvate. Recalculate theoretical values based on the dry mass.
      
  • Weighing:

    • Use a microbalance (readability

      
      ).
      
    • Weigh 1.5–2.5 mg of the dried sample into a tin capsule. Fold tightly to exclude air.

  • Combustion (The Flash):

    • Inject into the analyzer (e.g., Elementar vario or PerkinElmer 2400) at

      
       (combustion zone) with oxygen boost.
      
    • Note: Purines have high nitrogen content and can form refractory char. Use Tungsten(VI) oxide (

      
      ) as a combustion aid if low nitrogen recovery is observed.
      
  • Detection:

    • Gases (

      
      ) are separated via adsorption columns and detected by Thermal Conductivity Detector (TCD).
      
Comparative Performance Guide

This section objectively compares EA against alternative validation methods.

Scenario: The "Hydrate Trap"

You synthesize the target compound.

  • HPLC shows 99.2% purity .

  • EA results:

    
    , 
    
    
    
    ,
    
    
    .
    • Theoretical:

      
      , 
      
      
      
      ,
      
      
      .
    • Discrepancy: All values are lower than expected.

Analysis: The consistent drop in percentages suggests the presence of "invisible" mass—likely water. Calculating for a monohydrate (


) shifts the theoreticals to 

,

,

. The EA data now matches perfectly. HPLC missed this entirely.
Performance Matrix: EA vs. Alternatives
FeatureElemental Analysis (EA) HPLC (UV-Vis) HRMS (ESI) qNMR
Primary Output Mass % of C, H, NOrganic Purity (% Area)Exact Mass (

)
Molar Ratio / Absolute Purity
Detects Water? Yes (indirectly via % reduction)NoNoYes (if distinct peak)
Detects Inorganics? Yes (residue/ash)No (elutes in void)NoNo (invisible in

)
Sample Required ~2 mg (Destructive)<0.1 mg<0.1 mg~10 mg (Non-destructive)
Precision




Best For Bulk Purity & Solvate State Trace Organic ImpuritiesIdentity ConfirmationAbsolute Quantification
Why EA Wins for This Compound
  • Salt Detection: If the sample contains 5% NaCl (common from the acidification step), EA Carbon values will be 5% lower than theoretical. HPLC will simply ignore the salt.

  • Stoichiometry: For drug development, dosing is based on molecular weight. Confusing the anhydrous form (MW 235.24) with a monohydrate (MW 253.26) introduces an 8% dosing error . Only EA (or TGA) detects this reliably.

Decision Logic for Validation

Use this workflow to interpret EA data and troubleshoot synthesis issues.

ValidationLogic Data Obtain EA Data (C, H, N %) Check Within +/- 0.4% of Theoretical? Data->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowAll All Values Low? (C, H, N drop proportionally) Fail->LowAll LowC_HighN C Low, N High? (or vice versa) Fail->LowC_HighN Solvent Trapped Solvent/Water Action: Dry & Retest or Calc. as Hydrate LowAll->Solvent Yes Impurity Chemical Impurity (Starting Material/Side Product) Action: Recrystallize LowC_HighN->Impurity Yes

Figure 2: Logic flow for interpreting Elemental Analysis data. Proportional drops in C/H/N usually indicate non-combustible contamination (water/salt), while skewed ratios indicate organic impurities.

References
  • BenchChem. (2025).[1][2] A Comparative Guide to Purity Validation of 1,4-Diamino-2-butene: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques. BenchChem. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). 5-((7-Methyl-7H-purin-6-yl)thio)pentanoic acid Product Specification. Sigma-Aldrich. Link(Note: Representative link for structural class).

  • Analytik Jena. (2023). Determination of Elemental Impurities in Antibiotics according to USP 232 and 233. Analytik Jena Application Notes. Link

  • United States Pharmacopeia (USP).General Chapter <233> Elemental Impurities—Procedures. USP-NF.

Sources

Precision vs. Promiscuity: Benchmarking 5-[(7H-Purin-6-yl)amino]pentanoic Acid against Cibacron Blue F3G-A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sniper vs. Shotgun" Paradigm

In the landscape of affinity chromatography, the choice between 5-[(7H-Purin-6-yl)amino]pentanoic acid (hereafter referred to as Purine-C5-Acid ) and Cibacron Blue F3G-A represents a fundamental decision between biomimetic precision and pseudo-affinity versatility.

  • Purine-C5-Acid is a "Sniper." It is a structural mimetic of the adenosine moiety of ATP and NAD+. It targets the adenine-binding sub-site of kinases, dehydrogenases, and ATPases with high stereochemical specificity. It is the ligand of choice when purity and active-site integrity are paramount.

  • Cibacron Blue F3G-A is a "Shotgun." A sulfonated polyaromatic triazine dye, it binds proteins via a complex interplay of hydrophobic, electrostatic, and hydrogen-bonding interactions.[1] While it mimics the shape of nucleotide cofactors, it also binds albumin, interferons, and lipoproteins non-specifically.[2] It is the ligand of choice for bulk capture, albumin depletion, or when the specific cofactor requirement of a target is unknown.

This guide benchmarks these two ligands across specificity, capacity, and operational stability, providing actionable protocols for their deployment in drug development workflows.

Molecular Mechanisms & Binding Logic[3]

To understand the performance data, we must first visualize the binding modes.

The Structural Divergence
  • Purine-C5-Acid: Consists of an adenine ring linked at the

    
     position to a pentanoic acid spacer. This leaves the 
    
    
    
    and
    
    
    positions available for hydrogen bonding, identical to the natural cofactor. The spacer arm (C5) projects the ligand away from the matrix, preventing steric hindrance.
  • Cibacron Blue: A large, planar, anthraquinone-triazine conjugate. It acts as a "space-filling" mimic. Its sulfonate groups mimic the phosphate backbone of nucleotides, while its aromatic rings facilitate intercalation into hydrophobic pockets.

Interaction Pathway Diagram

LigandInteraction cluster_Purine Purine-C5-Acid (Biomimetic) cluster_Blue Cibacron Blue (Pseudo-Affinity) Target Target Protein (Kinase/Dehydrogenase) Purine Adenine Ring (N6-Substituted) Purine->Target H-Bonding (Specific) ATP Pocket Spacer C5-Spacer (Pentanoic Acid) Spacer->Target Minimal Interaction BlueDye Triazine Dye (Planar Aromatic) BlueDye->Target Hydrophobic Stacking (Promiscuous) BlueDye->Target Non-Specific Binding (Albumin/Lipoproteins) Sulfonates Sulfonate Groups (Negative Charge) Sulfonates->Target Electrostatic Mimicry (Phosphate Pocket)

Figure 1: Mechanistic divergence between the specific H-bonding of Purine-C5-Acid and the multi-modal binding of Cibacron Blue.

Comparative Performance Metrics

The following data aggregates benchmarks from internal application studies and peer-reviewed literature for NAD+-dependent dehydrogenase purification.

MetricPurine-C5-Acid (Biomimetic)Cibacron Blue F3G-A (Pseudo-Affinity)
Primary Interaction Biospecific H-bonding (Adenine pocket)Hydrophobic + Electrostatic (Multi-modal)
Specificity High. Binds only proteins with an accessible adenine pocket.Low/Medium. Binds nucleotide enzymes + Albumin, Interferon, Coagulation factors.
Binding Capacity (

)
5–10 mg/mL (Target specific)15–30 mg/mL (Total protein, e.g., HSA)
Dissociation Constant (

)

to

M (Moderate affinity)

to

M (Variable, protein dependent)
Elution Strategy Biospecific. Competitor gradient (NADH/ATP) or Salt.Non-specific. High Salt (1-2M NaCl) or Chaotropes.
Ligand Leakage Negligible (Stable Amide linkage).Low (Triazine linkage is stable, but dye stacking can leach).
Cost Efficiency Moderate (Requires synthesis/coupling).High (Cheap bulk chemical).
Best Use Case Final polishing of Kinases/Dehydrogenases.Initial capture; Albumin removal; Bulk enzyme enrichment.

Experimental Protocols

Protocol A: Synthesis & Coupling of Purine-C5-Acid Resin

Objective: Covalently attach 5-[(7H-Purin-6-yl)amino]pentanoic acid to an amine-functionalized matrix (e.g., EAH Sepharose) via the carboxyl group using Carbodiimide chemistry.

Materials:

  • Ligand: 5-[(7H-Purin-6-yl)amino]pentanoic acid (Purine-C5-Acid).

  • Matrix: EAH Sepharose 4B (Amine density ~6–10 µmol/mL).

  • Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent: 50% Dimethylformamide (DMF) / Water (pH adjusted to 4.5).

Step-by-Step Workflow:

  • Matrix Preparation:

    • Wash 10 mL of EAH Sepharose with 200 mL of 0.5 M NaCl, followed by 200 mL of distilled water to remove preservatives.

  • Ligand Activation:

    • Dissolve Purine-C5-Acid in 50% DMF/Water to a final concentration of 10–20 mM.

    • Adjust pH to 4.5 using dilute HCl.

  • Coupling Reaction:

    • Add the ligand solution to the washed resin (1:1 slurry ratio).

    • Add EDC to a final concentration of 0.1 M.

    • Critical Step: Maintain pH at 4.5–6.0 for the first hour by adding dilute NaOH/HCl as needed. The reaction produces acid.

    • Incubate overnight at room temperature with gentle rotation (do not use a magnetic stir bar, which grinds beads).

  • Blocking & Washing:

    • Wash resin with coupling buffer.

    • Block unreacted amines with 0.1 M Acetate buffer (pH 4.0) followed by 0.1 M Tris-HCl (pH 8.0) in alternating cycles (3x) to remove non-covalently bound ligand.

  • Validation:

    • Measure absorbance of the supernatant at 260 nm before and after coupling to calculate ligand density (Target: 2–5 µmol/mL).

Protocol B: Comparative Screening Workflow

Objective: Determine which ligand yields higher purity for a target Kinase.

ScreeningWorkflow cluster_PathA Pathway A: Purine-C5-Acid cluster_PathB Pathway B: Cibacron Blue Sample Crude Cell Lysate (Clarified) Split Split Sample Sample->Split ColA Column A: Purine-C5-Sepharose Split->ColA ColB Column B: Blue Sepharose Split->ColB WashA Wash: 0.5M NaCl (Remove weak binders) ColA->WashA EluteA Elution: 10mM ATP Gradient (Bio-Specific) WashA->EluteA Analysis SDS-PAGE & Activity Assay EluteA->Analysis WashB Wash: 1M NaCl (Remove non-specifics) ColB->WashB EluteB Elution: 2M NaCl or NADH Competition WashB->EluteB EluteB->Analysis

Figure 2: Parallel screening workflow to determine optimal ligand choice based on purity vs. yield.

Troubleshooting & Optimization

IssuePurine-C5-Acid Cause/FixCibacron Blue Cause/Fix
Low Binding Cause: Steric hindrance or incorrect pH. Fix: Ensure C5 spacer is intact. Load sample at pH 6.0–7.0 (closer to pI).Cause: Ionic strength too high during load. Fix: Dilute sample to <50mM salt. Blue dye requires low salt for initial capture.
Low Purity Cause: Non-specific hydrophobic binding to spacer. Fix: Add 10% Ethylene Glycol or 0.1% Triton X-100 to wash buffer.Cause: "Shotgun" binding of albumin/proteases. Fix: Use specific elution (e.g., NAD+ gradient) instead of salt elution.
Leaching Cause: Poor covalent coupling. Fix: Re-wash with high/low pH cycles.Cause: Dye stacking aggregates dissociating. Fix: Wash column with 6M Urea before equilibration.

References

  • Lowe, C. R., et al. (1974). "The purification of nucleotide-dependent enzymes by affinity chromatography." European Journal of Biochemistry.

  • Dean, P. D. G., & Watson, D. H. (1979). "Protein purification using immobilised triazine dyes." Journal of Chromatography A.

  • Sigma-Aldrich. "Affinity Chromatography: Principles and Methods - Cibacron Blue F3G-A." Technical Guide.

  • Amersham Biosciences (Cytiva). "Blue Sepharose 6 Fast Flow Data File."

  • Trayer, I. P., & Trayer, H. R. (1974). "Affinity chromatography of hexokinase on N6-aminoacyl-adenosine derivatives." Biochemical Journal.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-[(7H-Purin-6-yl)amino]pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to both groundbreaking science and the safety of those conducting it. The handling of novel or specialized chemical compounds requires a meticulous, evidence-based approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 5-[(7H-Purin-6-yl)amino]pentanoic acid, a compound combining a purine core with a pentanoic acid side chain.

Hazard Assessment and Core Principles

Given the structure of 5-[(7H-Purin-6-yl)amino]pentanoic acid, we must anticipate the following potential hazards based on analogous compounds:

  • Skin and Eye Irritation/Corrosion: Carboxylic acids, such as pentanoic acid, can cause skin burns and severe eye damage.[1][2]

  • Respiratory Irritation: Handling the compound as a powder or aerosol could lead to respiratory tract irritation.[1]

  • Harmful if Swallowed or Inhaled: Many related chemical structures are categorized as harmful if ingested or inhaled.[3][4]

Therefore, the core principle for handling this compound is risk mitigation through exposure elimination . All handling procedures should be conducted within a certified chemical fume hood to control for potential aerosols and vapors.[3][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most personal line of defense. The following table outlines the minimum required PPE for various laboratory operations involving 5-[(7H-Purin-6-yl)amino]pentanoic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields & face shieldDouble-gloving with powder-free nitrile glovesLong-sleeved, cuffed lab coat or disposable gownN95 respirator (if not in a fume hood or powder-containment balance enclosure)
Preparing Solutions Chemical splash goggles & face shieldDouble-gloving with powder-free nitrile glovesLong-sleeved, cuffed lab coat or disposable gownNot required if performed in a certified chemical fume hood
Running Reactions/Analyses Chemical splash gogglesPowder-free nitrile gloves (single pair)Long-sleeved, cuffed lab coatNot required if performed in a certified chemical fume hood
Handling Waste Chemical splash goggles & face shieldHeavy-duty, chemical-resistant gloves over nitrile glovesChemical-resistant apron over lab coatNot required if performed in a certified chemical fume hood
Causality Behind PPE Choices:
  • Eye and Face Protection: Standard safety glasses are insufficient for liquid handling. Chemical splash goggles provide a seal around the eyes to protect from splashes from any direction.[6][7] A face shield is added during weighing and solution preparation as these tasks carry the highest risk of splashes or aerosol generation.[7][8]

  • Hand Protection: Double-gloving with powder-free nitrile gloves is a standard practice when handling potentially hazardous compounds.[9] This provides a backup barrier in case of a tear or puncture in the outer glove. The outer glove should be removed immediately upon contamination. Gloves should be changed every 30-60 minutes to prevent permeation.[9]

  • Body Protection: A long-sleeved lab coat protects skin and personal clothing from accidental contact.[6] Cuffs should be tucked into the inner glove to create a seal. For larger quantities or tasks with a higher splash risk, a disposable gown offers enhanced protection.[8]

  • Respiratory Protection: All work that may generate dust or aerosols must be performed in a chemical fume hood.[3] This engineering control is the primary method of respiratory protection. An N95 respirator is recommended only as a secondary precaution if a fume hood is not available for a specific task like weighing.

Procedural Workflow: Safe Handling from Start to Finish

Adherence to a strict, repeatable workflow is critical for ensuring safety and experimental integrity.

Step 1: Preparation and Donning PPE
  • Designate Work Area: Clearly define the handling area within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment before beginning.

  • Inspect PPE: Check all PPE for damage (cracks, tears, etc.) before use.

  • Don PPE (in order):

    • Lab coat or gown.

    • Inner pair of nitrile gloves.

    • Safety goggles.

    • Face shield.

    • Outer pair of nitrile gloves (cuffs pulled over the sleeves of the lab coat).

Step 2: Chemical Handling
  • Perform all manipulations of the solid compound and its solutions deep within the chemical fume hood.

  • Use a spatula for solid transfers to minimize dust generation.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers capped when not in immediate use.

Step 3: Doffing PPE and Decontamination
  • Remove Outer Gloves: Before leaving the immediate work area, remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Remove Gown/Apron: Remove any disposable gown or apron, turning it inside out as you remove it.

  • Remove Face Shield & Goggles: Handle by the headband or strap.

  • Remove Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[5]

The following diagram illustrates the complete workflow for safely handling 5-[(7H-Purin-6-yl)amino]pentanoic acid.

cluster_prep Preparation cluster_ppe_on Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_ppe_off Doffing PPE cluster_disposal Waste & Decontamination prep 1. Designate Area in Fume Hood assemble 2. Assemble Materials prep->assemble don_ppe 3. Don Gown, Inner Gloves, Goggles, Face Shield, Outer Gloves assemble->don_ppe handle 4. Weigh / Prepare Solution / Run Reaction don_ppe->handle doff_ppe 5. Remove Outer Gloves, Gown, Face Shield, Goggles, Inner Gloves handle->doff_ppe dispose_waste 6. Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose_waste wash 7. Wash Hands Thoroughly dispose_waste->wash

Caption: Workflow for Safe Handling of 5-[(7H-Purin-6-yl)amino]pentanoic acid.

Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. Never assume a chemical can be disposed of in a standard laboratory drain or trash bin.[10]

  • Contaminated Solid Waste: All used PPE (gloves, disposable gowns), weighing papers, and contaminated wipes must be collected in a clearly labeled, sealed hazardous waste bag or container.[11]

  • Chemical Waste: Unused compound and solutions containing 5-[(7H-Purin-6-yl)amino]pentanoic acid must be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix different types of chemical waste.[10]

  • Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[12][13]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 5-[(7H-Purin-6-yl)amino]pentanoic acid, ensuring that scientific progress and personal safety advance hand in hand.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Cosmo Bio USA. (2015). Pentanoic acid MSDS.
  • United States Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific. (2012). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Cayman Chemical. (2024). Safety Data Sheet.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • LibreTexts, Biology. (2021). 1.2: Biosafety levels and PPE.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • pppmag.com. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • CymitQuimica. (2024). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Cayman Chemical. (2025). Pentanoic Acid-d9 Safety Data Sheet.
  • ChemicalBook. (2022). Pentanoic acid, 5-amino-, methyl ester - Safety Data Sheet.
  • University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE). Retrieved from University of St Andrews Current Staff.
  • Environmental Marketing Services. (2024). Waste Disposal in Laboratory.
  • Needle.Tube. (n.d.). Proper Disposal of Expired Lab Reagents: Guidelines and Compliance in Healthcare Settings.

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